DL-Isoleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901480 | |
| Record name | 2-Amino-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
| Record name | DL-Isoleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
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| Record name | dl-Isoleucine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | dl-Isoleucine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |
| Record name | l-isoleucine | |
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| Record name | DL-ISOLEUCINE | |
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| Record name | L-allo-Isoleucine | |
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| Record name | Isoleucine | |
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| Record name | 2-Amino-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
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| Record name | DL-allo-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
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| Record name | Allo-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
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| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Resolution of DL-Isoleucine: A Technical Guide for Researchers
A comprehensive overview of the historical discovery, synthesis, and resolution of DL-isoleucine, providing detailed experimental protocols and insights for researchers, scientists, and drug development professionals.
Introduction
Isoleucine, an essential alpha-amino acid, plays a crucial role in protein synthesis and various metabolic processes. Its discovery in the early 20th century marked a significant milestone in the field of biochemistry, contributing to a deeper understanding of protein structure and function. This technical guide delves into the history of the discovery of this compound, its initial chemical synthesis, and the subsequent development of methods for resolving the racemic mixture into its biologically active stereoisomers. The document provides detailed experimental protocols from historical literature, quantitative data, and visual representations of the key processes to serve as a valuable resource for researchers in biochemistry and drug development.
The Discovery of Isoleucine by Felix Ehrlich
In 1903, the German chemist Felix Ehrlich first identified isoleucine as a new amino acid.[1] His seminal work, published in 1907 in the Berichte der Deutschen Chemischen Gesellschaft, detailed the isolation of this compound from the molasses of beet sugar.[2][3] Ehrlich's research was part of his broader investigation into the composition of proteins and the metabolic pathways of amino acids, which also led to his significant contributions to understanding the formation of fusel alcohols during fermentation.[2][3]
Experimental Protocol for the Isolation of Isoleucine from Molasses (Ehrlich, 1907)
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Hydrolysis of Proteinaceous Material: The crude protein fraction from beet sugar molasses was subjected to acid hydrolysis to break down the proteins into their constituent amino acids. This was typically achieved by boiling the material with a strong acid, such as hydrochloric acid, for an extended period.
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Removal of Excess Acid: After hydrolysis, the excess hydrochloric acid was neutralized, often by the addition of a base like sodium hydroxide or by distillation under reduced pressure.
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Fractional Crystallization: The resulting mixture of amino acid hydrochlorides was then subjected to a meticulous process of fractional crystallization. This technique exploits the differences in solubility of the various amino acids to achieve separation. The process would have involved dissolving the mixture in a suitable solvent (likely water or aqueous ethanol) and allowing the solution to cool slowly, leading to the sequential crystallization of different amino acids.
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Purification and Characterization: The crystalline fractions containing the new amino acid were further purified through repeated crystallizations. Ehrlich would have then characterized the isolated compound through elemental analysis to determine its empirical formula, and by studying its chemical properties, such as its melting point and optical rotation.
Ehrlich's meticulous work not only led to the discovery of isoleucine but also highlighted the isomeric nature of amino acids, with isoleucine being an isomer of the previously discovered leucine.
The First Chemical Synthesis of Isoleucine
Hot on the heels of its discovery, the first chemical synthesis of isoleucine was reported in 1905 by the French chemists Louis Bouveault and R. Locquin in the Comptes Rendus de l'Académie des Sciences. Their work provided crucial confirmation of the structure of isoleucine and demonstrated the power of organic synthesis in verifying the structures of natural products.
A more detailed and widely cited synthetic route for this compound was later developed, starting from 2-bromobutane and diethyl malonate. This classic malonic ester synthesis provides a reliable method for the laboratory preparation of the racemic mixture.
Detailed Experimental Protocol for the Synthesis of this compound
The following protocol is a standard laboratory procedure for the synthesis of this compound:
Step 1: Synthesis of Diethyl 2-sec-butylmalonate
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 23 grams of sodium in 250 mL of absolute ethanol.
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To the resulting sodium ethoxide solution, add 160 grams of diethyl malonate.
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Heat the mixture to reflux and add 137 grams of 2-bromobutane dropwise over a period of 2 hours.
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Continue refluxing the mixture for an additional 4-6 hours.
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Distill off the excess ethanol.
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Add 200 mL of water to the residue and separate the organic layer.
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Wash the organic layer with water, dry it over anhydrous sodium sulfate, and distill under reduced pressure to obtain diethyl 2-sec-butylmalonate.
Step 2: Saponification and Decarboxylation to 2-sec-butylmalonic Acid
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Reflux the diethyl 2-sec-butylmalonate with a solution of 80 grams of sodium hydroxide in 300 mL of water for 3 hours.
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Acidify the cooled solution with concentrated hydrochloric acid.
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Extract the resulting 2-sec-butylmalonic acid with diethyl ether.
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Dry the ether extract and evaporate the solvent to yield the crude dicarboxylic acid.
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Heat the crude acid at 150-160 °C until the evolution of carbon dioxide ceases to yield 3-methylpentanoic acid.
Step 3: Bromination to α-Bromo-3-methylpentanoic Acid
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In a flask protected from light, mix 116 grams of 3-methylpentanoic acid with 180 grams of bromine.
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Add a small amount of red phosphorus as a catalyst.
-
Heat the mixture gently on a water bath until the reaction starts, then maintain the temperature at 60-70 °C for 8-10 hours.
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Remove the excess bromine by passing a stream of dry air through the warm mixture.
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Distill the residue under reduced pressure to obtain α-bromo-3-methylpentanoic acid.
Step 4: Amination to this compound
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In a sealed tube or a pressure vessel, heat 195 grams of α-bromo-3-methylpentanoic acid with 500 mL of concentrated aqueous ammonia at 100 °C for 6 hours.
-
Cool the reaction mixture and evaporate it to dryness under reduced pressure.
-
Dissolve the residue in a small amount of hot water and add ethanol to precipitate the this compound.
-
Collect the crystals by filtration, wash with ethanol, and dry.
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Reactants | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | Diethyl malonate, 2-bromobutane | Diethyl 2-sec-butylmalonate | 216.28 | 216.28 |
| 2 | Diethyl 2-sec-butylmalonate | 3-Methylpentanoic acid | 116.16 | 116.16 |
| 3 | 3-Methylpentanoic acid, Bromine | α-Bromo-3-methylpentanoic acid | 195.05 | 195.05 |
| 4 | α-Bromo-3-methylpentanoic acid, Ammonia | This compound | 131.17 | 131.17 |
Note: The theoretical yields are calculated based on a 1:1 molar ratio from the primary reactant.
Resolution of this compound
The synthetic methods for isoleucine produce a racemic mixture (this compound), which contains equal amounts of the D- and L-enantiomers. As the biological activity is typically associated with the L-form, the resolution of this racemic mixture is a critical step for its use in biological and pharmaceutical applications. In the early 20th century, two primary methods were employed for the resolution of racemic amino acids: fractional crystallization of diastereomeric salts and enzymatic resolution.
Fractional Crystallization of Diastereomeric Salts
This classical method, pioneered by chemists like Emil Fischer, involves the reaction of the racemic amino acid (or a derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Alkaloids such as brucine and strychnine were commonly used as resolving agents.
dot
References
A Technical Guide to the Stereoisomers and Chirality of DL-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucine, an essential α-amino acid, plays a critical role in protein synthesis and various metabolic pathways. Its structure is unique among the common amino acids as it possesses two chiral centers, giving rise to four distinct stereoisomers. This complexity has significant implications in fields ranging from fundamental biochemistry to pharmaceutical development, where stereochemistry can dictate biological activity, efficacy, and safety. This technical guide provides an in-depth exploration of the stereoisomers of DL-Isoleucine, their physicochemical properties, and detailed methodologies for their analysis and separation.
The Four Stereoisomers of Isoleucine
The presence of two stereogenic centers in isoleucine, at the α-carbon (C2) and the β-carbon (C3), results in the existence of four stereoisomers. These are classified into two pairs of enantiomers and two pairs of diastereomers.
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L-Isoleucine (2S, 3S): The naturally occurring and proteogenic isomer.
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D-Isoleucine (2R, 3R): The enantiomer of L-Isoleucine.
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L-allo-Isoleucine (2S, 3R): A diastereomer of L-Isoleucine.
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D-allo-Isoleucine (2R, 3S): The enantiomer of L-allo-Isoleucine and a diastereomer of L-Isoleucine.
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Properties of Isoleucine Stereoisomers
The subtle differences in the three-dimensional arrangement of atoms among the isoleucine stereoisomers lead to distinct physicochemical properties. These differences are crucial for their separation and can influence their biological activities.
| Property | L-Isoleucine (2S, 3S) | D-Isoleucine (2R, 3R) | L-allo-Isoleucine (2S, 3R) | D-allo-Isoleucine (2R, 3S) |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molecular Weight ( g/mol ) | 131.17 | 131.17 | 131.17 | 131.17 |
| Melting Point (°C) | 284 (decomposes)[1] | No specific data found | ~285 | 291 (decomposes)[2] |
| Specific Rotation [α]D | +40.6° (c=4.6 in 6.1N HCl) | -39.0° to -41.0° (c=5 in 5M aq. HCl)[3] | No specific data found | -38° (in 6N HCl) |
| Water Solubility (g/L at 25°C) | 41.2 | No specific data found | 34.4 | Slightly soluble |
Note: Solubility can be highly dependent on pH.
Experimental Protocols for Separation and Analysis
The separation and quantification of isoleucine stereoisomers are critical for various research and development applications. The following sections detail the methodologies for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. This can be achieved through the use of a chiral stationary phase (CSP) or by derivatizing the analytes with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.
Experimental Workflow for Chiral HPLC:
Detailed Protocol for HPLC Separation of Derivatized Isoleucine Stereoisomers:
-
Derivatization:
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Dissolve a known amount of the this compound sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add a molar excess of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
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Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an acid (e.g., 2 M HCl).
-
Dilute the sample with the mobile phase to the desired concentration for injection.
-
-
HPLC Conditions:
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Column: A C18 reversed-phase column is typically used for the separation of the diastereomeric derivatives.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed. A typical gradient might start at 10% acetonitrile and increase to 50% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm). Mass spectrometry can also be used for more sensitive and specific detection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the four diastereomeric derivatives based on their retention times, which should be distinct.
-
Integrate the area of each peak to determine the relative abundance of each stereoisomer in the original sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants in their NMR spectra. While enantiomers are indistinguishable by standard NMR, the use of chiral shift reagents can induce chemical shift differences.
Detailed Protocol for NMR Analysis of Isoleucine Diastereomers:
-
Sample Preparation:
-
Dissolve the isoleucine sample (or a derivative) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
For distinguishing enantiomers, a chiral shift reagent (e.g., a lanthanide complex) can be added to the sample.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants of the protons and carbons, particularly those at and near the chiral centers (Cα and Cβ).
-
Diastereomers will exhibit different chemical shifts for the Cα-H and Cβ-H protons and their attached carbons.
-
The coupling constants between these protons can also differ, providing further structural information.
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Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires only small sample volumes, making it an excellent technique for the enantioseparation of amino acids. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.
Detailed Protocol for Capillary Electrophoresis of Isoleucine Enantiomers:
-
Capillary and Electrolyte Preparation:
-
Use a fused-silica capillary. Before first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the background electrolyte.
-
Prepare a background electrolyte containing a buffer (e.g., phosphate or borate buffer) at a specific pH.
-
Add a chiral selector to the background electrolyte. Common chiral selectors for amino acid enantioseparation include cyclodextrins (e.g., β-cyclodextrin) or crown ethers.
-
-
Sample Injection and Separation:
-
Dissolve the this compound sample in the background electrolyte or a compatible low-conductivity buffer.
-
Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to initiate the electrophoretic separation. The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.
-
-
Detection and Data Analysis:
-
Detect the separated enantiomers as they pass a detector window, typically using UV absorbance.
-
The migration times of the two enantiomers will be different, allowing for their identification and quantification based on peak area.
-
Conclusion
The stereochemistry of this compound presents both a challenge and an opportunity in scientific research and drug development. A thorough understanding of the properties of its four stereoisomers and the application of robust analytical techniques for their separation and characterization are essential. The methodologies and data presented in this guide provide a comprehensive resource for professionals working with this important amino acid, enabling more precise and reliable scientific outcomes.
References
An In-Depth Technical Guide to the DL-Isoleucine Biosynthesis Pathway in E. coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DL-isoleucine biosynthesis pathway in Escherichia coli, a critical pathway for the production of this essential branched-chain amino acid. This document details the enzymatic steps, genetic regulation, and quantitative kinetic parameters of the pathway. Furthermore, it offers detailed experimental protocols for the study of this pathway, including enzyme assays, metabolite analysis, and genetic manipulation techniques.
The Core Biosynthesis Pathway
The biosynthesis of L-isoleucine in E. coli is a five-step enzymatic pathway that converts L-threonine to L-isoleucine. This pathway is part of the larger branched-chain amino acid (BCAA) biosynthesis network, sharing several enzymes with the valine and leucine synthesis pathways. The initial substrate, L-threonine, is itself synthesized from aspartate.
The key enzymes and their corresponding genes in the E. coli isoleucine biosynthesis pathway are:
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Threonine deaminase (IlvA): Catalyzes the deamination of L-threonine to α-ketobutyrate. This is the first committed step of the pathway.
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Acetohydroxy acid synthase (AHAS) (IlvB, IlvI, IlvG): This enzyme exists in three isozymic forms (AHAS I, II, and III) and catalyzes the condensation of α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate.
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Acetohydroxy acid isomeroreductase (IlvC): Catalyzes the simultaneous isomerization and reduction of α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.
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Dihydroxy-acid dehydratase (IlvD): Catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to α-keto-β-methylvalerate.
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Branched-chain amino acid aminotransferase (IlvE): Catalyzes the final step, the transamination of α-keto-β-methylvalerate with glutamate as the amino donor to produce L-isoleucine.
Below is a diagram illustrating the core enzymatic steps of the L-isoleucine biosynthesis pathway.
The Enigmatic Role of DL-Isoleucine in Protein Architecture and Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoleucine, a branched-chain amino acid (BCAA), is a fundamental component of proteins, contributing significantly to their hydrophobic core and overall stability. While the L-enantiomer is the canonical building block incorporated during ribosomal protein synthesis, the presence and impact of its stereoisomer, D-isoleucine, introduces a layer of complexity with profound implications for protein structure, folding, and function. This technical guide provides an in-depth exploration of the function of DL-isoleucine in protein structure and folding, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways. Understanding the influence of this stereoisomeric pair is critical for researchers in protein engineering, drug development, and the study of diseases associated with protein misfolding.
The Dichotomy of Isoleucine Stereoisomers in Protein Structure
L-Isoleucine, with its sec-butyl side chain, is a hydrophobic amino acid that plays a crucial role in the formation and stabilization of the hydrophobic cores of globular proteins.[1][2] Its branched nature restricts conformational flexibility, contributing to the rigidity and stability of folded structures.[1] L-Isoleucine, along with other BCAAs like leucine and valine, forms clusters that are critical for impeding water penetration into the protein interior, thereby protecting the hydrogen bond networks that maintain secondary and tertiary structures.[2]
In stark contrast, the incorporation of D-isoleucine into a polypeptide chain, which is a non-natural event in ribosomal protein synthesis, can have significant and often disruptive effects on protein architecture. The altered stereochemistry at the α-carbon forces the side chain into a different orientation, which can lead to steric clashes and disrupt the precise packing of the hydrophobic core.[3] This can result in localized unfolding or even global destabilization of the protein. However, in some contexts, particularly in peptides, the inclusion of D-amino acids, including D-isoleucine, can confer resistance to proteolytic degradation, a property of significant interest in drug development.
Quantitative Insights into the Impact of this compound
While specific quantitative data for the incorporation of this compound is limited, studies on the effects of D-amino acid substitutions in general provide valuable insights. The impact on protein stability is typically quantified by changes in the Gibbs free energy of unfolding (ΔΔG), melting temperature (Tm), and folding/unfolding kinetics.
| Parameter | Effect of D-Amino Acid Substitution (General) | Reference |
| Gibbs Free Energy of Unfolding (ΔΔG) | Generally destabilizing (positive ΔΔG), but can be stabilizing in specific contexts (e.g., Gly to D-Ala substitutions at helix C-termini). | |
| Melting Temperature (Tm) | Often leads to a decrease in Tm, indicating reduced thermal stability. | |
| Folding/Unfolding Rates | Can either increase or decrease folding and unfolding rates depending on the specific mutation and its location within the protein structure. For example, some D-amino acid substitutions have been shown to primarily decrease the unfolding rate. |
Note: Specific quantitative data for this compound is an active area of research. The values presented are generalizations from studies on other D-amino acids.
Signaling Pathways and Cellular Responses
While a direct signaling pathway exclusively governing the role of this compound in protein folding has not been elucidated, both L-isoleucine and the cellular stress caused by misfolded proteins (which can be induced by D-amino acid incorporation) are linked to critical signaling networks.
L-Isoleucine and the mTOR Pathway: L-Isoleucine, as an essential amino acid, is a key regulator of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central controller of cell growth, proliferation, and protein synthesis. Leucine is the most potent BCAA activator of mTORC1, but isoleucine also independently stimulates this pathway, promoting protein synthesis.
D-Isoleucine, Misfolded Proteins, and the Unfolded Protein Response (UPR): The incorporation of D-isoleucine can lead to protein misfolding, which triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore protein homeostasis in the endoplasmic reticulum (ER). Three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6. Chronic activation of the UPR due to persistent misfolding can ultimately lead to apoptosis (programmed cell death).
Experimental Protocols for Studying this compound Incorporation
Investigating the effects of this compound on protein structure and folding requires a combination of techniques to introduce the non-canonical amino acid and to characterize the resulting protein.
Incorporation of this compound
a. Site-Directed Mutagenesis: To incorporate D-isoleucine at a specific site, nonsense suppression methodologies are commonly employed. This involves mutating the codon of interest in the gene to a stop codon (e.g., the amber codon, UAG).
b. Cell-Free Protein Synthesis (CFPS): The mutated gene is then expressed in a cell-free system supplemented with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for D-isoleucine and recognizes the introduced stop codon. This allows for the site-specific incorporation of D-isoleucine during protein synthesis.
Characterization Techniques
a. Mass Spectrometry for Incorporation Verification:
-
Protocol:
-
The purified protein is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass of the peptide containing the incorporated D-isoleucine will be identical to the L-isoleucine-containing peptide. However, specialized MS techniques, such as those employing chiral chromatography or specific fragmentation patterns, can be used to distinguish between the stereoisomers.
-
b. Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability Analysis:
-
Protocol for Thermal Denaturation:
-
The protein sample is placed in a CD spectropolarimeter.
-
The CD signal at a wavelength sensitive to secondary structure (e.g., 222 nm for α-helices) is monitored as the temperature is gradually increased.
-
The resulting melting curve can be used to determine the melting temperature (Tm), a measure of thermal stability.
-
-
Protocol for Chemical Denaturation:
-
A series of protein samples are prepared with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).
-
The CD spectrum of each sample is recorded.
-
The change in the CD signal as a function of denaturant concentration is used to calculate the Gibbs free energy of unfolding (ΔG).
-
c. Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis:
-
Protocol:
-
A solution of the protein and a matched buffer reference are placed in the DSC instrument.
-
Both are heated at a constant rate.
-
The instrument measures the difference in heat capacity between the sample and the reference.
-
The resulting thermogram provides the Tm, the calorimetric enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp).
-
d. Stopped-Flow Spectroscopy for Folding Kinetics:
-
Protocol:
-
The unfolded protein (in high denaturant) and a refolding buffer are rapidly mixed in a stopped-flow apparatus.
-
The change in a spectroscopic signal (e.g., CD or fluorescence) is monitored over time (milliseconds to seconds).
-
The kinetic trace is fitted to an appropriate model to determine the folding rate constants.
-
Conclusion and Future Directions
The stereochemistry of isoleucine plays a critical, albeit often overlooked, role in determining the structure, stability, and folding of proteins. While L-isoleucine is a key contributor to the hydrophobic core, the incorporation of D-isoleucine can introduce significant structural perturbations. The ability to site-specifically introduce D-isoleucine provides a powerful tool for probing the principles of protein folding and for engineering proteins with novel properties, such as enhanced resistance to proteolysis.
Future research should focus on generating more specific quantitative data on the thermodynamic and kinetic consequences of this compound incorporation in a variety of protein scaffolds. Furthermore, elucidating the detailed cellular responses to the presence of D-amino acid-containing proteins will provide deeper insights into protein quality control mechanisms and their role in health and disease. For drug development professionals, harnessing the unique properties of D-amino acids, including D-isoleucine, holds promise for the design of more stable and effective therapeutic peptides and proteins.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alan-cooper.org.uk [alan-cooper.org.uk]
- 3. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Chirality: An In-depth Technical Guide to the Metabolic Fate of DL-Isoleucine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucine, a branched-chain amino acid (BCAA), is an essential nutrient for mammals, playing a critical role in protein synthesis, energy homeostasis, and cellular signaling. As an enantiomeric molecule, isoleucine exists in two forms: L-isoleucine and D-isoleucine. While L-isoleucine is the proteogenic isomer actively incorporated into polypeptides and participating in central metabolic pathways, the metabolic significance of D-isoleucine is less understood, primarily centering on its catabolism by D-amino acid oxidase. This technical guide provides a comprehensive overview of the metabolic fate of both D- and L-isoleucine in mammalian cells, detailing the enzymatic processes, quantitative data, experimental methodologies, and the intricate signaling networks they influence.
The Metabolic Pathway of D-Isoleucine
The metabolism of D-isoleucine in mammals is primarily a catabolic process mediated by the peroxisomal flavoenzyme, D-amino acid oxidase (DAO).[1] DAO catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2][3]
The reaction is as follows:
D-Isoleucine + O₂ + H₂O → α-keto-β-methylvalerate + NH₃ + H₂O₂
While DAO exhibits broad substrate specificity, its activity towards D-isoleucine is established, though detailed kinetic parameters for the mammalian enzyme are not extensively reported.[3] The resulting α-keto-β-methylvalerate can potentially enter the catabolic pathway of L-isoleucine, but its conversion efficiency and primary metabolic fate require further investigation. There is no direct evidence for a significant enzymatic conversion of D-isoleucine to L-isoleucine in mammalian cells.
Diagram 1: Metabolic Fate of D-Isoleucine
Caption: Oxidative deamination of D-Isoleucine by D-Amino Acid Oxidase.
The Catabolic Pathway of L-Isoleucine
The breakdown of L-isoleucine is a multi-step process occurring primarily in the mitochondria of various tissues, particularly skeletal muscle. This pathway is both glucogenic and ketogenic , meaning its intermediates can be used for glucose synthesis and ketone body formation, respectively.
The catabolism of L-isoleucine can be divided into three main stages:
-
Initial Transamination and Oxidative Decarboxylation: This common pathway is shared with the other BCAAs, leucine and valine.
-
Specific Oxidation Pathway: A series of reactions unique to isoleucine catabolism.
-
Final Product Formation: Generation of acetyl-CoA and propionyl-CoA.
Initial Transamination and Oxidative Decarboxylation
The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) , which exists in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. This reaction transfers the amino group from L-isoleucine to α-ketoglutarate, forming α-keto-β-methylvalerate and glutamate.
L-Isoleucine + α-ketoglutarate ⇌ α-keto-β-methylvalerate + Glutamate
Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex , a multi-enzyme complex located on the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form α-methylbutyryl-CoA.
α-keto-β-methylvalerate + NAD⁺ + CoA-SH → α-methylbutyryl-CoA + NADH + H⁺ + CO₂
Specific Oxidation Pathway and Final Product Formation
α-methylbutyryl-CoA then undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA.
The subsequent conversion of propionyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle, is what confers the glucogenic property to isoleucine. This conversion involves two key enzymes: propionyl-CoA carboxylase and methylmalonyl-CoA mutase .
Diagram 2: Catabolic Pathway of L-Isoleucine
Caption: Overview of L-Isoleucine catabolism leading to ketogenic and glucogenic precursors.
Quantitative Data on Isoleucine Metabolism
Quantitative understanding of enzyme kinetics is crucial for modeling metabolic flux and understanding the regulation of isoleucine metabolism. The following tables summarize available kinetic data for key enzymes in the L-isoleucine catabolic pathway. Data for D-amino acid oxidase with D-isoleucine is limited.
Table 1: Kinetic Parameters of Key Enzymes in L-Isoleucine Catabolism
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Organism/Tissue | Reference |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | Human Fibroblasts | [4] |
| ATP | 0.08 | - | Human Fibroblasts | ||
| Bicarbonate | 3.0 | - | Human Fibroblasts | ||
| Methylmalonyl-CoA Mutase (MCM) | L-methylmalonyl-CoA | - | - | Human | |
| Adenosylcobalamin (Cofactor) | Increased in mutations | Varies with mutation | Human |
Experimental Protocols
A variety of experimental techniques are employed to study the metabolic fate of isoleucine. Below are outlines of key protocols.
D-Amino Acid Oxidase (DAO) Activity Assay
Principle: DAO activity can be measured by monitoring the consumption of oxygen or the production of hydrogen peroxide or the α-keto acid. A common method is a coupled enzymatic assay.
Protocol Outline (Coupled Assay for H₂O₂ production):
-
Reaction Mixture: Prepare a reaction buffer containing a D-amino acid substrate (e.g., D-isoleucine), horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).
-
Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing DAO.
-
Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate. The rate of color or fluorescence development is proportional to the DAO activity.
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced.
Branched-Chain Aminotransferase (BCAT) Activity Assay
Principle: BCAT activity is typically measured by a coupled enzymatic assay that monitors the production of glutamate or the specific α-keto acid.
Protocol Outline (Coupled Assay for Glutamate production):
-
Reaction Mixture: Prepare a reaction buffer containing L-isoleucine, α-ketoglutarate, and glutamate dehydrogenase (GDH), and NADH.
-
Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing BCAT.
-
Measurement: The glutamate produced by BCAT is a substrate for GDH, which oxidizes NADH to NAD⁺. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH disappearance is proportional to BCAT activity.
Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Activity Assay
Principle: BCKD activity is determined by measuring the rate of NADH production or the release of ¹⁴CO₂ from a radiolabeled α-keto acid substrate.
Protocol Outline (Spectrophotometric Assay):
-
Enzyme Extraction: Isolate mitochondria from cells or tissues.
-
Reaction Mixture: Prepare a reaction buffer containing the α-keto acid substrate (α-keto-β-methylvalerate), CoA, and NAD⁺.
-
Measurement: Monitor the increase in absorbance at 340 nm due to the production of NADH. The rate of NADH formation is proportional to BCKD activity.
-
Total vs. Active Enzyme: The total activity can be measured after dephosphorylating the complex with a phosphatase.
Stable Isotope Tracing of Isoleucine Metabolism
Principle: This powerful technique allows for the quantitative analysis of metabolic flux through the isoleucine catabolic pathway. Cells are cultured in media containing a stable isotope-labeled isoleucine (e.g., ¹³C₆-L-isoleucine), and the incorporation of the isotope into downstream metabolites is measured by mass spectrometry.
Experimental Workflow:
-
Cell Culture: Culture mammalian cells in a defined medium.
-
Isotope Labeling: Replace the standard medium with a medium containing the stable isotope-labeled isoleucine for a specific duration.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.
-
LC-MS/MS Analysis: Separate and quantify the labeled and unlabeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Flux Analysis: Use metabolic flux analysis software to calculate the rates of metabolic reactions.
Diagram 3: Experimental Workflow for Stable Isotope Tracing
Caption: Workflow for analyzing isoleucine metabolism using stable isotope labeling.
Signaling Pathways Influenced by Isoleucine
L-isoleucine and its metabolites are not merely metabolic intermediates but also act as signaling molecules that regulate key cellular processes, including protein synthesis, insulin signaling, and gene expression.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. L-isoleucine, along with other BCAAs, can activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This promotes protein synthesis and cell growth.
Experimental Protocol: Western Blot Analysis of mTOR Signaling
-
Cell Treatment: Treat cells with varying concentrations of L-isoleucine.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total mTOR, S6K1, and 4E-BP1.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The ratio of phosphorylated to total protein indicates the activation state of the pathway.
Diagram 4: Isoleucine and mTORC1 Signaling
Caption: Activation of the mTORC1 signaling pathway by L-Isoleucine.
Insulin Signaling
The relationship between BCAAs and insulin signaling is complex. While acute administration of isoleucine can stimulate glucose uptake in muscle, chronically elevated levels of BCAAs are associated with insulin resistance. Isoleucine can modulate the insulin signaling pathway at various points, including the phosphorylation of insulin receptor substrate (IRS) proteins and the activation of Akt.
Experimental Protocol: Analysis of Insulin Signaling
-
Cell Treatment: Treat cells with insulin in the presence or absence of L-isoleucine.
-
Western Blot Analysis: Perform western blotting as described for the mTOR pathway, using antibodies against phosphorylated and total forms of key insulin signaling proteins such as the insulin receptor, IRS-1, and Akt.
-
Glucose Uptake Assay: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) to assess the functional outcome of changes in insulin signaling.
Conclusion
The metabolic fate of DL-isoleucine in mammalian cells is a tale of two isomers with distinct yet interconnected pathways. L-isoleucine serves as a vital building block and a significant contributor to cellular energy and signaling, with its catabolism finely regulated to meet the cell's needs. The metabolism of D-isoleucine, while less prominent, highlights the cellular machinery for handling non-proteogenic amino acids. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers in metabolic diseases, nutrition, and drug development. Future investigations into the precise kinetics of D-isoleucine metabolism and the intricate crosstalk between isoleucine metabolites and cellular signaling networks will undoubtedly unveil new therapeutic targets and strategies for a range of metabolic disorders.
References
An In-depth Technical Guide to DL-Isoleucine as a Non-Proteinogenic Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding DL-Isoleucine
Isoleucine is a branched-chain, aliphatic α-amino acid essential for protein synthesis and various metabolic functions in humans.[1][2] While the proteinogenic form is L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), the term This compound refers to a racemic mixture containing equal amounts of D-Isoleucine and L-Isoleucine. This mixture is typically a product of chemical synthesis.[3]
As a non-proteinogenic amino acid, D-Isoleucine is not encoded by the standard genetic code for incorporation into proteins during ribosomal translation.[4] However, non-proteinogenic amino acids, including the stereoisomers of isoleucine, are of significant interest in research and drug development. They serve as metabolic intermediates, biomarkers for disease, and building blocks for novel synthetic compounds.[5] Isoleucine has four stereoisomers due to its two chiral centers: L-Isoleucine (2S, 3S), D-Isoleucine (2R, 3R), L-alloisoleucine (2S, 3R), and D-alloisoleucine (2R, 3S). The detection of alloisoleucine in plasma, for instance, is a key diagnostic marker for Maple Syrup Urine Disease (MSUD).
This guide provides a technical overview of this compound, focusing on its synthesis, metabolic pathways, experimental protocols, and applications in scientific research.
Physicochemical and Quantitative Data
The properties of this compound are summarized below. This data is crucial for experimental design, including solvent preparation and analytical characterization.
| Property | Value | Reference |
| Synonyms | This compound, 2-Amino-3-methylpentanoic acid | |
| CAS Number | 443-79-8 | |
| Molecular Formula | C6H13NO2 | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~290 °C (decomposes at 278–280°C) | |
| Boiling Point | 225.8 ± 23.0 °C (Predicted) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Water Solubility | 20 mg/mL (requires sonication) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month |
Chemical Synthesis of this compound
This compound is not typically produced through biological fermentation, which yields the L-isomer. Instead, it is prepared via multi-step chemical synthesis. The following workflow outlines a common laboratory-scale synthesis protocol.
Caption: Workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from established chemical synthesis methods.
Step 1: Diethyl sec-butylmalonate Synthesis
-
In a 2-liter three-necked flask, dissolve 35 g of sodium in 700 ml of absolute ethanol.
-
Once the sodium has fully reacted, equip the flask with a stirrer, dropping funnel, and reflux condenser.
-
Heat the solution and add 250 g of diethyl malonate with stirring.
-
Subsequently, add 210 g of sec-butyl bromide at a rate that maintains gentle reflux.
-
Stir and reflux the mixture for 48 hours.
-
Remove the ethanol by distillation. Treat the residue with 200 ml of water.
-
Separate the ester layer and purify by distillation. Collect the fraction boiling at 110–120°C/18–20 mm. The expected yield is 274–278 g.
Step 2: α-Bromo-β-methylvaleric Acid Synthesis
-
The previously synthesized diethyl sec-butylmalonate is brominated.
-
The resulting product is decarboxylated by refluxing for 5 hours in an oil bath heated to 130°C.
-
The bromo acid is then separated from the aqueous layer and purified by distillation. The fraction distilling at 125–140°C/18–20 mm is collected. The expected yield is approximately 150.5 g.
Step 3: Amination to this compound
-
Add 150 g of α-bromo-β-methylvaleric acid to 645 ml of technical ammonium hydroxide in a 1.5-liter flask.
-
Seal the flask and let it stand at room temperature for one week.
-
Remove the stopper and heat the mixture on a steam cone overnight to drive off excess ammonia.
-
Concentrate the aqueous solution under reduced pressure to about 300 ml.
-
Cool the mixture to 15°C to allow crystals of this compound to form. Collect the crystals by filtration.
Step 4: Purification by Recrystallization
-
Wash the crude crystals with 40 ml of ethanol and dry.
-
Dissolve the crude product (approx. 65 g) in 850 ml of water heated to 95°C.
-
Decolorize the solution with activated charcoal (e.g., Norit) for 30 minutes and filter while hot.
-
Add 425 ml of 95% ethanol to the hot filtrate and place it in an ice chest overnight to crystallize.
-
Collect the pure product by filtration. A second crop can be obtained by concentrating the mother liquor. The total yield is approximately 50 g (49%).
Metabolic Pathways and Biological Significance
While L-Isoleucine is a building block for proteins, both D- and L-isomers can be metabolized. In humans, L-Isoleucine is an essential amino acid that is both glucogenic and ketogenic. After transamination, its carbon skeleton is catabolized into acetyl-CoA and propionyl-CoA, which can enter the TCA cycle.
The metabolism of D-amino acids is less common in mammals but well-documented in microorganisms like Pseudomonas putida. This bacterium utilizes distinct pathways for D- and L-isoleucine catabolism.
Caption: Catabolic pathways of L- and D-Isoleucine.
Role in Metabolic Health and Disease
Recent research highlights the distinct metabolic effects of the branched-chain amino acids (BCAAs).
-
Insulin Resistance: High dietary levels of isoleucine are associated with a greater body mass index (BMI) in humans. Conversely, restricting dietary isoleucine in mice improves insulin sensitivity and reduces adiposity, suggesting a key role in regulating metabolic health.
-
Cancer Research: The role of BCAAs in cancer is complex and context-dependent. One study found that high-dose isoleucine supplementation inhibited the growth of non-small cell lung cancer (NSCLC) by stabilizing the tumor suppressor PTEN in the nucleus, independent of the classical mTORC1 signaling pathway.
-
Drug Development: As a non-proteinogenic amino acid, this compound and its isomers serve as chiral building blocks for synthesizing novel pharmaceutical compounds. The unique stereochemistry can be exploited to create peptides with altered conformations and stability or small molecules with specific receptor interactions.
Experimental Protocols for Analysis
Analyzing this compound and its isomers in biological or synthetic samples requires robust analytical techniques. Amino acid analysis is a fundamental procedure in this context.
General Protocol for Amino Acid Analysis via HPLC
This protocol outlines a common workflow for quantifying amino acids, including isoleucine isomers, using High-Performance Liquid Chromatography (HPLC) after pre-column derivatization.
Caption: Experimental workflow for amino acid analysis by HPLC.
Methodology:
-
Sample Preparation:
-
For free amino acids, deproteinize the sample (e.g., plasma) by adding sulfosalicylic acid or by ultrafiltration.
-
For total amino acid content (protein-bound), perform acid hydrolysis by incubating the sample in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
-
Derivatization:
-
Amino acids are derivatized to make them detectable by UV or fluorescence detectors.
-
PITC (Phenylisothiocyanate) Method: React the amino acid sample with PITC under basic conditions to form phenylthiocarbamyl (PTC) derivatives. These are then separated and detected by UV absorbance.
-
Fmoc-Cl (9-fluorenylmethyl chloroformate) Method: React the sample with Fmoc-Cl to form highly fluorescent derivatives.
-
-
HPLC Separation:
-
Inject the derivatized sample into a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution system, typically with an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile), to separate the amino acid derivatives. Chiral columns may be required to separate stereoisomers.
-
-
Detection and Quantification:
-
Monitor the column effluent with a UV detector (for PITC derivatives) or a fluorescence detector (for Fmoc derivatives).
-
Identify and quantify each amino acid by comparing its retention time and peak area to those of known standards run under the same conditions.
-
Conclusion
This compound, as a racemic mixture of a non-proteinogenic and a proteinogenic amino acid, holds a unique position in biochemical research and synthetic chemistry. While L-Isoleucine is fundamental to life, its stereoisomers provide valuable tools for diagnosing diseases, understanding metabolic regulation, and developing novel therapeutics. The detailed protocols for its synthesis and analysis provided in this guide serve as a foundation for professionals seeking to explore the multifaceted roles of this and other non-canonical amino acids in drug discovery and biomedical science.
References
- 1. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. DL Isoleucine Manufacturer,Exporter,Supplier [avanschem.com]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical pKa and isoelectric point of DL-Isoleucine
An In-depth Technical Guide on the Theoretical pKa and Isoelectric Point of DL-Isoleucine
Introduction
Isoleucine (Ile or I) is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its structure contains an α-amino group, an α-carboxylic acid group, and a hydrophobic hydrocarbon side chain.[1] As with all amino acids, isoleucine's ionizable groups—the α-carboxyl and α-amino groups—exhibit characteristic acid-base properties. These properties are quantified by the pKa values, which represent the pH at which a group is 50% ionized. The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[2]
Understanding the pKa and pI of isoleucine is critical for researchers, scientists, and drug development professionals. These parameters govern the molecule's charge state in various physiological environments, which in turn influences its solubility, protein structure, and interactions with other molecules.[3][4] This guide provides a comprehensive overview of the , methods for their determination, and the logical relationship between these fundamental properties.
Quantitative Data: pKa and Isoelectric Point of this compound
The ionization constants and the isoelectric point of isoleucine are well-documented. The α-carboxyl group (pKa₁) is significantly more acidic than the α-ammonium group (pKa₂). The side chain of isoleucine is a non-ionizable hydrophobic alkyl group under typical physiological conditions.
| Parameter | Description | Reported Value Range | Reference Source(s) |
| pKa₁ | Acid dissociation constant of the α-carboxyl group (-COOH) | 2.32 - 2.36 | |
| pKa₂ | Acid dissociation constant of the α-amino group (-NH₃⁺) | 9.60 - 9.76 | |
| pI | Isoelectric Point (pH at which net charge is zero) | 5.98 - 6.02 |
Methodologies for Determination
The pKa and pI of amino acids can be determined through both experimental and computational methods.
Experimental Protocols
3.1.1 Acid-Base Titration
Acid-base titration is a foundational experimental technique to determine the pKa values of ionizable groups.
-
Principle: The protocol involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point can be estimated as the pH at the first equivalence point, where the amino acid exists predominantly as a zwitterion.
-
Methodology:
-
Preparation: A known concentration of this compound solution is prepared in deionized water. The initial pH of the solution is measured.
-
Titration with Acid (Optional but recommended for a complete curve): The solution is first titrated with a standardized strong acid (e.g., HCl) to fully protonate all species. The pH is recorded after each incremental addition of acid.
-
Titration with Base: The acidic solution is then titrated with a standardized strong base (e.g., NaOH). The pH is recorded at regular, small volume increments of the titrant.
-
Data Analysis: The collected data (pH vs. volume of titrant) is plotted. The pKa₁ is the pH at which half an equivalent of base has been added to neutralize the α-carboxyl group. The pKa₂ is the pH at which one and a half equivalents of base have been added. The pI is the average of pKa₁ and pKa₂.
-
3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine pKa values with high accuracy.
-
Principle: The chemical shifts of atomic nuclei, particularly ¹³C and ¹⁵N, are sensitive to the protonation state of nearby functional groups. By monitoring the chemical shifts of specific atoms in the amino acid as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.
Computational Protocols
Computational methods are increasingly used to predict pKa values, offering a theoretical approach that can complement experimental data.
-
Principle: These methods calculate the free energy change associated with the deprotonation of an ionizable group. Common approaches include:
-
Poisson-Boltzmann Methods: These methods treat the solvent as a continuous medium with a high dielectric constant and the molecule as a low-dielectric cavity. The Poisson-Boltzmann equation is solved to calculate the electrostatic contribution to the solvation free energy.
-
Molecular Dynamics (MD) Simulations: MD-based methods simulate the dynamic behavior of the amino acid and surrounding solvent molecules at an atomic level. Free energy perturbation or thermodynamic integration techniques can be used to calculate the pKa.
-
Quantum Mechanical (QM) Methods: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the intrinsic acidity of a group. These are often combined with solvation models to predict pKa in solution.
-
Logical Relationships and Visualization
The relationship between pH, pKa, and the charge state of isoleucine is fundamental to understanding its behavior. The isoelectric point is a direct consequence of the pKa values of its ionizable groups.
Calculation of the Isoelectric Point (pI)
For an amino acid with two ionizable groups like isoleucine, the isoelectric point is the average of the two pKa values.
pI = (pKa₁ + pKa₂) / 2
Using the representative values of pKa₁ ≈ 2.36 and pKa₂ ≈ 9.60:
pI = (2.36 + 9.60) / 2 = 5.98
At this pH, the concentration of the positively charged form is equal to the concentration of the negatively charged form, resulting in a net charge of zero for the overall population of molecules.
Diagram of Isoleucine Protonation and pI Calculation
The following diagram illustrates the protonation states of isoleucine in response to changing pH and the logical flow for determining its isoelectric point.
References
Solubility of DL-Isoleucine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of DL-Isoleucine in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solubility characteristics of this essential amino acid. The guide details experimental protocols for solubility determination and presents available quantitative data in a structured format.
Introduction
This compound, a racemic mixture of the essential amino acid isoleucine, plays a crucial role in various physiological processes. Understanding its solubility in organic solvents is paramount for a range of applications, including drug formulation, purification processes, and the synthesis of peptides and other pharmaceuticals. The solubility of amino acids is influenced by the properties of both the solute (this compound) and the solvent, such as polarity, hydrogen bonding capacity, and the nature of the amino acid's side chain.[1] Generally, amino acids exhibit high solubility in polar solvents like water and are less soluble in nonpolar organic solvents.[2] The presence of both a carboxylic acid and an amino group gives isoleucine zwitterionic properties, which significantly affects its interaction with different solvent environments.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of Isoleucine in various organic solvents. It is important to note that much of the available literature focuses on the L-enantiomer, and specific data for the DL-racemic mixture in a wide range of pure organic solvents is limited. The data presented below for L-Isoleucine can serve as a valuable reference point, though slight variations in solubility for the DL-form may exist.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Ethanol (95%) | Not Specified | Practically Insoluble[3] | Descriptive |
| Hot Alcohol | Not Specified | Slightly Soluble[2] | Descriptive |
| Ether | Not Specified | Insoluble[4] | Descriptive |
Note: "Practically Insoluble" and "Slightly Soluble" are qualitative terms from pharmacopeial standards and indicate very low solubility. For precise quantitative applications, experimental determination is recommended.
Experimental Protocols
Accurate determination of this compound solubility is critical for research and development. Several methods are employed for this purpose, each with its own advantages and limitations. The choice of method often depends on the expected solubility range, the nature of the solvent, and the available analytical instrumentation.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It is particularly useful for solutes with moderate to high solubility.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. Constant temperature is maintained using a thermostatic bath.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the amino acid).
-
Mass Determination: The container with the dried residue (this compound) is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent or in other appropriate units.
Spectrophotometric Method
Spectrophotometric methods are suitable for determining the solubility of compounds with low to moderate solubility and are often used when the solute has a chromophore or can be derivatized to produce a colored product.
Methodology:
-
Saturation and Equilibration: A saturated solution of this compound is prepared in the organic solvent as described in the gravimetric method.
-
Sample Preparation: A known volume of the clear, saturated solution is carefully withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Derivatization (if necessary): If this compound does not absorb light in the UV-Vis range, a derivatizing agent that reacts with amino acids to form a colored compound is added. Ninhydrin is a common reagent for this purpose, which reacts with amino acids to produce a deep purple color.
-
Spectrophotometric Measurement: The absorbance of the diluted solution (or the derivatized solution) is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Quantification: The concentration of this compound in the diluted sample is determined using a pre-established calibration curve prepared with standard solutions of known this compound concentrations.
-
Calculation: The solubility in the original saturated solution is calculated by taking into account the dilution factor.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC is a highly sensitive and specific method for determining the concentration of solutes, making it ideal for compounds with very low solubility.
Methodology:
-
Saturated Solution Preparation: A saturated solution of this compound is prepared in the organic solvent at a constant temperature.
-
Sample Filtration and Dilution: A sample of the saturated solution is filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved particles. The filtrate is then diluted with a suitable mobile phase to a concentration appropriate for UPLC analysis.
-
UPLC Analysis:
-
Instrumentation: An ACQUITY UPLC system equipped with a suitable detector (e.g., TUV detector) is used.
-
Column: A column suitable for amino acid analysis, such as an AccQ•Tag™ Ultra column, is employed.
-
Mobile Phase: A gradient of appropriate solvents is used to achieve separation.
-
Derivatization: Pre-column derivatization with a reagent like AccQ•Fluor™ Ultra Reagent (AQC) is often performed to enhance detection sensitivity.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a calibration curve generated from standard solutions of known concentrations.
-
Solubility Calculation: The solubility is calculated based on the measured concentration and the dilution factor used.
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide has outlined the current understanding of this compound solubility in organic solvents and provided detailed experimental protocols for its determination. While quantitative data for the DL-racemic mixture in pure organic solvents is not extensively available, the methodologies described herein provide a robust framework for researchers to generate such data. The choice of experimental method should be guided by the specific requirements of the study, including the expected solubility range and the analytical capabilities at hand. Accurate solubility data is essential for the effective use of this compound in pharmaceutical and chemical applications.
References
Unraveling the Solid-State Landscape of DL-Isoleucine: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Isoleucine, an essential amino acid with a chiral side chain, presents a complex solid-state chemistry that is crucial for its application in pharmaceuticals and nutritional supplements. As a racemic mixture, DL-isoleucine introduces further intricacies due to the potential for conglomerate, racemic compound, or solid solution formation, in addition to polymorphism. This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphic behavior of isoleucine, with a primary focus on the DL-racemate, while drawing necessary comparisons from the more extensively studied L-enantiomer.
The Polymorphic Landscape of Isoleucine
Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, significantly impacts the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. While the polymorphism of L-isoleucine has been more thoroughly investigated, understanding its behavior provides a foundational context for the complexities of the racemic mixture.
Commercial this compound is often a complex solid solution comprising four stereoisomers: D-isoleucine, L-isoleucine, D-alloisoleucine, and L-alloisoleucine.[1] This inherent heterogeneity complicates polymorphic screening and characterization, as the final crystal form can be influenced by the precise composition of the starting material.
Crystal Structures of L-Isoleucine Polymorphs
At least two primary polymorphic forms of L-isoleucine, designated Form A and Form B, have been identified. Both crystallize in the monoclinic lattice system with the space group P2₁.[2] A newer polymorph, also in the P2₁ space group but with four independent molecules in the asymmetric unit, has also been reported.[3]
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Z' |
| L-Isoleucine Form A | Monoclinic | P2₁ | 9.68 | 5.30 | 13.96 | 96.16 | 4 | 2 |
| L-Isoleucine Form B | Monoclinic | P2₁ | 9.68 | 5.29 | 28.01 | 98.30 | 8 | 4 |
| L-Isoleucine (new) | Monoclinic | P2₁ | - | - | - | - | - | 4 |
Z = number of molecules per unit cell; Z' = number of molecules in the asymmetric unit. Data for the "new" polymorph's unit cell parameters were not fully detailed in the cited literature.
The primary difference between Form A and Form B lies in the c-axis dimension and the number of molecules in the asymmetric unit, indicating distinct packing arrangements.[2]
To date, specific crystallographic data for polymorphs of the this compound racemate have not been extensively reported in publicly available literature. The study of racemic amino acids often reveals more complex phase diagrams, including the formation of racemic compounds (where D and L enantiomers are present in equal amounts in the unit cell) or conglomerates (a mechanical mixture of separate D and L crystals). For example, DL-norleucine exhibits polymorphism with an α-form in the P2₁/a space group and a proposed β-form in the I2/a space group.[4] This suggests that this compound may also exhibit such complex polymorphic behavior, which warrants further investigation.
Experimental Protocols for Crystallization and Characterization
The generation and identification of different polymorphic forms are highly dependent on the experimental conditions.
Crystallization Methodologies
Various techniques can be employed to induce crystallization and potentially isolate different polymorphs of isoleucine.
-
Slow Evaporation: A common and straightforward method for growing single crystals. An aqueous solution of L-isoleucine D-Norleucine (1:1 molar ratio) was allowed to evaporate at room temperature to obtain single crystals.
-
Polythermal Crystallization: This method involves controlled cooling of a saturated solution. For L-isoleucine, a solution was heated to 85°C to ensure complete dissolution, followed by cooling at a defined rate (0.1°C/min–0.7°C/min) to induce crystallization. This technique can yield a mixture of Form A and Form B of L-isoleucine.
-
Isothermal Crystallization: Crystallization is induced at a constant temperature by creating a supersaturated solution. For L-isoleucine, this was achieved by preparing a solution at a temperature 15°C higher than the saturation temperature, followed by rapid cooling to the desired saturation temperature. Isothermal crystallization of L-isoleucine has been shown to produce the Form B polymorph.
-
Crystallization with External Fields: The application of an electric potential (5V, 9V, and 20V) has been shown to increase the nucleation rate of L-isoleucine in both polythermal and isothermal crystallization experiments.
-
Solution-Mediated Transformation: Slurry experiments, where a solid is equilibrated in a solvent, are often used to determine the most thermodynamically stable form at a given temperature.
The following diagram illustrates a general workflow for polymorph screening.
Caption: A generalized workflow for polymorph screening and characterization.
Characterization Techniques
A suite of analytical techniques is essential for identifying and characterizing different polymorphic forms.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern. For L-isoleucine, XRPD was conducted using Cu Kα radiation with a 2θ range of 3° to 40°.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-solid phase transitions. For complex polymorphic systems, rapid heating rates (e.g., 100 °C/min) can sometimes be used to minimize conversions during the analysis.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify solvates or hydrates. A study on a co-crystal of L-Isoleucine and D-Norleucine showed the material was stable up to 180°C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the vibrational modes of molecules. Different hydrogen bonding environments in polymorphs can lead to distinct FT-IR spectra.
Thermodynamic Stability and Interconversion
The thermodynamic stability relationship between polymorphs determines their relative energy and the direction of spontaneous transformation. This relationship can be either monotropic or enantiotropic.
-
Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points.
-
Enantiotropic System: There is a transition temperature at which the stability relationship reverses.
The thermodynamic stability can be inferred from melting data, heats of solution, and solubility measurements. General rules, such as the Heat of Fusion Rule, can provide an initial assessment.
The transition temperature (Tt) between two polymorphs can be estimated from the enthalpy (ΔH) and entropy (ΔS) of the transition, which can be derived from heat of solution and solubility data.
The following diagram illustrates the logical relationship for determining the thermodynamic stability of polymorphs.
Caption: Logical flow for determining polymorph stability from experimental data.
While specific quantitative data on the thermodynamic stability and interconversion of this compound polymorphs is scarce, the principles outlined above provide a robust framework for such investigations. The higher solubility of a metastable form can be advantageous for bioavailability, provided it is sufficiently stable during the product's shelf life.
Conclusion and Future Outlook
The solid-state chemistry of this compound is an area ripe for further exploration. While the polymorphic behavior of L-isoleucine provides a valuable starting point, the presence of multiple stereoisomers in racemic mixtures presents a significant challenge and a key area for future research. A thorough investigation into the crystallization behavior of this compound from various solvents and under different conditions is necessary to identify and characterize its potential polymorphic forms.
For drug development professionals, a comprehensive understanding of the solid-state landscape of this compound is paramount. The selection of the most stable polymorph is crucial for ensuring product consistency, quality, and performance. The experimental and analytical frameworks described in this guide offer a systematic approach to navigating the complexities of this compound polymorphism, ultimately leading to more robust and reliable product development.
References
Computational Methodologies: The Theoretical Toolkit
An In-depth Technical Guide on the Quantum Mechanical Properties of DL-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum mechanical properties of this compound, a racemic mixture of the essential amino acid isoleucine. Understanding these properties at a quantum level is crucial for applications ranging from drug design and molecular docking to materials science and the interpretation of spectroscopic data. This document synthesizes theoretical and experimental findings, focusing on computational methodologies like Density Functional Theory (DFT), Hartree-Fock (HF), and the Quantum Theory of Atoms in Molecules (QTAIM).
Quantum mechanical calculations provide invaluable insights into molecular structure, stability, and reactivity. The following protocols are central to the theoretical investigation of this compound.
Density Functional Theory (DFT)
DFT is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to predict geometries, vibrational frequencies, and electronic properties.[1][2] Functionals like B3LYP and B3PW91, combined with basis sets such as 6-311++G(d,p), are commonly employed for amino acids.[3][4]
Hartree-Fock (HF) and Post-HF Methods
The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[5] It serves as the starting point for more sophisticated methods, such as Møller-Plesset perturbation theory (MP2), which systematically include electron correlation effects that HF neglects. The iterative process to solve the HF equations is known as the Self-Consistent Field (SCF) method.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ), a quantum observable. This method allows for the partitioning of molecular properties on a per-atom basis and the characterization of interatomic interactions, such as hydrogen bonds, through the analysis of bond critical points (BCPs).
References
- 1. Vibrational analysis of amino acids and short peptides in hydrated media. IV. Amino acids with hydrophobic side chains: L-alanine, L-valine, and L-isoleucine. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Chiral Separation of DL-Isoleucine using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The distinct biological activities of these stereoisomers necessitate accurate enantiomeric separation and quantification, which is critical in drug development, nutritional science, and clinical diagnostics. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the chiral separation of amino acids like isoleucine.
This application note details two primary methodologies for the chiral separation of DL-isoleucine: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization with a chiral derivatizing agent.
Principle of Separation
Chiral separation by HPLC can be achieved through two main strategies:
-
Direct Method: Enantiomers are separated directly on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin, are effective CSPs for the separation of underivatized amino acids.[1]
-
Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical and chemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[2]
Experimental Methodologies
Method 1: Direct Chiral Separation of Underivatized this compound
This method utilizes a teicoplanin-based chiral stationary phase for the direct enantioseparation of this compound without derivatization.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
Method 2: Indirect Chiral Separation of this compound via Derivatization
This method involves the derivatization of this compound with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), followed by separation on a pentabromobenzyl-modified silica gel column.[5]
Experimental Protocol:
-
Derivatization Procedure:
-
Prepare a solution of the this compound sample.
-
Add the L-FDVDA labeling reagent.
-
Incubate the mixture at 50°C for over an hour to ensure complete reaction.
-
Add a stop solution to terminate the reaction.
-
Dilute the final mixture with acetonitrile prior to injection.
-
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: COSMOSIL 3PBr, 3.0 mm I.D. x 150 mm, 3 µm particle size
-
Mobile Phase A: 70% Methanol in ultrapure water (containing 0.1% formic acid)
-
Mobile Phase B: 100% Methanol (containing 0.1% formic acid)
-
Gradient: A linear gradient from 0% to 30% B over 30 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 340 nm
-
Data Presentation
The following table summarizes the quantitative data obtained for the chiral separation of this compound using the direct method on an Astec® CHIROBIOTIC® T column.
| Enantiomer | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| L-Isoleucine | 4.349 | 1.30 | 5.83 |
| D-Isoleucine | 5.662 |
Visualizations
Caption: Workflow for Chiral Separation of this compound by HPLC-UV.
Discussion
Both direct and indirect methods offer reliable approaches for the chiral separation of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
The direct method using a chiral stationary phase is often preferred for its simplicity as it eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error. The teicoplanin-based CSP, in particular, shows excellent resolution for underivatized amino acids.
The indirect method involving derivatization can be advantageous when higher sensitivity is required, as the derivatizing agent can introduce a strong chromophore, enhancing UV detection. This method also allows for the use of more common and less expensive achiral columns. However, the derivatization step must be carefully optimized to ensure complete and reproducible reactions without racemization.
Conclusion
This application note provides detailed protocols for the successful chiral separation of this compound using HPLC-UV. The direct method with a chiral stationary phase offers a straightforward approach, while the indirect method via derivatization provides an alternative with potential for enhanced sensitivity. Researchers should select the most appropriate method based on their specific analytical requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
Application Note: Quantification of DL-Isoleucine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of DL-Isoleucine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate measurement of D- and L-isoleucine is crucial in various research areas, including the study of inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), where the stereoisomer alloisoleucine accumulates.[1][2] This protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chiral chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of isoleucine enantiomers in a complex biological matrix.
Introduction
Isoleucine is an essential branched-chain amino acid (BCAA) with four stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine.[3][4] While L-Isoleucine is the common proteinogenic form, the presence and concentration of its stereoisomers can be indicative of specific physiological or pathological states.[3] The primary challenge in quantifying these isomers lies in their identical mass-to-charge ratio, necessitating chromatographic separation prior to mass spectrometric detection. Traditional methods often involve cumbersome derivatization steps. This protocol utilizes a chiral stationary phase for the direct separation of underivatized D- and L-isoleucine, simplifying the workflow.
Experimental Protocol
Materials and Reagents
-
D-Isoleucine, L-Isoleucine, and Isoleucine-13C6,15N (as internal standard) from a reputable supplier.
-
LC-MS grade methanol, acetonitrile, and formic acid.
-
Ultrapure water.
-
Human plasma (collected in EDTA- or heparin-coated tubes).
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (Isoleucine-13C6,15N) at a concentration of 1 µg/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: Chiral column (e.g., CROWNPAK CR-I(+) or similar) for enantiomeric separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution may be optimized for best separation. A starting point could be 95% A, holding for 1 minute, then a linear gradient to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 132.1 | 86.1 |
| Isoleucine-13C6,15N (IS) | 139.1 | 92.1 |
-
Ion Source Parameters:
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 370°C
-
Sheath Gas: 45 arbitrary units
-
Auxiliary Gas: 15 arbitrary units
-
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model is then used to determine the concentration of this compound in the plasma samples.
Data Presentation
Table 1: Linearity and Range of Quantification
| Analyte | Calibration Range (µg/mL) | R² |
| D-Isoleucine | 0.01 - 10 | > 0.99 |
| L-Isoleucine | 1 - 200 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| D-Isoleucine | LQC | 0.03 | < 15 | < 15 | 85-115 |
| MQC | 0.3 | < 15 | < 15 | 85-115 | |
| HQC | 3 | < 15 | < 15 | 85-115 | |
| L-Isoleucine | LQC | 3 | < 15 | < 15 | 85-115 |
| MQC | 30 | < 15 | < 15 | 85-115 | |
| HQC | 150 | < 15 | < 15 | 85-115 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Workflow Diagram
References
- 1. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Application Notes and Protocols for the Use of DL-Isoleucine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. The IS is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] While stable isotope-labeled (SIL) internal standards are considered the "gold standard" due to their nearly identical chemical and physical properties to the analyte, their cost can be prohibitive.[1][2] In such cases, a structural analog can be a cost-effective alternative.[3]
DL-Isoleucine, a racemic mixture of the D and L isomers of the amino acid isoleucine, can serve as a suitable internal standard for the quantification of other amino acids, particularly when analyzing L-isoleucine itself or other structurally similar amino acids where a SIL version is unavailable or not economically feasible. This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based quantitative analysis.
Principle of Internal Standardization
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples and standards. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
Diagram: Workflow for Internal Standardization
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of a suitable solvent (e.g., 0.1% formic acid in water).
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
-
-
This compound Working Solution (10 µg/mL):
-
Dilute the stock solution 1:100 with the same solvent. For example, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of 0.1% formic acid in water.
-
This working solution will be used to spike the samples.
-
Protocol 2: Sample Preparation (Plasma)
This protocol is a general guideline and may need optimization based on the specific analyte and matrix.
-
Aliquoting:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the this compound working solution (10 µg/mL) to each tube.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of clean tubes, avoiding the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
Diagram: Logical Relationship of Internal Standard Selection
Caption: Decision pathway for selecting an internal standard.
Data Presentation: Quantitative Performance
The following tables summarize the expected performance characteristics when using this compound as an internal standard for the quantification of a hypothetical amino acid analyte. These values are representative of a well-developed and validated LC-MS/MS method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 4.85 | 97.0 | < 10 |
| Medium | 100 | 102.3 | 102.3 | < 5 |
| High | 800 | 790.1 | 98.8 | < 5 |
Table 3: Matrix Effect and Recovery
| Parameter | Value (%) |
| Matrix Effect | 95 - 105 |
| Recovery | > 90 |
Method Validation
For robust and reliable quantitative results, the analytical method should be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention times of the analyte and this compound.
-
Linearity: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization due to co-eluting matrix components.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Considerations for Using this compound
-
Chromatographic Separation: It is essential to ensure that the D- and L-isomers of isoleucine in the internal standard do not interfere with the analyte of interest. If the analyte is L-isoleucine, chromatographic separation of the D- and L-isomers may be necessary, which can be achieved with a chiral column. However, in many cases, the two isomers will co-elute and can be treated as a single peak for the internal standard.
-
Purity: The purity of the this compound standard should be high to ensure accurate preparation of stock solutions.
-
Isobaric Interferences: Leucine and isoleucine are isobaric (have the same nominal mass). Therefore, chromatographic separation is crucial if leucine is also an analyte of interest.
Conclusion
This compound can be a practical and cost-effective internal standard for the quantitative analysis of amino acids and other structurally related compounds by mass spectrometry. By following the detailed protocols and considering the specific characteristics of this internal standard, researchers can develop robust and reliable analytical methods. Proper method validation is paramount to ensure the accuracy and precision of the obtained results.
References
Application Notes and Protocols: DL-Isoleucine as a Supplement in Microbial Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isoleucine, a racemic mixture of the essential branched-chain amino acid (BCAA) isoleucine, serves as a critical supplement in various microbial fermentation processes. Its addition to culture media can significantly influence metabolic pathways, leading to enhanced production of target molecules, alteration of product profiles, and improved overall fermentation efficiency. While L-isoleucine is the proteogenic isomer, the D-isomer can also be metabolized by certain microorganisms, often through dedicated enzymes like D-amino acid dehydrogenases, or can influence pathways in other ways.[1][2]
These application notes provide a comprehensive overview of the uses of this compound in microbial fermentation, complete with quantitative data summaries and detailed experimental protocols. The information is intended to guide researchers in optimizing their fermentation processes for the production of secondary metabolites, such as antibiotics, and other valuable biochemicals like flavor compounds.
Application 1: Enhancing Secondary Metabolite Production
Supplementing fermentation media with this compound can directly boost the yield of secondary metabolites for which it is a precursor. This is particularly relevant in the production of antibiotics by actinomycetes, such as Streptomyces species.
Data Presentation: Effect of this compound on Antibiotic Production
The following table summarizes the observed effects of this compound supplementation on the production of quinomycin antibiotics by Streptomyces sp. 732. The data highlights a selective enhancement of specific analogues.
| Microorganism | Product | Supplement | Concentration | Key Outcome | Reference |
| Streptomyces sp. 732 | Quinomycin B | This compound | 500 µg/mL | Quinomycin B formation increased from 3% to 70% of the total quinomycin mixture. | [3] |
| Streptomyces sp. 732 | Quinomycin C | This compound | 500 µg/mL | Quinomycin C synthesis was completely inhibited. | [3] |
| Streptomyces sp. 732 | Quinomycins D & E | This compound | 500 µg/mL | Production of two new analogues containing N-methylalloisoleucine was induced. | [3] |
Note: In this study, the order of effectiveness for enhancing Quinomycin B synthesis was this compound > D-Isoleucine > L-Isoleucine.
Experimental Protocol: Optimizing Quinomycin B Production in Streptomyces sp.
This protocol describes a method for evaluating the effect of this compound supplementation on antibiotic production in a laboratory-scale fermentation.
1. Materials and Media:
-
Strain: Streptomyces sp. 732
-
Seed Medium: (g/L) Soluble starch 20, Glucose 10, Peptone 5, Yeast extract 5, NaCl 5. Adjust pH to 7.0.
-
Production Medium: (g/L) Maltose 20, NH₄NO₃ 2.0, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, FeSO₄·7H₂O 0.01. Adjust pH to 7.0.
-
Supplement: Sterile-filtered this compound stock solution (50 mg/mL).
2. Inoculum Preparation:
- Inoculate a loopful of Streptomyces sp. spores or mycelia into 50 mL of seed medium in a 250 mL baffled flask.
- Incubate at 28-30°C on a rotary shaker (200 rpm) for 48-72 hours until dense growth is achieved.
3. Fermentation:
- Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture.
- Prepare multiple flasks to test a range of this compound concentrations (e.g., 0, 100, 250, 500, 1000 µg/mL).
- Add the sterile this compound stock solution to the production flasks at the time of inoculation (or at a specific time point, e.g., 24 hours post-inoculation, to study temporal effects).
- Incubate flasks at 28-30°C on a rotary shaker (200 rpm) for 7-10 days.
4. Analysis:
- Harvest the fermentation broth by centrifugation to separate the mycelia.
- Extract the quinomycin antibiotics from the supernatant using an appropriate solvent (e.g., ethyl acetate).
- Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the different quinomycin analogues.
- Compare the product yields and profiles across the different this compound concentrations to determine the optimal supplementation strategy.
Logical Workflow for Supplementation Optimization
Caption: Experimental workflow for optimizing this compound supplementation.
Application 2: Modulating Flavor and Precursor Production
In organisms like Saccharomyces cerevisiae, exogenous isoleucine can be catabolized via the Ehrlich pathway to produce 2-methyl-1-butanol, a fusel alcohol that contributes a fruity and malty aroma to fermented beverages. In amino acid production strains, such as Corynebacterium glutamicum, supplementation can influence complex regulatory networks.
Data Presentation: Effect of Isoleucine on Fusel Alcohol Production
The table below shows the impact of expressing a feedback-insensitive threonine deaminase, which leads to intracellular isoleucine accumulation, on fusel alcohol production in Saccharomyces cerevisiae. This mimics the effect of increased isoleucine availability for the Ehrlich pathway.
| Strain | Condition | Product | Concentration (mg/L) | Fold Increase vs. Parent | Reference |
| S. cerevisiae K9 (Parent) | Sake Fermentation | 2-Methyl-1-butanol | ~100 | 1x | |
| S. cerevisiae K9-I48 (Mutant) | Sake Fermentation | 2-Methyl-1-butanol | ~250 | ~2.5x | |
| S. cerevisiae K9 (Parent) | Sake Fermentation | 2-Methylbutyl acetate | ~0.5 | 1x | |
| S. cerevisiae K9-I48 (Mutant) | Sake Fermentation | 2-Methylbutyl acetate | ~1.5 | ~3.0x |
Experimental Protocol: Enhancing Fusel Alcohol Production in Yeast
This protocol outlines a method to assess the impact of this compound supplementation on the aroma profile of a lab-scale yeast fermentation.
1. Materials and Media:
-
Strain: Saccharomyces cerevisiae (e.g., a wine or ale strain)
-
Fermentation Medium: Synthetic grape must or YPD medium (g/L: Yeast extract 10, Peptone 20, Dextrose 20).
-
Supplement: Sterile-filtered this compound stock solution (50 mg/mL).
2. Inoculum Preparation:
- Inoculate a single colony of yeast into 10 mL of fermentation medium.
- Incubate at 30°C with shaking (150 rpm) for 24 hours.
3. Fermentation:
- Prepare 100 mL of fermentation medium in 250 mL flasks fitted with airlocks.
- Inoculate the medium to a starting OD₆₀₀ of ~0.1.
- Add this compound to final concentrations of 0, 50, 100, and 200 mg/L.
- Incubate statically at 20-25°C for 7-14 days.
4. Analysis:
- At the end of fermentation, clarify the broth by centrifugation.
- Analyze the supernatant for fusel alcohols (e.g., 2-methyl-1-butanol) and their corresponding esters using Gas Chromatography-Mass Spectrometry (GC-MS).
- Measure residual sugars and ethanol content using HPLC.
- Correlate the this compound concentration with the production of target aroma compounds.
Metabolic and Regulatory Pathways
This compound supplementation can impact the native branched-chain amino acid (BCAA) metabolic network in two primary ways: by acting as a precursor and by exerting allosteric feedback inhibition on key enzymes.
Caption: Isoleucine biosynthesis, catabolism, and regulatory feedback loop.
General Protocols
Protocol 1: General Method for Analytical Quantification of Amino Acids
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying amino acids in fermentation broth.
1. Sample Preparation:
- Collect a 1 mL aliquot of the fermentation broth.
- Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the sample as necessary with ultrapure water to bring amino acid concentrations within the linear range of the standard curve.
2. Derivatization (Pre-column, OPA method example):
- In an HPLC vial, mix 50 µL of the diluted sample with 50 µL of o-Phthalaldehyde (OPA) derivatizing reagent.
- Allow the reaction to proceed for 1-2 minutes at room temperature before injection. Note: Derivatized samples are not stable and should be injected promptly.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A time-based gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Quantification: Calculate concentrations based on a standard curve prepared with known concentrations of amino acid standards.
Note: Post-column derivatization with ninhydrin or using other methods like anion-exchange chromatography with integrated pulsed amperometric detection (AE-IPAD) are also common.
Logical Diagram: Influence of this compound Supplementation
This diagram illustrates the potential downstream effects of adding this compound to a fermentation medium.
Caption: Potential effects of this compound supplementation in fermentation.
References
- 1. D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative binding of the feedback modifiers isoleucine and valine to biosynthetic threonine deaminase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Isoleucine in Stable Isotope Labeling (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of Isoleucine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics to determine relative protein abundance between different cell populations. The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled amino acid. When the protein lysates from these two populations are mixed, the mass difference between the heavy and light peptides allows for their simultaneous identification and quantification by mass spectrometry (MS).
While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin, other essential amino acids, including L-isoleucine, can be employed for specific applications. It is critical to use the pure L-isomer of isoleucine, as ribosomes discriminate against D-amino acids, preventing their incorporation into proteins. Therefore, throughout these notes, the application refers to L-Isoleucine , not the racemic DL-mixture.
Key Considerations for Using L-Isoleucine in SILAC
Advantages:
-
Essential Amino Acid: Isoleucine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo. This ensures that the cellular protein synthesis machinery will exclusively incorporate the isoleucine provided in the culture medium, leading to high labeling efficiency.
-
Alternative to Arginine and Lysine: In cases where arginine or lysine metabolism is altered in the experimental model, or when studying proteins with low abundance of these amino acids, L-isoleucine provides a valuable alternative labeling strategy.
Potential Pitfalls:
-
Metabolic Conversion: Under conditions of isoleucine deprivation, cells may mistakenly incorporate valine at isoleucine positions in proteins. This can compromise the accuracy of SILAC quantification. It is therefore crucial to ensure an adequate supply of L-isoleucine in the culture medium.
-
Enzymatic Digestion: When not using arginine or lysine for labeling, trypsin digestion will not guarantee a label in every peptide. This may necessitate the use of alternative proteases or computational approaches that can handle unlabeled peptides.
Quantitative Data Summary
The following table summarizes typical mass shifts observed in SILAC experiments using ¹³C₆-L-Isoleucine.
| Isotope Information | Light L-Isoleucine (¹²C₆) | Heavy L-Isoleucine (¹³C₆) | Mass Shift (Da) |
| Formula | C₆H₁₃NO₂ | ¹³C₆H₁₃NO₂ | +6.0201 |
| Monoisotopic Mass | 131.0946 | 137.1147 |
Experimental Protocols
Protocol 1: Preparation of SILAC Media with L-Isoleucine
This protocol describes the preparation of "light" and "heavy" SILAC media for a typical experiment.
Materials:
-
DMEM for SILAC (deficient in L-Isoleucine, L-Arginine, and L-Lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Isoleucine
-
"Heavy" ¹³C₆-L-Isoleucine
-
L-Arginine and L-Lysine (if not labeling with these)
-
Penicillin-Streptomycin solution
-
Sterile water or PBS for stock solutions
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Prepare a 100x stock solution of "light" L-Isoleucine (e.g., 5.2 g/L in sterile PBS).
-
Prepare a 100x stock solution of "heavy" ¹³C₆-L-Isoleucine (e.g., 5.2 g/L in sterile PBS).
-
Prepare 100x stock solutions of L-Arginine (e.g., 8.4 g/L) and L-Lysine (e.g., 14.6 g/L) if your base medium is also deficient in these.
-
-
Prepare "Light" SILAC Medium:
-
To 500 mL of L-Isoleucine-deficient DMEM, add 50 mL of dFBS (10% final concentration).
-
Add 5 mL of the "light" L-Isoleucine stock solution.
-
Add the required amounts of L-Arginine and L-Lysine if necessary.
-
Add 5 mL of Penicillin-Streptomycin solution.
-
Sterile-filter the complete medium using a 0.22 µm filtration unit.
-
-
Prepare "Heavy" SILAC Medium:
-
To 500 mL of L-Isoleucine-deficient DMEM, add 50 mL of dFBS.
-
Add 5 mL of the "heavy" ¹³C₆-L-Isoleucine stock solution.
-
Add the same amounts of L-Arginine and L-Lysine as in the "light" medium.
-
Add 5 mL of Penicillin-Streptomycin solution.
-
Sterile-filter the complete medium.
-
Protocol 2: SILAC Labeling and Cell Culture
Procedure:
-
Cell Adaptation:
-
Culture cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acid.[1]
-
Monitor cell growth and morphology to ensure that the SILAC medium does not have adverse effects.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
-
Cell Harvest and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the mixed lysate using a chaotropic agent like urea or SDS.
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Protein Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Digest the proteins into peptides using a protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.
-
Lyophilize the purified peptides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Signaling Pathway: mTOR Signaling in Response to Isoleucine
Isoleucine, as a branched-chain amino acid, can activate the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. A SILAC experiment using L-Isoleucine could be designed to quantify changes in this pathway upon stimulation.
Caption: mTOR signaling pathway activated by L-Isoleucine.
Experimental Workflow: SILAC using L-Isoleucine
This diagram outlines the major steps in a SILAC experiment utilizing stable isotope-labeled L-Isoleucine.
Caption: General workflow for a SILAC experiment with L-Isoleucine.
Logical Relationship: Decision Tree for Amino Acid Selection in SILAC
This diagram illustrates the decision-making process for choosing the appropriate amino acid for a SILAC experiment.
Caption: Decision tree for selecting an amino acid in SILAC.
References
Application Note: Synthesis of ¹³C Labeled DL-Isoleucine for Metabolic Tracing
Abstract
Stable isotope-labeled amino acids are indispensable tools in metabolic research, enabling the precise tracking of metabolic pathways and fluxes. This application note provides a detailed protocol for the chemical synthesis of DL-Isoleucine, labeled with Carbon-13 at the C1 position ([1-¹³C]-DL-Isoleucine), intended for use in metabolic tracing studies. The described method is based on the Strecker amino acid synthesis, a reliable and well-established procedure. We provide a step-by-step experimental protocol, from the synthesis of the intermediate α-aminonitrile to the final hydrolysis and purification of the labeled amino acid. Additionally, this note outlines the application of ¹³C labeled this compound in metabolic tracing and includes quantitative data and visual workflows to aid researchers in the successful implementation of this methodology.
Introduction
Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in cellular metabolism, serving as a substrate for both energy production and biosynthesis.[1] Metabolic tracing using stable isotopes, such as ¹³C, allows researchers to follow the journey of isoleucine and its constituent atoms through various catabolic and anabolic pathways.[1] This technique is fundamental to understanding the pathophysiology of metabolic diseases, nutrient signaling, and for identifying novel drug targets.
The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes or ketones.[2][3] This two-step process involves the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by the hydrolysis of the nitrile to a carboxylic acid.[2] By utilizing a ¹³C-labeled aldehyde as a precursor, the ¹³C isotope can be specifically incorporated into the amino acid structure. This application note details the synthesis of [1-¹³C]-DL-Isoleucine starting from commercially available [1-¹³C]-2-methylbutanal.
Synthesis of [1-¹³C]-DL-Isoleucine
The synthesis of [1-¹³C]-DL-Isoleucine is performed via a two-step Strecker synthesis, followed by purification. The overall reaction scheme is depicted below:
Step 1: Formation of α-Amino-[1-¹³C]-2-methylvaleronitrile Step 2: Hydrolysis to [1-¹³C]-DL-Isoleucine
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of [1-¹³C]-DL-Isoleucine.
| Parameter | Starting Material: [1-¹³C]-2-methylbutanal | Intermediate: α-Amino-[1-¹³C]-2-methylvaleronitrile | Product: [1-¹³C]-DL-Isoleucine |
| Molecular Formula | ¹³C¹²C₄H₁₀O | ¹³C¹²C₅H₁₂N₂ | ¹³C¹²C₅H₁₃NO₂ |
| Molecular Weight | 87.13 g/mol | 113.17 g/mol | 132.16 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Expected ≥99 atom % ¹³C | Expected ≥99 atom % ¹³C |
| Chemical Purity | ≥97% | Crude | >98% (after purification) |
| Theoretical Yield | N/A | Dependent on starting material | Dependent on intermediate yield |
| Estimated Overall Yield | N/A | N/A | 60-70% |
Experimental Protocols
Materials and Reagents
-
[1-¹³C]-2-methylbutanal (Commercially available from suppliers such as Sigma-Aldrich or MedChemExpress)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonia solution (aqueous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Dowex 50WX8 cation-exchange resin (or equivalent)
-
Ethanol
-
Diethyl ether
-
Deionized water
Step 1: Synthesis of α-Amino-[1-¹³C]-2-methylvaleronitrile
-
In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia and cool to 0-5 °C in an ice bath.
-
To this cooled solution, add [1-¹³C]-2-methylbutanal (1.0 equivalent) dropwise with stirring.
-
In a separate flask, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold deionized water. Handle with extreme care.
-
Slowly add the sodium cyanide solution to the aldehyde-ammonia mixture.
-
Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure to yield the crude α-amino-[1-¹³C]-2-methylvaleronitrile. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to [1-¹³C]-DL-Isoleucine
-
To the crude α-aminonitrile from Step 1, add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.
-
After cooling to room temperature, the excess HCl is removed under reduced pressure.
-
The resulting residue contains the hydrochloride salt of [1-¹³C]-DL-Isoleucine.
Step 3: Purification of [1-¹³C]-DL-Isoleucine
-
Dissolve the crude amino acid hydrochloride in a minimal amount of deionized water.
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.
-
Load the dissolved crude product onto the column.
-
Wash the column with deionized water to remove any unreacted starting materials and inorganic salts.
-
Elute the [1-¹³C]-DL-Isoleucine from the resin using a dilute aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.
-
Combine the fractions containing the pure amino acid and evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a water/ethanol mixture to obtain pure [1-¹³C]-DL-Isoleucine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity, chemical purity, and isotopic enrichment.
Application in Metabolic Tracing
Once synthesized, [1-¹³C]-DL-Isoleucine can be introduced into cell cultures or administered to in vivo models. The ¹³C label allows for the tracking of the carbon backbone of isoleucine as it is metabolized. The primary catabolic pathway for isoleucine involves its conversion to acetyl-CoA and propionyl-CoA. By using mass spectrometry or NMR spectroscopy, researchers can measure the incorporation of the ¹³C label into these and other downstream metabolites, such as intermediates of the TCA cycle and fatty acids. This provides a quantitative measure of the flux through the isoleucine catabolic pathway.
Visualizations
Caption: Workflow for the synthesis of [1-¹³C]-DL-Isoleucine.
Caption: Metabolic fate of [1-¹³C]-DL-Isoleucine.
Conclusion
This application note provides a comprehensive guide for the synthesis and application of [1-¹³C]-DL-Isoleucine for metabolic tracing studies. The detailed Strecker synthesis protocol, coupled with purification by ion-exchange chromatography, offers a reliable method for producing high-purity labeled isoleucine. The ability to trace the metabolic fate of this essential amino acid provides researchers with a powerful tool to investigate cellular metabolism in both health and disease.
References
Application Notes and Protocols for the Evaluation of DL-Isoleucine in CHO Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucine is an essential amino acid, indispensable for the growth, proliferation, and productivity of Chinese Hamster Ovary (CHO) cells in biopharmaceutical manufacturing.[1][2][3] As a critical component of cell culture media, its supply and cost are important considerations in process optimization. L-Isoleucine is the biologically active enantiomer utilized by cells for protein synthesis. DL-Isoleucine, a racemic mixture containing equal parts L-Isoleucine and D-Isoleucine, is often available at a lower cost, presenting a potential opportunity for media cost reduction.
However, the ability of CHO cells to utilize the D-enantiomer is a critical consideration. While mammalian cells primarily metabolize L-amino acids, some possess the enzymatic machinery to convert certain D-amino acids into their usable L-forms. This conversion is typically mediated by a peroxisomal enzyme called D-amino acid oxidase (DAO), which oxidizes D-amino acids into their corresponding α-keto acids.[4][5] This keto-acid can then be transaminated to form the L-amino acid.
These application notes provide a comprehensive framework and detailed protocols for evaluating the suitability of replacing L-Isoleucine with this compound in chemically defined media for CHO cell cultures. The objective is to determine the impact of this substitution on cell growth, viability, productivity, and product quality.
The Central Question: Metabolism of D-Isoleucine in CHO Cells
The central hypothesis for the successful use of this compound rests on the ability of CHO cells to efficiently transport D-Isoleucine and convert it into a usable form. Studies have shown that CHO cells possess transport systems capable of internalizing various D-amino acids. The key metabolic pathway would be the conversion of D-Isoleucine to L-Isoleucine, as depicted below.
If the D-amino acid oxidase pathway is absent or inefficient in CHO cells, D-Isoleucine will not be utilized. In this scenario, using this compound at the same total concentration as L-Isoleucine would effectively halve the available amount of this essential amino acid, leading to nutrient limitation, poor growth, and reduced productivity.
Experimental Design and Protocols
To systematically evaluate this compound, a comparative study is proposed. This involves culturing CHO cells in media containing L-Isoleucine (Control), this compound, and a reduced concentration of L-Isoleucine.
Experimental Workflow
The following diagram outlines the recommended experimental workflow for a comprehensive evaluation.
Protocol: Comparative Shake Flask Batch Culture
This protocol details a fed-batch experiment in shake flasks to compare different isoleucine sources.
1. Materials:
-
CHO cell line expressing a monoclonal antibody (mAb).
-
Chemically defined, isoleucine-free basal medium.
-
Chemically defined, isoleucine-free feed medium.
-
Stock solutions (sterile filtered): L-Isoleucine, this compound.
-
Shake flasks (e.g., 125 mL vented).
-
Shaking incubator (37°C, 5-8% CO₂, ~120 RPM).
-
Cell counter (e.g., Vi-CELL).
-
Metabolite analyzer (e.g., BioProfile FLEX).
-
HPLC system for titer analysis.
2. Media Preparation:
-
Prepare four media conditions. The final concentration of isoleucine in the basal medium should be standardized (e.g., 4 mM).
-
Group 1 (Positive Control): Basal medium + 4 mM L-Isoleucine.
-
Group 2 (this compound Test): Basal medium + 4 mM this compound (contains 2 mM L-Isoleucine and 2 mM D-Isoleucine).
-
Group 3 (Negative Control): Basal medium + 2 mM L-Isoleucine. This group mimics the L-Isoleucine concentration in Group 2 and helps determine if any positive effects in Group 2 are due to more than just its L-isoleucine content.
-
Group 4 (Isoleucine-Free): Basal medium only (optional, to confirm isoleucine essentiality).
-
-
Prepare corresponding feed media for each condition.
3. Cell Culture Procedure:
-
Expand a healthy CHO cell culture to a sufficient density for inoculation.
-
Centrifuge the cells and resuspend in fresh, isoleucine-free basal medium to wash away residual isoleucine.
-
Inoculate triplicate shake flasks for each of the experimental groups at a target seeding density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Incubate under standard conditions (37°C, 8% CO₂, 120 RPM).
-
Begin the feeding strategy on a pre-determined day (e.g., Day 3) using the corresponding feed for each group.
4. Sampling and Analysis:
-
Perform daily measurements of:
-
Viable Cell Density (VCD) and Viability.
-
Key metabolites: Glucose, Lactate, Glutamine, Glutamate, Ammonia.
-
-
At the end of the culture (e.g., Day 14 or when viability drops below 60%), collect a final sample for:
-
Product Titer: Quantify the mAb concentration using Protein A HPLC.
-
Product Quality (optional but recommended): Analyze aggregation (SEC-HPLC) and charge variants (CEX-HPLC).
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison across the experimental groups.
Key Performance Indicators
Table 1: Summary of CHO Cell Culture Performance
| Parameter | Group 1 (Control) | Group 2 (DL-Ile) | Group 3 (Low L-Ile) |
|---|---|---|---|
| Peak Viable Cell Density (x10⁶ cells/mL) | 15.2 ± 0.8 | 14.5 ± 0.9 | 9.5 ± 0.6 |
| Integral of Viable Cell Density (IVCD) | 85.1 ± 4.2 | 80.3 ± 5.1 | 55.7 ± 3.9 |
| Culture Duration (days to <60% viability) | 14 | 14 | 12 |
| Final mAb Titer (g/L) | 2.5 ± 0.15 | 2.3 ± 0.18 | 1.4 ± 0.11 |
| Specific Productivity (qP, pg/cell/day) | 29.4 | 28.6 | 25.1 |
Note: Data presented are hypothetical examples for illustrative purposes.
Metabolite Analysis
Table 2: Key Metabolite Concentrations at Harvest (Day 14)
| Metabolite | Group 1 (Control) | Group 2 (DL-Ile) | Group 3 (Low L-Ile) |
|---|---|---|---|
| Lactate (g/L) | 3.8 ± 0.3 | 4.1 ± 0.2 | 2.9 ± 0.4 |
| Ammonia (mM) | 5.1 ± 0.4 | 5.5 ± 0.5 | 4.2 ± 0.3 |
Note: Data presented are hypothetical examples for illustrative purposes.
Interpretation of Potential Outcomes
-
Scenario A: this compound is a Viable Substitute: If the results for Group 2 (DL-Ile) are statistically similar to Group 1 (Control) across all key metrics (VCD, Titer, qP), it suggests that CHO cells can efficiently utilize D-Isoleucine. The performance of both groups should be significantly better than Group 3 (Low L-Ile).
-
Scenario B: this compound is NOT a Viable Substitute: If the performance of Group 2 (DL-Ile) is similar to Group 3 (Low L-Ile) and significantly worse than Group 1 (Control), it indicates that D-Isoleucine is not metabolized. In this case, its inclusion simply acts as an inert component, and the culture becomes limited by the 50% lower concentration of L-Isoleucine.
-
Scenario C: Partial Utilization or Inhibition: If Group 2 (DL-Ile) performs better than Group 3 but worse than Group 1, it may indicate partial or inefficient utilization of D-Isoleucine. It is also possible that D-Isoleucine or its metabolites could have a slight inhibitory effect on cell metabolism.
Conclusion and Recommendations
The evaluation of this compound as a substitute for L-Isoleucine is a valid strategy for potential cost reduction in cell culture media. However, its success is entirely dependent on the metabolic capabilities of the specific CHO cell line used. The experimental framework and protocols provided here offer a robust method for determining the viability of this substitution.
It is critical to perform a thorough comparative analysis before implementing any changes in a manufacturing process. If this compound proves to be a viable alternative, further studies should be conducted to ensure there are no long-term effects on cell line stability or subtle changes to critical product quality attributes.
References
Application Notes and Protocols: The Role of DL-Isoleucine in Animal Feed Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of DL-Isoleucine in animal feed formulation. Isoleucine, a branched-chain amino acid (BCAA), is an essential nutrient that animals cannot synthesize and must obtain from their diet.[1][2] It plays a critical role in protein synthesis, energy metabolism, and immune function.[2][3][4] In many common feedstuffs, particularly those with low crude protein content, isoleucine can be a limiting amino acid, meaning its deficiency can restrict animal growth and performance even when other nutrients are adequate. Supplementation with this compound, a racemic mixture of the D- and L-isomers, is a common practice to meet the nutritional requirements of livestock and aquaculture species.
Key Applications of this compound in Animal Feed
-
Optimizing Growth Performance: Supplementing diets with this compound can significantly improve key performance indicators such as average daily gain (ADG) and final body weight in various species, including poultry, swine, and fish.
-
Improving Feed Efficiency: By ensuring a balanced amino acid profile, this compound supplementation helps improve the feed conversion ratio (FCR), leading to more efficient utilization of feed and reduced production costs.
-
Enhancing Protein Metabolism and Muscle Development: Isoleucine is a crucial building block for protein synthesis and plays a role in regulating the expression of genes related to amino acid transporters and protein metabolism. Adequate levels of isoleucine are essential for optimal muscle development and can increase breast meat yield in broilers.
-
Modulating Gut Health and Microbiota: Recent studies suggest that dietary isoleucine can influence the composition of the gut microbiota, which plays a vital role in nutrient digestion and overall animal health.
-
Supporting Immune Function: Isoleucine is involved in the production of immune cells and plays a role in the active immune response.
Quantitative Data Summary
The following tables summarize the effects of this compound supplementation on the performance of various animal species as reported in several studies.
Table 1: Effects of this compound on Broiler Chicken Performance
| Dietary Ile Level (% of diet) | Strain/Age | Duration | Average Daily Gain (ADG) (g) | Feed Conversion Ratio (FCR) | Observations | Reference |
| 0.68, 0.80, 0.86, 0.92, 1.00, 1.06 | Yellow-feathered chickens (1-30 days) | 30 days | Quadratic response, optimum at 0.92% | Quadratic response, optimum at 0.92% | Improved growth performance and modulated gene expression related to protein metabolism. | |
| Basal + 0, 400, 800 mg/kg | Arbor Acres broilers (1-42 days) | 42 days | Significantly higher in the 400 mg/kg group | Significantly lower in the 400 and 800 mg/kg groups | 400 mg/kg supplementation improved production performance and health status. | |
| Ile:Lys ratios of 56, 59, 62, 65, 68, 71, 74 | Female Cobb 500 broilers (22-42 days) | 20 days | Linear increase with increasing Ile:Lys ratio | Linear decrease with increasing Ile:Lys ratio | Optimal isoleucine levels may be beyond the 74 Ile:Lys ratio. | |
| Ile:Lys ratios from 0.640 to 0.725 | Male Yield Plus × Ross 708 broilers (1.0 to 2.5 kg BW) | - | Quadratic effects observed | Quadratic effects observed | Optimum ratios determined for growth and breast meat characteristics. |
Table 2: Effects of this compound on Swine Performance
| Dietary Treatment | Age/Weight | Duration | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Observations | Reference |
| Very low protein diet + Val + Ile | Nursery pigs (3 weeks old) | 5 weeks | HVI group partially improved body weight compared to negative control. | Not specified | A combination of valine and isoleucine recovered feed intake. | |
| Very low protein diet + Val and/or Ile | Weaned piglets | - | VAIL group partially recovered the negative effects of VLP diets on growth. | Not specified | VAIL group fully recovered the inhibitory effects of VLP diets on feed intake. | |
| Low protein diets with added Val, Ile, and Trp | Growing-finishing pigs (33.6 kg initial BW) | 103 days | Greater ADG for pigs fed PC+Val and PC+Ile diets than the negative control. | No significant difference | Increasing Val or Ile in high Lys-HCl-DDGS-based diets improved growth performance. | |
| Low-protein, amino acid-supplemented diets | Growing pigs | - | The combination of valine with isoleucine or histidine increased growth performance to levels similar to the positive control. | Not specified | Dietary crude protein can be reduced with appropriate amino acid supplementation. |
Table 3: Effects of this compound on Other Species
| Species | Dietary Treatment | Duration | Key Findings | Reference |
| Dairy Cows | Low-protein diets supplemented with rumen-protected Met, Thr, Ile, and Leu | 9 weeks | EAA supplementation of low-protein diets improved dietary protein efficiency without decreasing milk protein yield. | |
| Tilapia (Oreochromis niloticus) | Diets with varying L-isoleucine levels (4.9%, 8.51%, 12.12% increase) | - | The optimal level of isoleucine administration was found to be an 8.51% increase, resulting in the lowest feed conversion rate. | |
| Laying Hens | Diets with total isoleucine concentrations from 0.66% to 0.84% | 8 weeks (23-30 weeks of age) | Increasing isoleucine levels had significant effects on production, egg mass, and feed intake. |
Experimental Protocols
General Protocol for an Animal Feeding Trial to Evaluate this compound
This protocol provides a generalized framework. Specific details should be adapted based on the species, age, and research objectives.
1. Experimental Design:
-
Animals: A sufficient number of healthy animals of the same species, breed, sex, and similar age and body weight should be used.
-
Treatments: At least a negative control (basal diet deficient in isoleucine) and a positive control (basal diet with adequate isoleucine) should be included. Experimental diets will consist of the basal diet supplemented with graded levels of this compound.
-
Randomization: Animals should be randomly allocated to the different dietary treatment groups.
-
Replication: Each treatment group should have an adequate number of replicates (pens or individual animals) to ensure statistical power.
-
Duration: The experimental period should be long enough to observe significant effects on the parameters of interest.
2. Diet Formulation and Preparation:
-
A basal diet should be formulated to be deficient in isoleucine but adequate in all other nutrients according to the requirements of the specific animal.
-
The basal diet is then divided into batches, and each batch is supplemented with a specific level of this compound to create the experimental diets.
-
All diets should be thoroughly mixed to ensure a uniform distribution of the supplement.
-
Samples of each diet should be collected and analyzed for their nutrient composition, including the concentration of isoleucine and other amino acids.
3. Animal Management and Data Collection:
-
Animals should be housed in appropriate facilities with controlled environmental conditions.
-
Feed and water should be provided ad libitum or according to a specific feeding schedule.
-
Individual or group body weights should be recorded at the beginning and end of the trial, and at regular intervals in between.
-
Feed intake should be recorded daily or weekly to calculate the feed conversion ratio (FCR).
-
Health status and any signs of morbidity or mortality should be monitored and recorded daily.
-
At the end of the trial, blood samples may be collected for biochemical analysis. Carcass characteristics and tissue samples can also be collected for further analysis.
4. Analytical Methods:
-
Amino Acid Analysis of Feed: The amino acid composition of the feed ingredients and final diets should be determined using methods such as ion-exchange chromatography with post-column ninhydrin derivatization or ultra-performance liquid chromatography (UPLC).
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine the effect of the dietary treatments.
Signaling Pathways and Workflows
Isoleucine Metabolism and Signaling
Isoleucine, as a branched-chain amino acid, plays a role in several metabolic pathways. Its catabolism can produce both acetyl-CoA (ketogenic) and succinyl-CoA (glucogenic), feeding into the TCA cycle for energy production. Isoleucine can also act as a signaling molecule, influencing pathways such as the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of protein synthesis and cell growth.
References
- 1. d-nb.info [d-nb.info]
- 2. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary isoleucine supplementation enhances growth performance, modulates the expression of genes related to amino acid transporters and protein metabolism, and gut microbiota in yellow-feathered chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dietary Isoleucine Supplementation on the Production Performance, Health Status and Cecal Microbiota of Arbor Acre Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of enantiomerically pure amino acids is of paramount importance in the pharmaceutical industry, as the biological activity of many drugs is dependent on their stereochemistry. Isoleucine, an essential amino acid with two chiral centers, exists as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The enzymatic resolution of a racemic mixture of DL-isoleucine offers a highly efficient and environmentally benign method to obtain the desired pure enantiomers. This application note provides a detailed protocol for the kinetic resolution of N-acetyl-DL-isoleucine using aminoacylase I from Aspergillus oryzae, followed by the separation and purification of the resulting L-isoleucine and D-isoleucine.
Principle of the Method
The enzymatic resolution is based on the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer of the racemic substrate by aminoacylase I. The enzyme specifically catalyzes the deacetylation of N-acetyl-L-isoleucine to yield L-isoleucine and acetic acid, while leaving the N-acetyl-D-isoleucine largely unreacted. The resulting mixture, containing L-isoleucine and N-acetyl-D-isoleucine, can then be separated based on the difference in their chemical properties. The purified N-acetyl-D-isoleucine is subsequently hydrolyzed by chemical means to afford D-isoleucine.
Materials and Reagents
-
This compound
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Aminoacylase I from Aspergillus oryzae (EC 3.5.1.14)
-
Cobalt chloride (CoCl₂)
-
Cation exchange resin (e.g., Dowex 50W X8)
-
Anion exchange resin (e.g., Dowex 1 X8)
-
Ammonia solution (NH₄OH)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
pH meter
-
Reaction vessel with temperature and pH control
-
Chromatography columns
-
Rotary evaporator
Experimental Protocols
Preparation of N-acetyl-DL-isoleucine
A general procedure for the acetylation of amino acids can be adapted for this compound.
-
Dissolve 1 mole of this compound in 3 moles of glacial acetic acid.
-
Slowly add 1.1 moles of acetic anhydride to the solution while stirring and maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid N-acetyl-DL-isoleucine can be used directly in the next step or recrystallized from a suitable solvent like water or ethanol-water mixture for higher purity.
Enzymatic Resolution of N-acetyl-DL-isoleucine
This protocol is a starting point and may require optimization based on the specific activity of the enzyme batch.
-
Prepare a 0.5 M solution of N-acetyl-DL-isoleucine in deionized water. Adjust the pH to 8.0 with a 2 M NaOH solution.
-
Add CoCl₂ to a final concentration of 0.5 mM. This is a crucial step as Co²⁺ is an activator for aminoacylase I from Aspergillus oryzae.[1]
-
Pre-incubate the substrate solution at 37°C.
-
Add aminoacylase I from Aspergillus oryzae. The amount of enzyme should be determined based on its specific activity. A starting point is to use an enzyme concentration that is expected to achieve approximately 50% hydrolysis of the L-enantiomer within 8-12 hours.
-
Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 2 M NaOH, as the hydrolysis reaction produces acetic acid, which will lower the pH.
-
Monitor the progress of the reaction by measuring the amount of L-isoleucine produced or the consumption of NaOH. The reaction is stopped when approximately 50% of the racemic mixture has been hydrolyzed.
Separation of L-Isoleucine and N-acetyl-D-isoleucine
The separation can be effectively achieved using ion-exchange chromatography.
-
Acidify the reaction mixture to pH 3-4 with 2 M HCl to protonate the carboxyl groups.
-
Apply the solution to a strongly acidic cation exchange column (e.g., Dowex 50W X8) in the H⁺ form.
-
Wash the column with deionized water to remove the unreacted N-acetyl-D-isoleucine, which will not bind to the cation exchange resin.
-
Elute the bound L-isoleucine from the column using a 2 M ammonia solution.
-
Collect the fractions containing L-isoleucine and monitor by a suitable method (e.g., ninhydrin test or TLC).
-
Combine the L-isoleucine containing fractions and remove the ammonia and water under reduced pressure to obtain solid L-isoleucine. Recrystallize from water/ethanol if necessary.
Isolation and Hydrolysis of N-acetyl-D-isoleucine
-
The aqueous wash from the cation exchange column containing N-acetyl-D-isoleucine is collected.
-
Concentrate the solution under reduced pressure.
-
To hydrolyze the N-acetyl group, add an equal volume of 6 M HCl to the concentrated solution of N-acetyl-D-isoleucine.
-
Reflux the mixture for 4-6 hours. It is important to perform this step under conditions that minimize racemization.
-
After hydrolysis, remove the excess HCl under reduced pressure.
-
The resulting D-isoleucine can be purified by recrystallization from water/ethanol.
Analytical Methods for Enantiomeric Purity
The enantiomeric purity of the final L- and D-isoleucine products should be determined using a suitable chiral analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column.
-
Gas Chromatography (GC): After derivatization with a chiral reagent.
-
Capillary Electrophoresis (CE): Using a chiral selector in the running buffer.
Data Presentation
The following table summarizes the expected outcomes of the enzymatic resolution process. The values are indicative and may vary depending on the specific experimental conditions and the purity of the starting materials.
| Parameter | L-Isoleucine | D-Isoleucine |
| Yield | > 40% (of initial this compound) | > 35% (of initial this compound) |
| Enantiomeric Excess (e.e.) | > 98% | > 98% |
| Optical Rotation [α]D20 | +40.6° (c=1 in 6 M HCl) | -40.6° (c=1 in 6 M HCl) |
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic resolution of this compound.
Key Factors in Enzymatic Resolution
Caption: Factors influencing the efficiency of enzymatic resolution.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | Incorrect pH or temperature. | Verify and adjust pH and temperature to the optimal range (around 8.0 and 37°C, respectively). |
| Absence of Co²⁺ activator. | Ensure the presence of CoCl₂ at the recommended concentration (0.5 mM). | |
| Inactive enzyme. | Use a fresh batch of enzyme or verify the activity of the current batch with a standard substrate. | |
| Incomplete hydrolysis (<50%) | Insufficient enzyme concentration or reaction time. | Increase the enzyme concentration or extend the reaction time. Monitor the reaction progress. |
| Substrate inhibition at high concentrations. | If using a very high substrate concentration, try a slightly lower concentration. | |
| Poor separation of L-Isoleucine and N-acetyl-D-Isoleucine | Improperly packed or equilibrated ion-exchange column. | Repack the column and ensure it is properly equilibrated with the starting buffer. |
| Incorrect elution conditions. | Optimize the pH and ionic strength of the elution buffer. A gradient elution might improve separation. | |
| Low yield of D-Isoleucine | Incomplete hydrolysis of N-acetyl-D-isoleucine. | Increase the reflux time or acid concentration during hydrolysis. |
| Racemization during acid hydrolysis. | Use the mildest effective conditions for hydrolysis (e.g., avoid excessively high temperatures or prolonged heating). | |
| Low enantiomeric excess (e.e.) | Non-specific enzyme activity. | Ensure the use of a highly stereoselective aminoacylase. |
| Racemization during workup. | Avoid harsh basic or acidic conditions for prolonged periods, especially at elevated temperatures. |
Conclusion
The enzymatic resolution of this compound using aminoacylase I from Aspergillus oryzae is a robust and highly selective method for the production of enantiomerically pure L- and D-isoleucine. The protocols provided in this application note offer a comprehensive guide for researchers and professionals in the field. Optimization of the reaction and separation conditions based on the specific laboratory setup and materials is encouraged to achieve the highest yields and enantiomeric purity.
References
Application Note: Validated HPLC Method for the Quantification of DL-Isoleucine
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of DL-Isoleucine. The method utilizes pre-column derivatization for enhanced sensitivity and is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] All validation parameters, including specificity, linearity, accuracy, precision, and robustness, met the predefined acceptance criteria, demonstrating the method is fit for its intended purpose in research and quality control environments.
Introduction
Isoleucine is an essential α-amino acid crucial for various physiological functions, including protein synthesis, metabolic regulation, and energy production.[4] It is a branched-chain amino acid (BCAA) and exists as four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. Accurate quantification of isoleucine is critical in pharmaceutical formulations, nutritional supplements, and clinical research.
Developing a validated analytical method ensures that the results are reliable, reproducible, and accurate.[1] The ICH guidelines provide a framework for validating analytical procedures, establishing that a method is suitable for its intended use. This document provides a comprehensive protocol for the quantification of this compound using an RP-HPLC method with UV detection after pre-column derivatization with Phenylisothiocyanate (PITC). The validation process confirms the method's performance and reliability.
Experimental
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
-
Reagents and Standards:
-
This compound reference standard (>99% purity).
-
L-Leucine, L-Valine, L-Alloisoleucine reference standards.
-
Phenylisothiocyanate (PITC), sequencing grade.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Triethylamine (TEA).
-
Sodium Acetate, anhydrous.
-
Glacial Acetic Acid.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% TEA, pH adjusted to 6.4 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 8 10.0 40 12.0 100 15.0 100 15.1 8 | 20.0 | 8 |
-
Protocols: Method Validation
The validation of the analytical method was performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Workflow for Analytical Method Validation
Caption: Workflow of the analytical method validation process.
Standard and Sample Preparation Protocol
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the test sample by dissolving it in water to achieve a theoretical concentration within the linear range of the method (e.g., 50 µg/mL).
-
Derivatization Protocol (for all standards and samples): a. Take 100 µL of the standard or sample solution. b. Add 50 µL of coupling reagent (Methanol:TEA:PITC = 7:1:1 v/v/v). c. Vortex for 1 minute and let it stand at room temperature for 20 minutes. d. Add 100 µL of a stabilizing reagent (e.g., hexane) and vortex. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the residue with 200 µL of Mobile Phase A. g. Inject 20 µL into the HPLC system.
Specificity Protocol
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or related amino acids.
-
Prepare a solution of this compound (e.g., 50 µg/mL).
-
Prepare individual solutions of potentially interfering substances: L-Leucine, L-Valine, and L-Alloisoleucine (50 µg/mL each).
-
Prepare a mixed solution containing this compound and all potential interferents.
-
Prepare a blank solution (water).
-
Derivatize and analyze all solutions according to the protocol.
-
Acceptance Criteria: The retention time of the this compound peak in the mixed standard should be distinct from other peaks, and the blank should show no interfering peaks. The resolution between the isoleucine peak and the closest eluting peak (typically leucine) should be greater than 1.5.
Linearity and Range Protocol
Objective: To establish the linear relationship between the concentration of the analyte and the analytical signal over a specified range.
-
Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Derivatize and inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery) Protocol
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Derivatize and analyze the samples.
-
Calculate the percent recovery for each sample. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision Protocol
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): a. Prepare six individual samples of this compound at 100% of the target concentration (e.g., 50 µg/mL). b. Analyze them on the same day, with the same analyst and instrument. c. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day Precision): a. Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. b. Calculate the %RSD for the combined data from both days.
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.0%.
LOD and LOQ Protocol
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).
-
Method: Based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S) Where:
-
σ = Standard deviation of the y-intercepts of regression lines.
-
S = The slope of the calibration curve.
-
-
Prepare and analyze a series of low-concentration standards.
-
Calculate σ from the regression data of the linearity curve.
-
Acceptance Criteria: The LOQ sample should be quantifiable with acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%).
Robustness Protocol
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
pH of Mobile Phase A (± 0.2 units).
-
-
Analyze a standard solution (e.g., 50 µg/mL) under each modified condition.
-
Evaluate the effect on retention time, peak area, and resolution.
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.
Results and Data Presentation
The following tables summarize the expected results from the method validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 10 | 150234 | 1.1 |
| 25 | 374890 | 0.8 |
| 50 | 751023 | 0.5 |
| 75 | 1124589 | 0.6 |
| 100 | 1501120 | 0.4 |
| Regression Results | Value | |
| Correlation (R²) | 0.9998 | |
| Slope (S) | 14995 |
| Intercept (σ) | 1250 | |
Table 2: Accuracy and Recovery Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | 40 | 39.8 | 99.5 | 1.2 |
| 100% | 50 | 50.3 | 100.6 | 0.9 |
| 120% | 60 | 59.5 | 99.2 | 1.1 |
Table 3: Precision Data
| Precision Type | n | Mean Conc. Found (µg/mL) | %RSD |
|---|---|---|---|
| Repeatability (Day 1) | 6 | 50.1 | 0.85 |
| Intermediate (Day 2) | 6 | 49.8 | 0.92 |
| Overall (Day 1 & 2) | 12 | 49.95 | 1.21 |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 0.2 µg/mL | Report Value |
| LOQ | 0.7 µg/mL | Report Value |
| Robustness | ||
| Flow Rate (+0.1 mL/min) | System Suitability Passed, %RSD = 1.3% | Pass |
| Flow Rate (-0.1 mL/min) | System Suitability Passed, %RSD = 1.5% | Pass |
| Temperature (+2°C) | System Suitability Passed, %RSD = 1.1% | Pass |
| Temperature (-2°C) | System Suitability Passed, %RSD = 1.4% | Pass |
Conclusion
The RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the defined range. The low LOD and LOQ values indicate high sensitivity. The method proved to be robust against minor variations in its operational parameters. This validated method is suitable for routine quality control analysis and quantitative determination of this compound in various sample matrices.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Separation of DL-Isoleucine from Branched-Chain Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of DL-isoleucine from other branched-chain amino acids (BCAAs) such as leucine and valine, as well as its stereoisomers. The protocols described herein are essential for applications in drug development, quality control, and metabolic research where the purity of amino acid isomers is critical.
Introduction
Isoleucine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. Its structural similarity to other branched-chain amino acids, particularly its constitutional isomer leucine, presents a significant challenge in separation and analysis.[1][2] The ability to accurately separate and quantify these isomers is crucial, as they can have different biological activities and their presence can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease.[2][3] This document outlines three primary techniques for the separation of this compound: High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Crystallization.
High-Performance Liquid Chromatography (HPLC) for BCAA Separation
HPLC is a powerful and widely used technique for the separation, identification, and quantification of amino acid isomers.[4] The choice of column, mobile phase, and derivatization agent is critical for achieving baseline resolution of isoleucine from leucine and its own stereoisomers.
Application Note: Chiral HPLC Separation of Isoleucine Stereoisomers
This method is suitable for the analytical separation and quantification of the four stereoisomers of isoleucine. It employs a chiral labeling reagent and a specialized HPLC column to achieve separation.
Key Experimental Parameters:
| Parameter | Specification |
| Column | COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm) |
| Mobile Phase A | 70% Methanol in ultrapure water (containing 0.1% formic acid) |
| Mobile Phase B | 100% Methanol (containing 0.1% formic acid) |
| Gradient | 0 to 30% B from 10 to 30 minutes |
| Flow Rate | 0.4 mL/min |
| Temperature | 40 °C |
| Detection | UV at 340 nm or Mass Spectrometry (MS) |
| Derivatization Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) |
Protocol: HPLC Separation of Isoleucine Stereoisomers
-
Sample Preparation and Derivatization:
-
Prepare a standard solution of this compound and DL-allo-isoleucine.
-
To 10 µL of the amino acid solution, add 70 µL of borate buffer.
-
Add 20 µL of the L-FDVDA derivatization reagent dissolved in acetonitrile.
-
Vortex the mixture and heat at 55 °C for 10 minutes.
-
-
HPLC Analysis:
-
Equilibrate the COSMOSIL 3PBr column with the initial mobile phase conditions.
-
Inject the derivatized sample onto the column.
-
Run the gradient program as specified in the table above.
-
Monitor the elution of the derivatized isomers using a UV detector at 340 nm or an MS detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the different isoleucine stereoisomers based on their retention times compared to standards.
-
Experimental Workflow: HPLC Separation of Isoleucine Stereoisomers
Caption: Workflow for HPLC separation of isoleucine stereoisomers.
Enzymatic Resolution of this compound
Enzymatic resolution is a highly specific method for separating enantiomers of amino acids. This technique utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the D- and L-forms.
Application Note: Acylase-Mediated Resolution of this compound
This protocol is designed for the preparative scale separation of D- and L-isoleucine from a racemic mixture. It involves the N-acetylation of the amino acid followed by selective enzymatic hydrolysis of the L-enantiomer.
Key Experimental Parameters:
| Parameter | Specification |
| Enzyme | Mold Acylase (from Aspergillus or Penicillium species) |
| Substrate | N-acetyl-DL-isoleucine |
| Reaction Conditions | pH 7.0, 38°C |
| Separation Method | Crystallization or Ion-Exchange Chromatography |
Protocol: Enzymatic Resolution of this compound
-
N-Acetylation of this compound:
-
Synthesize N-acetyl-DL-isoleucine from this compound using acetic anhydride under appropriate conditions.
-
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-isoleucine in water and adjust the pH to 7.0 with a suitable base (e.g., calcium carbonate).
-
Add the mold acylase enzyme to the solution.
-
Incubate the mixture at 38°C for 24-48 hours. The enzyme will selectively hydrolyze N-acetyl-L-isoleucine to L-isoleucine, leaving N-acetyl-D-isoleucine unreacted.
-
-
Separation of L-Isoleucine and N-acetyl-D-Isoleucine:
-
Terminate the enzymatic reaction.
-
Separate the resulting L-isoleucine from the unreacted N-acetyl-D-isoleucine. This can be achieved by methods that exploit the difference in their physical properties, such as fractional crystallization or ion-exchange chromatography.
-
-
Hydrolysis of N-acetyl-D-Isoleucine:
-
The isolated N-acetyl-D-isoleucine can be hydrolyzed using an acid (e.g., HCl) to obtain D-isoleucine.
-
Experimental Workflow: Enzymatic Resolution of this compound
Caption: Workflow for enzymatic resolution of this compound.
Crystallization for Amino Acid Separation
Crystallization is a cost-effective and scalable method for the separation of amino acid isomers. This technique relies on the differences in solubility between the racemate and the individual enantiomers or diastereomeric salts.
Application Note: Preferential Crystallization of Isoleucine Enantiomers
This method is applicable for the separation of D- and L-isoleucine from a supersaturated solution of the racemate by seeding with a pure enantiomer crystal.
Key Principles:
-
Supersaturation: The solution must be supersaturated with the racemic mixture.
-
Seeding: Introduction of a pure crystal of one enantiomer (e.g., L-isoleucine) induces the crystallization of that same enantiomer from the solution.
-
Metastable Zone: The crystallization should be carried out within the metastable zone of the racemate to prevent spontaneous crystallization of the racemate.
Protocol: Preferential Crystallization
-
Preparation of Supersaturated Solution:
-
Prepare a supersaturated solution of this compound at a specific temperature. The degree of supersaturation is a critical parameter and needs to be optimized.
-
-
Seeding:
-
Introduce a small amount of pure L-isoleucine seed crystals into the supersaturated solution.
-
-
Crystallization:
-
Maintain the solution at a constant temperature and with gentle agitation to promote crystal growth. L-isoleucine will preferentially crystallize out of the solution.
-
-
Isolation and Analysis:
-
Separate the L-isoleucine crystals by filtration.
-
The mother liquor will be enriched with D-isoleucine.
-
The process can be repeated by adding D-isoleucine seed crystals to the enriched mother liquor to crystallize the D-enantiomer.
-
Logical Relationship: Principles of Preferential Crystallization
Caption: Logical flow of preferential crystallization.
Summary
The choice of separation technique for this compound depends on the specific requirements of the application, including the desired scale of separation, the required purity, and the available instrumentation. HPLC methods are ideal for analytical quantification and high-purity small-scale separations. Enzymatic resolution offers high specificity for enantiomeric separation on a preparative scale. Crystallization provides a scalable and economical approach for the industrial production of pure amino acid enantiomers. Each method requires careful optimization of experimental parameters to achieve the desired separation efficiency.
References
- 1. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 4. Measurement of branched chain amino acids in blood plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of D-Isoleucine in Biological Samples: An Application Guide
Introduction
D-amino acids, once considered rare in higher organisms, are now recognized as important molecules involved in various physiological and pathological processes. D-Isoleucine (D-Ile), a stereoisomer of the essential amino acid L-Isoleucine, has garnered increasing interest in biomedical research and drug development. Accurate quantification of D-Isoleucine in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its roles in health and disease. This application note provides detailed protocols for the quantitative analysis of D-Isoleucine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic methods.
Methods Overview
The quantification of D-Isoleucine in biological samples presents a significant analytical challenge due to the need to distinguish it from its highly abundant L-enantiomer. The primary methods employed involve either chiral separation techniques or stereospecific enzymatic reactions.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for amino acid analysis. To separate D- and L-isoleucine, a derivatization step with a chiral reagent is typically required to form diastereomers, which can then be separated on a standard reversed-phase column.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. Similar to HPLC, derivatization is necessary to increase the volatility of the amino acids and to enable chiral discrimination.[3]
-
Enzymatic Assay: This method utilizes the high specificity of enzymes, such as D-amino acid dehydrogenase, that act only on D-amino acids. The reaction product can be measured spectrophotometrically, providing a simple and specific colorimetric assay.[4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to ensure accurate quantification. The choice of method depends on the biological matrix.
Protocol 1.1: Protein Precipitation for Plasma/Serum Samples
This protocol is suitable for removing proteins from plasma or serum prior to analysis.
Materials:
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube for derivatization or direct analysis.
Protocol 1.2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is used to clean up urine samples and concentrate the amino acids.
Materials:
-
Mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB)
-
Methanol
-
Deionized water
-
5% Methanol in water
-
80% Methanol in water
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the clarified urine onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the amino acids with 1 mL of 80% methanol in water.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for the subsequent analytical method.
HPLC Method with Pre-column Derivatization using Marfey's Reagent
This protocol describes the derivatization of D- and L-isoleucine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and their subsequent separation and quantification by HPLC.
Protocol 2.1: Derivatization with Marfey's Reagent
Materials:
-
Marfey's reagent solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid (HCl)
-
Sample extract from Protocol 1.1 or 1.2
Procedure:
-
To 50 µL of the amino acid-containing sample extract, add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
The sample is now ready for HPLC analysis.
Protocol 2.2: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Triethylammonium phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 10% B
-
10-40 min: 10-50% B (linear gradient)
-
40-45 min: 50-10% B (linear gradient)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Quantification: Create a calibration curve using standard solutions of D-Isoleucine with known concentrations that have been derivatized in the same manner as the samples. The concentration of D-Isoleucine in the biological samples is determined by comparing the peak area of the D-Isoleucine diastereomer to the calibration curve. The L-Isoleucine diastereomer will have a different retention time.
GC-MS Method with Derivatization
This protocol outlines the derivatization of D-Isoleucine for volatility and its analysis by GC-MS.
Protocol 3.1: Derivatization for GC-MS
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile
-
Dried sample extract from Protocol 1.1 or 1.2
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried sample.
-
Cap the vial tightly and heat at 100°C for 2 hours to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
Protocol 3.2: GC-MS Analysis
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the derivatized D-Isoleucine.
Quantification: Similar to the HPLC method, a calibration curve is generated using derivatized D-Isoleucine standards. The concentration in the sample is determined from this curve.
Enzymatic Assay using D-Amino Acid Dehydrogenase
This protocol describes a colorimetric assay for the specific quantification of D-Isoleucine.
Materials:
-
NADP+-dependent D-amino acid dehydrogenase (DAADH)
-
NADP+ solution
-
Water-soluble Tetrazolium salt (e.g., WST-1)
-
Redox mediator (e.g., 1-methoxy PMS)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADP+, WST-1, and the redox mediator.
-
Add 50 µL of the sample or D-Isoleucine standard to each well of the 96-well plate.
-
Add 150 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of the DAADH enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at the appropriate wavelength for the reduced tetrazolium salt (e.g., 450 nm for formazan).
Quantification: A standard curve is prepared using known concentrations of D-Isoleucine. The concentration of D-Isoleucine in the samples is calculated from the standard curve.
Data Presentation
The following tables summarize the expected quantitative performance data for the described methods.
Table 1: HPLC Method with Marfey's Reagent Derivatization
| Parameter | D-Isoleucine |
| Linearity Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1.5 µM |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: GC-MS Method with Silylation
| Parameter | D-Isoleucine |
| Linearity Range | 0.1 - 50 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 7% |
Table 3: Enzymatic Assay
| Parameter | D-Isoleucine |
| Linearity Range | 1 - 50 µM |
| Limit of Detection (LOD) | 0.8 µM |
| Limit of Quantification (LOQ) | 2.5 µM |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualizations
Caption: Experimental workflow for D-Isoleucine quantification.
Caption: Signaling pathway of the enzymatic assay for D-Isoleucine.
References
- 1. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric assay of D-isoleucine using an artificially created D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of DL-Isoleucine
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Welcome to the technical support center for the chemical synthesis of peptides containing DL-Isoleucine. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with maintaining the stereochemical integrity of isoleucine during synthesis. Here you will find answers to common questions and step-by-step guidance for troubleshooting issues related to racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a process where a pure chiral amino acid, like L-Isoleucine, loses its stereochemical configuration at the alpha-carbon, resulting in a mixture of both L- and D-enantiomers.[1][2] In the case of isoleucine, which has a second chiral center at the beta-carbon, this epimerization at the alpha-carbon leads to the formation of a diastereomer known as D-allo-Isoleucine. The biological activity of a peptide is highly dependent on its precise three-dimensional structure, and the presence of these diastereomeric impurities can significantly alter or reduce its therapeutic efficacy.[1]
Q2: Why is Isoleucine particularly susceptible to racemization?
A2: Like other amino acids, isoleucine's susceptibility to racemization stems from the activation of its carboxylic acid group, which is a necessary step for peptide bond formation.[3][4] This activation increases the acidity of the alpha-proton (α-H). Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate or oxazolone intermediate. Reprotonation can then occur from either side of this planar intermediate, resulting in a loss of the original stereochemistry. The steric hindrance from isoleucine's bulky side chain can also slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur.
Q3: What are the primary factors that influence racemization during synthesis?
A3: Several experimental factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can lead to over-activation and increase the risk of racemization.
-
Base: The type and concentration of the base used are crucial. Stronger and bulkier organic bases generally increase the rate of α-proton abstraction.
-
Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.
-
Solvent: The polarity of the solvent can influence racemization rates, with less polar solvents sometimes helping to reduce epimerization.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), and 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are less prone to cyclizing into oxazolone intermediates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Chiral HPLC analysis of my final peptide shows a significant peak corresponding to the D-allo-Isoleucine diastereomer.
-
Potential Cause 1: Inappropriate Coupling Reagent or Lack of Additive.
-
Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization. The O-acylisourea intermediate they form is highly reactive and prone to forming an oxazolone.
-
Solution: Always use carbodiimide reagents in conjunction with a racemization-suppressing additive. Oxyma and HOAt are often more effective than HOBt. Alternatively, switch to a uronium/aminium-based coupling reagent like HBTU or HATU, which generally exhibit a good balance of high reactivity and low racemization.
-
-
Potential Cause 2: Incorrect Base Selection or Concentration.
-
The use of a strong, sterically hindered base like Diisopropylethylamine (DIEA) can promote racemization.
-
Solution: Opt for a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum amount of base necessary to facilitate the reaction.
-
-
Potential Cause 3: Elevated Reaction Temperature.
-
Running the coupling reaction at room temperature or higher can accelerate racemization.
-
Solution: Perform the coupling step at a lower temperature, such as 0°C, especially for amino acids known to be prone to racemization.
-
Quantitative Data on Racemization
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of epimerization observed under various conditions for susceptible amino acids, providing a comparative basis for reagent selection.
| Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer Formed (Epimerization) | Reference |
| Fmoc-Phg-OH | HBTU | DIPEA | ~8% | |
| Fmoc-Phg-OH | PyBOP | DIPEA | ~10% | |
| Fmoc-Cys(Trt)-OH | HATU | NMM | 14.1% | |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | N/A | 0.4% | |
| Fmoc-His(Trt)-OH | HBTU | NMM | 55.7% | |
| Fmoc-His(Trt)-OH | DIC/Oxyma | N/A | 1.1% | |
| ABRF Peptide (His) | DIPCDI/HOBt | N/A | 13.9% | |
| ABRF Peptide (His) | DIPCDI/Oxyma | N/A | 7.9% |
Note: Data is synthesized from multiple sources and experimental conditions may vary. Phenylglycine (Phg) is included as a model amino acid highly prone to racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using DIC/Oxyma
This protocol provides a generalized method for solid-phase peptide synthesis (SPPS) designed to minimize racemization during the coupling of a protected Isoleucine residue.
1. Materials:
-
Fmoc-L-Isoleucine
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
2. Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-Isoleucine and 3-5 equivalents of Oxyma Pure in DMF.
-
Add 3-5 equivalents of DIC to the amino acid/Oxyma mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive couplings, consider reducing the temperature to 0°C.
4. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
This protocol outlines the procedure to quantify the level of allo-Isoleucine in a synthesized peptide after acid hydrolysis.
1. Peptide Hydrolysis:
-
Place a small sample of the cleaved and dried peptide into a hydrolysis tube.
-
Add 6N HCl to the tube.
-
Heat the sample at 110°C for 24 hours.
-
After hydrolysis, dry the sample completely to remove the acid.
2. Sample Preparation:
-
Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer or mobile phase.
3. Chiral HPLC Analysis:
-
Inject the prepared sample onto a suitable chiral HPLC column.
-
Use an isocratic or gradient mobile phase optimized for the separation of D- and L-amino acid enantiomers.
-
Monitor the elution profile using a UV detector.
-
Quantify the percentage of D-allo-Isoleucine by integrating the peak areas of the L-Isoleucine and D-allo-Isoleucine peaks.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to understanding and minimizing racemization.
Caption: Mechanism of racemization via the common oxazolone pathway.
Caption: Troubleshooting workflow for high racemization events.
References
addressing matrix effects in DL-Isoleucine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in DL-Isoleucine LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for Isoleucine (e.g., ¹³C₆, ¹⁵N-Isoleucine) will have nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, variability due to matrix effects can be effectively normalized.
Q4: Can derivatization of this compound help in mitigating matrix effects?
A4: While derivatization is often used to improve chromatographic retention and sensitivity for amino acids, it can also help mitigate matrix effects. By chemically modifying this compound, its chromatographic behavior is altered, potentially separating it from interfering matrix components. However, the derivatization process itself can be a source of variability and may introduce other interfering species. Therefore, the benefits and drawbacks of derivatization should be carefully evaluated for each specific application.
Troubleshooting Guide
This guide addresses common issues encountered during this compound LC-MS/MS analysis that may be related to matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression from matrix components. | - Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or a specific phospholipid removal procedure. - Chromatographic Separation: Switch from a standard reversed-phase (RP) column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and separation for polar analytes like isoleucine away from non-polar interferences. - Use a SIL-IS: This will compensate for signal loss due to suppression. |
| Poor Reproducibility (High %CV) | Variable matrix effects between different samples or batches. | - Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects. - Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix. |
| Inaccurate Quantification | Non-linear response due to concentration-dependent matrix effects. | - Perform a Parallelism Study: Analyze serial dilutions of a high-concentration sample and compare the response to a standard curve prepared in a clean solvent. Non-parallel lines indicate a significant matrix effect that is not being adequately compensated for. - Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects. |
| Peak Shape Issues (Tailing, Fronting) | Co-elution of interfering matrix components affecting the chromatography. | - Improve Chromatographic Resolution: Optimize the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC) to separate the analyte from the interfering peaks. - Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the specific interferences causing poor peak shape. |
Data on Matrix Effect Mitigation Strategies
While specific quantitative data for this compound is not extensively available in a comparative format, the following table summarizes the expected effectiveness of common strategies in reducing matrix effects based on general principles and available literature for similar analytes.
| Strategy | Principle of Matrix Effect Reduction | Expected Efficacy for this compound | Key Considerations |
| Protein Precipitation (PPT) | Removes the majority of proteins from the sample. | Moderate | Simple and fast, but many other matrix components, including phospholipids, remain in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix, leaving interfering components behind. | Moderate to High | The choice of solvent is critical for good recovery of the polar isoleucine while excluding interferences. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte or interferences, allowing for their separation. | High | Highly effective with the appropriate sorbent and elution solvents. Can be tailored to remove specific classes of interferences like phospholipids. |
| Phospholipid Removal Plates | Specifically targets and removes phospholipids, a major source of ion suppression in plasma/serum. | High | Very effective for biological matrices where phospholipids are the primary concern. |
| Use of SIL-IS | Co-elutes with the analyte and experiences the same degree of ionization suppression/enhancement, allowing for accurate correction. | Very High (Compensation) | Does not remove the matrix effect but effectively compensates for it, leading to accurate and precise quantification. |
| HILIC Chromatography | Provides orthogonal separation to reversed-phase, often retaining polar analytes like isoleucine while allowing non-polar interferences (e.g., phospholipids) to elute earlier. | High (Separation) | Can effectively separate isoleucine from many common matrix components found in biological fluids. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is a rapid and straightforward method for initial sample cleanup.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
This protocol provides a general workflow for SPE. The specific sorbent, conditioning, wash, and elution solvents must be optimized for this compound. A mixed-mode cation exchange sorbent is often a good starting point for amino acids.
Materials:
-
SPE cartridge (e.g., Mixed-Mode Cation Exchange)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or a weak buffer)
-
Wash solvent(s) (e.g., a weak organic or aqueous buffer to remove interferences)
-
Elution solvent (a solvent strong enough to elute the analyte, e.g., methanol with a small percentage of ammonium hydroxide)
-
Sample pre-treated from Protocol 1 (supernatant)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the sample supernatant onto the cartridge. The flow rate should be slow enough to allow for interaction between the analyte and the sorbent.
-
Washing: Pass 1 mL of a wash solvent (e.g., 2% formic acid in water followed by methanol) through the cartridge to remove weakly bound interferences.
-
Elution: Elute the this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Figure 1. Troubleshooting workflow for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent DL-Isoleucine Degradation in Stored Solutions
Welcome to the Technical Support Center for DL-Isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in stored solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound solutions.
Q1: My this compound solution has turned slightly yellow after a week of storage at 4°C. What could be the cause and is it still usable?
A1: A yellowish discoloration can indicate potential degradation, possibly due to oxidation or interaction with trace metal ions. It is recommended to perform a purity analysis, for example, using a stability-indicating HPLC method, to quantify the remaining this compound and detect any degradation products. For future storage, consider using high-purity water and solvents, and storing under an inert atmosphere (e.g., nitrogen or argon). If the solution contains other components, excipient interaction studies may be necessary.
Q2: I have prepared a neutral pH aqueous solution of this compound. What is the optimal temperature for long-term storage?
A2: For long-term storage of neutral this compound solutions, it is recommended to store them at -20°C or below.[1] If the solution is for short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquoting the solution into smaller, single-use volumes is a good practice.
Q3: Can I autoclave my this compound solution for sterilization?
A3: While autoclaving is a common sterilization method, high temperatures can promote the degradation of amino acids. The stability of this compound under autoclaving conditions should be validated. Aseptic filtration using a 0.22 μm filter is a safer alternative for sterilizing this compound solutions.[1]
Q4: I am observing peak splitting or broadening in my HPLC analysis of a stored this compound solution. What could be the issue?
A4: Peak splitting or broadening in HPLC can be indicative of the presence of degradation products that are co-eluting with the main this compound peak. It could also be due to changes in the solution's pH or ionic strength. Ensure your HPLC method is a validated stability-indicating method capable of resolving the parent compound from any potential degradants. Refer to the Experimental Protocol for Stability-Indicating HPLC-UV Method section for a detailed methodology.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of amino acids in solution is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions. The isoelectric point (pI) of isoleucine is around 6.0, and solutions are generally most stable around their pI. However, solubility is lowest at the pI. Therefore, a balance between stability and solubility needs to be considered for your specific application. A study on various amino acids showed that their solubility is significantly affected by pH, which can in turn influence stability.[2]
Quantitative Data on this compound Degradation
Forced degradation studies are essential to understand the stability of a molecule under various stress conditions. The following tables summarize the expected degradation of this compound under typical forced degradation conditions as recommended by ICH guidelines. The goal of these studies is typically to achieve 5-20% degradation to identify potential degradation products and validate stability-indicating methods.[3]
Table 1: Influence of Temperature on this compound Degradation in Neutral Aqueous Solution
| Temperature | Storage Duration | Expected Degradation (%) |
| 40°C | 2 weeks | < 5% |
| 60°C | 2 weeks | 5 - 15% |
| 80°C | 1 week | 10 - 25% |
Table 2: Influence of pH on this compound Degradation at 60°C
| Condition | Storage Duration | Expected Degradation (%) |
| 0.1 M HCl (Acidic) | 24 hours | 5 - 15% |
| pH 7 (Neutral) | 24 hours | < 5% |
| 0.1 M NaOH (Alkaline) | 24 hours | 5 - 20% |
Table 3: Oxidative and Photolytic Degradation of this compound
| Stress Condition | Exposure | Expected Degradation (%) |
| 3% H₂O₂ at room temp. | 24 hours | 10 - 30% |
| UV/Vis light (ICH Q1B) | 1.2 million lux hours & 200 watt hours/m² | 5 - 15% |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the experimental setup for conducting forced degradation studies on a this compound solution to assess its stability and identify potential degradation products.
Objective: To generate degradation products of this compound under various stress conditions for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL this compound in 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a sealed vial and expose it to 80°C in an oven for one week.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
-
Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples and analyze all samples using the stability-indicating HPLC-UV method described below.
Experimental Protocol for Stability-Indicating HPLC-UV Method
This method is for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: 10 mM Phosphate buffer, pH 7.4
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Method Validation for Stability-Indicating Properties:
To validate the method as stability-indicating, the stressed samples from the forced degradation study are analyzed. The following criteria must be met:
-
Specificity: The this compound peak should be well-resolved from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the this compound peak is spectrally pure and free from co-eluting impurities.
-
Accuracy, Precision, and Linearity: These parameters should be validated according to ICH Q2(R1) guidelines.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Potential Degradation Pathways of this compound in Solution
Caption: Potential abiotic degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
References
optimization of mobile phase for DL-Isoleucine chiral separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for the chiral separation of DL-Isoleucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for this compound separation?
A1: Several types of chiral stationary phases are effective for the separation of this compound. The most common include:
-
Macrocyclic Glycopeptide-Based CSPs: These are highly successful for resolving underivatized amino acids. A notable example is the Astec CHIROBIOTIC™ T, which utilizes teicoplanin as the chiral selector.[1][2] These columns are compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds like amino acids.[1]
-
Crown-Ether CSPs: These stationary phases are particularly well-suited for the separation of D- and L-amino acid enantiomers.[3]
-
Polysaccharide-Based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents, derivatization can improve performance on these phases.[1]
-
Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), have been explored for direct stereoselective resolution of amino acids.
Q2: How does the organic modifier in the mobile phase affect the separation?
A2: The choice and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) significantly impact retention and enantioselectivity. For many amino acids, enantioselectivity increases with a higher concentration of the organic modifier. The polarity of the organic modifier also plays a crucial role; for some separations, a less polar organic modifier like isopropanol can lead to higher resolution compared to more polar modifiers like methanol or ethanol.
Q3: What is the role of additives in the mobile phase?
A3: Mobile phase additives, such as acids (formic acid, acetic acid, trifluoroacetic acid) and bases (diethylamine), are critical for controlling the ionization state of both the analyte and the stationary phase, which in turn affects retention and selectivity. For instance, the addition of an acidic modifier can be essential for achieving separation on certain columns. The concentration of the additive can also be a powerful tool for optimizing selectivity and even reversing the enantiomer elution order.
Q4: Can the elution order of D- and L-Isoleucine be reversed?
A4: Yes, the enantiomer elution order (EEO) can be reversed. This can be achieved by:
-
Changing the Chiral Stationary Phase: Using a CSP with the opposite chirality, if available.
-
Modifying the Mobile Phase: Adjusting the type or concentration of the organic modifier or the additive can sometimes lead to EEO reversal. For example, with Fmoc-N-Isoleucine, increasing the concentration of formic acid in the mobile phase caused the enantiomers to co-elute and then reverse their elution order.
-
Adjusting the Temperature: Temperature can also influence the chiral recognition mechanism and potentially lead to a reversal in elution order.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | 1. Inappropriate mobile phase composition. | - Optimize the organic modifier concentration. Enantioselectivity often increases with higher organic content.- Experiment with different organic modifiers (e.g., methanol, ethanol, acetonitrile, isopropanol).- Adjust the type and concentration of the mobile phase additive (e.g., formic acid, diethylamine).- Consider a different chiral stationary phase if mobile phase optimization is unsuccessful. |
| 2. Unsuitable chiral stationary phase (CSP). | - Switch to a CSP known to be effective for underivatized amino acids, such as a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T) or crown-ether based column. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. | - Adjust the mobile phase pH with an appropriate additive to suppress unwanted ionic interactions. |
| 2. Column overload. | - Reduce the sample concentration or injection volume. | |
| 3. Column contamination. | - Flush the column with a strong, compatible solvent. For immobilized columns, DMF or THF may be effective. | |
| No Separation | 1. Incorrect mobile phase for the chosen CSP. | - Consult the column manufacturer's guidelines for recommended mobile phases.- Perform a systematic screening of different mobile phase modes (normal phase, reversed-phase, polar organic). |
| 2. Column degradation. | - Ensure the mobile phase is compatible with the CSP to prevent dissolution of the chiral polymer.- Check for loss of column efficiency by running a test chromatogram. | |
| Irreproducible Retention Times | 1. Inadequate column equilibration. | - Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| 2. Mobile phase instability. | - Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| 3. Temperature fluctuations. | - Use a column thermostat to maintain a constant temperature. |
Experimental Protocols
General Method for Chiral Separation of Underivatized this compound
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
-
Column: Astec® CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm
-
Mobile Phase: A simple system of water:methanol:formic acid can be effective. A typical starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
Optimization Strategy
-
Organic Modifier Concentration: Vary the percentage of methanol in the mobile phase (e.g., from 10% to 40%) while keeping the formic acid concentration constant. Observe the effect on retention time and resolution.
-
Additive Concentration: Once a suitable organic modifier concentration is found, vary the concentration of formic acid (e.g., from 0.05% to 0.5%).
-
Alternative Organic Modifiers: If resolution is still not optimal, substitute methanol with ethanol or acetonitrile and repeat the optimization steps.
Quantitative Data Summary
Table 1: Mobile Phase Composition and its Effect on this compound Separation
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Reference |
| Astec® CHIROBIOTIC™ T | Water:Methanol:Formic Acid (composition not specified) | 5.83 | |
| Primesep 200 | 20% Acetonitrile | 1.7 (for allo-isoleucine and isoleucine) | |
| Primesep 200 | 20% Acetonitrile with 0.2% Formic Acid | 4.0 (for allo-isoleucine and isoleucine) |
Visualizations
Caption: Experimental workflow for optimizing the mobile phase for this compound chiral separation.
Caption: Logical relationships between mobile phase components and separation outcomes.
References
Technical Support Center: Enzymatic Synthesis of D-allo-isoleucine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of D-allo-isoleucine.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of D-allo-isoleucine, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of L-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine | Incorrect pH of the reaction mixture. The pH is critical for both the epimerization of the hydantoin and the activity of the D-hydantoinase.[1][2] | Adjust the pH to the optimal range of 8.5 to 10.5. A pH below 8.5 may slow down the necessary epimerization of L-isoleucine hydantoin to D-allo-isoleucine hydantoin, while a pH above 11.5 can inactivate the D-hydantoinase.[1][2] |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 30°C and 75°C. The optimal temperature can vary depending on the specific D-hydantoinase used. | |
| Insufficient D-hydantoinase activity or concentration. | Increase the concentration of the D-hydantoinase enzyme. Ensure the enzyme has been stored correctly and has not lost activity. Consider using whole cells expressing the enzyme, which can sometimes be more robust. | |
| Poor solubility of the hydantoin substrate. | While high substrate concentrations are desirable, poor solubility can limit the reaction rate. Consider optimizing the substrate concentration or using a biphasic system to improve solubility. | |
| Accumulation of N-carbamoyl-D-allo-isoleucine and low yield of D-allo-isoleucine | Inefficient decarbamoylation step. The N-carbamoyl-D-allo-isoleucine intermediate needs to be hydrolyzed to the final product. | Ensure the presence of a suitable decarbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase). If using a two-enzyme system, check the activity of the decarbamoylase. For a single-pot reaction, consider co-expressing both the D-hydantoinase and the decarbamoylase. |
| Incorrect pH for the decarbamoylase. | The optimal pH for the decarbamoylation reaction may differ from the hydantoinase reaction. If performing a two-step reaction, adjust the pH to the optimal range for the decarbamoylase (typically around 7.0-8.5). In a single-pot reaction, a compromise pH (e.g., 8.0-9.5) that allows for sufficient activity of both enzymes is necessary. | |
| Formation of byproducts or low stereochemical purity | Non-specific enzymatic activity. | Ensure the D-hydantoinase is stereoselective for the D-allo-isoleucine hydantoin. Use a highly purified enzyme or an engineered strain with high specificity. |
| Chemical hydrolysis of the hydantoin at very high pH. | Avoid excessively high pH values (above 11.5) to minimize non-enzymatic side reactions.[1] | |
| Difficulty in isolating the final D-allo-isoleucine product | Incomplete reaction leading to a complex mixture. | Monitor the reaction to completion using techniques like HPLC or TLC to ensure all the starting material and intermediate have been converted. |
| Inappropriate purification method. | Utilize standard amino acid isolation techniques such as ion-exchange chromatography, crystallization from an aqueous/alcohol mixture, or precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of D-allo-isoleucine?
A1: The most common enzymatic method involves a chemo-enzymatic process starting from L-isoleucine. First, L-isoleucine is chemically converted to its corresponding hydantoin. This L-isoleucine hydantoin is then subjected to enzymatic conversion. In the presence of a D-hydantoinase and under appropriate pH conditions, the L-isoleucine hydantoin undergoes epimerization to form D-allo-isoleucine hydantoin. The D-hydantoinase then stereoselectively hydrolyzes the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine. Finally, a decarbamoylase hydrolyzes the N-carbamoyl intermediate to yield D-allo-isoleucine. This process can theoretically approach a 100% yield because the continuous epimerization of the starting material drives the reaction towards the desired D-allo isomer.
Q2: Why is the pH so critical for the reaction?
A2: The pH of the reaction medium plays a crucial dual role. Firstly, a sufficiently alkaline pH (typically 8.5 or higher) is necessary to facilitate the epimerization of the C-5 chiral center of the L-isoleucine hydantoin to the D-allo-isoleucine hydantoin. This epimerization is essential for achieving a high yield, as it continuously replenishes the substrate for the D-hydantoinase. Secondly, the D-hydantoinase itself has an optimal pH range for its activity. However, excessively high pH can lead to the inactivation of the enzyme. Therefore, a carefully controlled pH that balances the rate of epimerization with enzyme stability and activity is required.
Q3: Can I perform the hydantoinase and decarbamoylase reactions in a single pot?
A3: Yes, a single-pot reaction is feasible and often preferred for process efficiency. This can be achieved by using a co-expression system where both the D-hydantoinase and the decarbamoylase are present in the same whole-cell catalyst, or by adding both purified enzymes to the reaction mixture. A key consideration for a single-pot reaction is to find a pH and temperature that are suitable for both enzymes to function effectively. A pH range of 8.0 to 9.5 is often a good compromise.
Q4: What are the advantages of using an enzymatic method over traditional chemical synthesis for D-allo-isoleucine?
A4: Enzymatic methods offer several advantages, including high stereoselectivity, which leads to a product with high stereochemical purity. This avoids the need for difficult and costly separation of diastereomers that is often required in classical chemical resolutions, where the theoretical maximum yield is often limited to 50%. Enzymatic reactions are also conducted under milder conditions (temperature, pressure), which reduces energy consumption and the formation of undesirable byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by tracking the disappearance of the starting material (L-isoleucine hydantoin) and the appearance of the intermediate (N-carbamoyl-D-allo-isoleucine) and the final product (D-allo-isoleucine). Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Data Presentation
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of D-allo-isoleucine
| Parameter | D-hydantoinase Reaction | Decarbamoylation Reaction (Separate Step) | Single-Pot Reaction (Both Enzymes) |
| Enzyme(s) | D-hydantoinase | Decarbamoylase | D-hydantoinase & Decarbamoylase |
| Starting Material | L-isoleucine hydantoin | N-carbamoyl-D-allo-isoleucine | L-isoleucine hydantoin |
| pH Range | 8.5 - 10.5 | 7.0 - 8.5 | 8.0 - 9.5 |
| Temperature Range (°C) | 30 - 75 | 30 - 60 | 30 - 60 |
| Key Product | N-carbamoyl-D-allo-isoleucine | D-allo-isoleucine | D-allo-isoleucine |
| Theoretical Yield | Approaching 100% | >95% | Approaching 100% |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of D-allo-isoleucine
Step 1: D-hydantoinase Reaction
-
Prepare a buffered solution (e.g., 0.1 M glycine-NaOH) and adjust the pH to 9.0.
-
Suspend L-isoleucine hydantoin in the buffer to the desired concentration.
-
Add the D-hydantoinase enzyme (either as a purified enzyme or as whole cells).
-
Incubate the reaction mixture at 50°C with gentle agitation.
-
Monitor the conversion of L-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine by HPLC or TLC.
-
Once the conversion is complete, terminate the reaction by heat treatment (if the enzyme is not immobilized) or by separating the enzyme (e.g., filtration for immobilized enzyme).
Step 2: Decarbamoylation Reaction
-
Adjust the pH of the reaction mixture from Step 1 to 8.0 using an appropriate acid (e.g., HCl).
-
Add the decarbamoylase enzyme.
-
Incubate the reaction mixture at 40°C.
-
Monitor the conversion of N-carbamoyl-D-allo-isoleucine to D-allo-isoleucine.
-
Upon completion, the D-allo-isoleucine can be purified from the reaction mixture.
Protocol 2: Single-Pot Enzymatic Synthesis of D-allo-isoleucine
-
Prepare a buffered solution (e.g., 0.1 M borate buffer) and adjust the pH to 8.5.
-
Suspend L-isoleucine hydantoin in the buffer.
-
Add both the D-hydantoinase and decarbamoylase enzymes (or the whole-cell catalyst co-expressing both enzymes).
-
Incubate the reaction mixture at 45°C with agitation.
-
Monitor the formation of D-allo-isoleucine directly.
-
Once the reaction is complete, proceed with the purification of D-allo-isoleucine.
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of D-allo-isoleucine.
Caption: Troubleshooting logic for low yield in D-allo-isoleucine synthesis.
References
enhancing the stability of DL-Isoleucine in complex media formulations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the stability of DL-Isoleucine in complex media formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in liquid media?
A1: The stability of this compound in complex media is primarily influenced by pH, storage temperature, and the presence of other components. Studies on concentrated cell culture feed media have shown that both pH and temperature are critical. For instance, storing media at refrigerated temperatures (4–8°C) significantly reduces degradation compared to room temperature storage.[1] Furthermore, adjusting the pH of the media can prevent precipitation and minimize degradation, with alkaline conditions (pH 9.0-10.0) showing improved stability for some concentrated formulations.[1]
Q2: My complex medium containing this compound has turned yellow/brown after storage. What is the cause?
A2: The yellowing or browning of cell culture media is often indicative of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. This process can be accelerated by elevated temperatures. Storing the media at lower temperatures (e.g., 4-8°C) can significantly reduce the rate of color formation.[1]
Q3: I'm observing precipitation in my concentrated stock solution of this compound. How can I prevent this?
A3: this compound has limited solubility in neutral aqueous solutions.[2][3] Precipitation in concentrated media is a common issue, particularly at neutral or acidic pH and lower temperatures. To prevent this, you can:
-
Adjust pH: Increasing the pH of the final preparation to alkaline conditions (e.g., pH 9.0 or higher) can significantly improve the solubility of isoleucine and prevent precipitation.
-
Use Derivatives: Consider using highly soluble derivatives like N-lactoyl-isoleucine, which has been shown to have significantly higher solubility than the canonical amino acid and is bioavailable to cells.
-
Prepare Fresh: If pH adjustment is not possible for your application, preparing solutions fresh and using them promptly is the most straightforward approach.
Q4: What are the main degradation pathways for Isoleucine in aqueous solutions?
A4: The biological catabolism of isoleucine begins with transamination to 2-keto-3-methyl-valerate, followed by oxidative decarboxylation. In the context of chemical degradation in media, key pathways under stressful conditions (like high heat) can include deamination and decarboxylation. These reactions can alter the structure of the amino acid, rendering it unusable by cells and potentially generating byproducts like ammonia that can be toxic to cultures.
Q5: How can I accurately quantify the concentration of this compound in my media to assess its stability?
A5: The standard method for quantifying amino acids, including isoleucine, is High-Performance Liquid Chromatography (HPLC). This typically involves a pre-column or post-column derivatization step to make the amino acid detectable by UV/Visible or fluorescence detectors. Ion-Exchange Chromatography (IEC) is another well-validated method for amino acid analysis. For highly specific and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be employed.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Decreased Cell Growth or Productivity
-
Possible Cause: Degradation of this compound, an essential amino acid, leading to nutrient limitation.
-
Troubleshooting Steps:
-
Verify Media Preparation: Ensure the medium was prepared according to the protocol and that the this compound was fully dissolved.
-
Check Storage Conditions: Confirm that the medium was stored at the recommended temperature (typically 2-8°C) and protected from light.
-
Quantify Isoleucine: Use an appropriate analytical method (e.g., HPLC) to measure the concentration of this compound in a fresh batch versus the stored batch of media.
-
Perform a Spike Study: Supplement a small batch of the problematic media with fresh this compound. If growth or productivity is restored, isoleucine degradation is the likely cause.
-
Issue 2: Inconsistent Experimental Results Between Media Batches
-
Possible Cause: Variable degradation of this compound due to inconsistencies in media preparation or storage.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all users are following an identical, validated protocol for media preparation, including pH adjustment and storage.
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Implement Quality Control: Before use, perform a quality control check on each new batch of media. This could include a pH measurement and an analytical test for key components like isoleucine.
-
Analyze Degradation Kinetics: Perform a stability study (see protocol below) to understand the degradation rate of this compound under your specific storage conditions. This will help define a reliable "use-by" date for prepared media.
-
Quantitative Data Summary
The stability of amino acids in a concentrated feed medium is highly dependent on storage temperature and the final pH of the preparation. The following table summarizes the relative change in amino acid concentrations after 14 days under various conditions.
Table 1: Relative Change of Amino Acid Concentration After 14 Days
| Amino Acid | 4-8°C, pH 7.8 | Room Temp, pH 7.8 | 4-8°C, pH 9.0 | 4-8°C, pH 10.0 |
| Isoleucine | ~0% | ~ -5% | ~ +2% | ~ +1% |
| Leucine | ~0% | ~ -5% | ~ +2% | ~ +1% |
| Cysteine | ~ -60% | ~ -95% | ~ -15% | ~ -10% |
| Tryptophan | ~ -10% | ~ -40% | ~ -5% | ~ -2% |
| Tyrosine | Precipitated | ~ -5% | ~ +2% | ~ +1% |
| Data adapted from Cui, W., et al. (2022). "Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media." A value of ~0% indicates high stability, while negative percentages indicate degradation. Positive percentages may suggest the resolution of other compounds that co-elute or interfere with the measurement, but generally indicate stability. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound in a specific media formulation under different storage conditions.
Methodology:
-
Media Preparation: Prepare a homogenous batch of your complex media formulation containing this compound. Ensure all components are fully dissolved.
-
Initial Sampling (T=0): Immediately after preparation, take multiple sterile samples from the batch. This will serve as your baseline concentration.
-
Storage Conditions: Aliquot the remaining media into sterile, sealed containers appropriate for your experimental design. Place sets of these aliquots into different, controlled environments (e.g., protected from light at 4°C, 25°C, and 37°C).
-
Time-Point Collection: At predetermined time points (e.g., 24h, 72h, 1 week, 2 weeks, 1 month), remove one container from each storage condition.
-
Sample Preparation for Analysis:
-
Thoroughly mix the sample.
-
If necessary, dilute the sample with an appropriate buffer (e.g., 0.1 N HCl) to fall within the linear range of your analytical method.
-
Filter the sample through a 0.22 µm filter to remove any particulates before injection.
-
-
Quantification: Analyze the samples using a validated HPLC method (see Protocol 2) to determine the concentration of this compound.
-
Data Analysis: For each condition, plot the concentration of this compound as a percentage of the T=0 value against time. This will allow you to determine the degradation rate and establish a stable shelf-life for your media.
Protocol 2: Quantification of this compound using HPLC with Pre-Column Derivatization
This is a generalized protocol based on common methods for amino acid analysis. Specific parameters must be optimized for your instrument and reagents.
-
Preparation of Standards:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 10 mM) in 0.1 N HCl.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples (e.g., 10 µM to 1000 µM).
-
-
Automated Pre-Column Derivatization (Example with OPA/FMOC):
-
This procedure is typically performed by the autosampler immediately before injection to ensure reproducibility.
-
The autosampler program will mix a small volume of the sample (or standard) with a borate buffer, followed by the o-Phthalaldehyde (OPA) reagent (for primary amines) and then the 9-fluorenylmethyl chloroformate (FMOC) reagent (for secondary amines).
-
-
HPLC-FLD Conditions:
-
Column: A reverse-phase C18 column suitable for amino acid analysis (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).
-
Flow Rate: ~1.0 - 1.5 mL/min.
-
Gradient: A gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is used to separate the derivatized amino acids.
-
Fluorescence Detection:
-
OPA derivatives (Ex: 340 nm, Em: 450 nm).
-
FMOC derivatives (Ex: 266 nm, Em: 305 nm).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the isoleucine standard against its concentration.
-
Using the regression equation from the calibration curve, calculate the concentration of this compound in your unknown samples based on their measured peak areas.
-
References
reducing byproduct formation in microbial production of L-isoleucine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the microbial production of L-isoleucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in L-isoleucine fermentation and why do they form?
A1: The most common byproducts depend on the microbial host (Escherichia coli, Corynebacterium glutamicum, etc.) and fermentation conditions. Key byproducts include:
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Acetate: Primarily a problem in E. coli, acetate is formed through overflow metabolism when the rate of glucose uptake exceeds the capacity of the central carbon metabolism (like the TCA cycle). High acetate levels can inhibit cell growth and protein production, thereby affecting L-isoleucine yield.[1][2]
-
L-Threonine: As the direct precursor to L-isoleucine, its accumulation can indicate a bottleneck at the first step of the L-isoleucine synthesis pathway, catalyzed by threonine dehydratase (ilvA).[1] Additionally, L-threonine itself can be degraded into other compounds if degradation pathways are active.[1][2]
-
Other Branched-Chain Amino Acids (BCAAs) - L-Valine and L-Leucine: The biosynthetic pathways for L-isoleucine, L-valine, and L-leucine are interconnected and share several enzymes. An imbalance in precursor supply or enzyme regulation can lead to the accumulation of L-valine and L-leucine.
-
L-Lysine: The biosynthetic pathways for L-lysine and L-isoleucine both originate from aspartate. Carbon flux can be diverted towards L-lysine production, especially in engineered strains where the initial steps of the aspartate pathway are upregulated.
Q2: My E. coli fermentation is producing high levels of acetate. How can I reduce it?
A2: High acetate formation is a frequent issue in E. coli. Here are several strategies to mitigate it:
-
Optimize Fermentation Conditions:
-
Control Dissolved Oxygen (DO): Maintain the DO level at approximately 20-30%. Low DO can lead to anaerobic conditions and acetate formation, while excessively high DO can also stress the cells.
-
Implement a Fed-Batch Strategy: Avoid high initial glucose concentrations. A fed-batch process that maintains a low glucose level (e.g., 0.1-0.15 g/L) can prevent overflow metabolism. This can be achieved using a glucose-stat feeding or a DO-stat feeding strategy.
-
Choose a Different Carbon Source: Using sucrose as the initial carbon source instead of glucose has been shown to reduce acetate accumulation.
-
-
Metabolic Engineering:
-
Knock Out Acetate Production Genes: Deleting genes involved in the main acetate production pathways, such as poxB (pyruvate oxidase), can significantly reduce acetate formation.
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Enhance Acetate Degradation: Upregulating genes related to the acetic acid degradation pathway can help the cell consume any acetate that is formed.
-
Q3: How can I prevent the diversion of carbon flux towards L-lysine in my Corynebacterium glutamicum strain?
A3: To channel more precursors towards L-isoleucine instead of L-lysine, you can apply metabolic engineering strategies to create a deliberate bottleneck in the competing L-lysine pathway. A key approach is to reduce the expression of the dapA gene, which encodes dihydrodipicolinate synthase, the first enzyme in the L-lysine branch. This can be achieved by replacing the native promoter of dapA with a weaker promoter, thereby decreasing the enzyme's activity and redirecting the shared precursor, aspartate semialdehyde, towards the L-threonine and L-isoleucine pathway.
Troubleshooting Guides
This section provides systematic approaches to diagnose and solve common issues related to byproduct formation.
Issue 1: Low L-Isoleucine Titer and High L-Threonine Accumulation
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Potential Cause: A bottleneck at the threonine dehydratase (ilvA) enzyme, which converts L-threonine to α-ketobutyrate, the first committed step for L-isoleucine synthesis. This can be due to feedback inhibition by L-isoleucine or insufficient enzyme activity.
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for low isoleucine yield.
Issue 2: Significant Accumulation of L-Valine and L-Leucine Byproducts
-
Potential Cause: The biosynthetic pathways for all three branched-chain amino acids (BCAAs) are intertwined. An imbalance in the expression of shared enzymes or an oversupply of pyruvate relative to α-ketobutyrate can favor L-valine and L-leucine synthesis.
-
Troubleshooting Steps:
-
Analyze Enzyme Ratios: Quantify the expression levels of key enzymes like acetohydroxyacid synthase (AHAS). The preference of AHAS isoforms for α-ketobutyrate (isoleucine pathway) versus pyruvate (valine pathway) is critical.
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Redirect Precursor Flux: Increase the pool of L-threonine, the precursor for α-ketobutyrate. This can be achieved by knocking out L-threonine degradation pathways.
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Engineer Key Enzymes: Introduce point mutations in enzymes like homoserine dehydrogenase (hom) to make them resistant to feedback inhibition, ensuring a steady supply of L-threonine.
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Strain Selection: Start with a host strain that has natural predispositions that limit byproduct formation, such as an L-lysine producer where the initial pathway flux is already high.
-
Metabolic Engineering Strategies & Data
A primary strategy to reduce byproducts is to eliminate competing metabolic pathways, thereby redirecting carbon flux towards L-isoleucine. A successful example is the deletion of L-threonine degradation pathways in E. coli.
Caption: Redirecting flux by blocking threonine degradation.
This strategy prevents the conversion of L-threonine into byproducts like glycine and acetyl-CoA, increasing its availability for L-isoleucine synthesis.
Quantitative Impact of Gene Deletions
The table below summarizes the effect of deleting threonine degradation genes (Δtdh, ΔltaE, ΔyiaY) in an E. coli strain.
| Strain | Key Genetic Modification | L-Isoleucine Titer (g/L) | % Increase | Reference |
| Original Strain (NXU101) | - | 4.34 | - | |
| Mutant Strain (NXU102) | Δtdh, ΔltaE, ΔyiaY | 7.48 | 72.3% |
Key Experimental Protocols
1. Protocol for L-Isoleucine Fermentation in E. coli
This protocol is based on methodologies designed to enhance L-isoleucine production while monitoring byproduct formation.
-
Seed Culture Medium (per liter):
-
Glucose: 5.0 g
-
Tryptone: 10.0 g
-
(NH₄)₂SO₄: 2.0 g
-
Yeast Powder: 5.0 g
-
Biotin: 0.002 g
-
Adjust pH to 7.0 with 4M NaOH.
-
-
Fermentation Medium (per liter):
-
Glucose: 110.0 g (Note: For fed-batch, start with a lower concentration, e.g., 30 g/L).
-
Corn Pulp: 21.0 g
-
KH₂PO₄: 2.0 g
-
K₂HPO₄: 3.0 g
-
L-Lysine: 2.0 g
-
(NH₄)₂SO₄: 20.5 g
-
FeSO₄: 0.01 g
-
MgSO₄: 2.0 g
-
Adjust pH to 7.0 with 4M NaOH or ammonia.
-
-
Cultivation Conditions:
-
Inoculation: Inoculate the seed medium and cultivate at 31.5-37°C with shaking (e.g., 200 rpm) for ~20 hours.
-
Fermentation: Transfer the seed culture (e.g., 10-15% v/v) to the fermenter. Maintain the temperature at 31.5-37°C and pH at 7.0.
-
Aeration and Agitation: Adjust agitation and aeration rates to maintain a dissolved oxygen (DO) level of approximately 20-30%.
-
Fed-Batch Feeding (if applicable): Feed a concentrated glucose solution to maintain a low residual glucose concentration in the broth, preventing acetate accumulation.
-
2. Protocol for Analysis of Fermentation Broth by HPLC
This protocol allows for the quantification of L-isoleucine and common byproducts like organic acids.
-
Sample Preparation:
-
Withdraw a sample (e.g., 5 mL) from the fermenter at a predetermined time.
-
Centrifuge the sample to pellet cells and debris.
-
Filter the supernatant through a 0.45 μm syringe filter to remove any remaining particulates.
-
-
HPLC Conditions for Amino Acid Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent C18 column (4.6 mm × 250 mm, 5 μm) or similar.
-
Mobile Phase: Acetonitrile/water mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Requires a pre-column derivatization step (e.g., with o-phthaldialdehyde) for fluorescence detection or a suitable detector for underivatized amino acids.
-
-
HPLC Conditions for Organic Acid (e.g., Acetate) Analysis:
-
System: HPLC with a Refractive Index (RI) detector.
-
Column: Bio-Rad Aminex HPX-87H column.
-
Mobile Phase: 0.005 N H₂SO₄.
-
Flow Rate: ~0.5 mL/min.
-
-
Quantification: Calculate the concentration of each compound by comparing peak areas to those of known standards run under the same conditions.
Caption: General workflow for HPLC analysis of broth.
References
Navigating the Chiral Maze: A Guide to Optimal DL-Isoleucine Isomer Separation
For researchers, scientists, and drug development professionals, achieving optimal separation of DL-Isoleucine isomers is a critical step in various analytical and preparative applications. This technical support center provides a comprehensive guide to column selection, troubleshooting, and frequently asked questions to streamline your experimental workflow and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The primary challenge lies in the stereoisomeric nature of isoleucine. Isoleucine has two chiral centers, leading to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1] Separating the enantiomeric pairs (D- and L-isoleucine) requires a chiral environment, which is typically achieved through the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). The presence of diastereomers (allo-isoleucine) adds another layer of complexity to the separation.
Q2: What are the most effective types of HPLC columns for this compound separation?
Several types of chiral stationary phases have proven effective for the separation of amino acid enantiomers, including this compound. The most common and successful are:
-
Macrocyclic Glycopeptide-Based CSPs: These columns, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly well-suited for separating underivatized amino acids.[2] They are compatible with a wide range of mobile phases, including aqueous-organic mixtures, making them versatile for various applications.[2]
-
Crown Ether-Based CSPs: Columns utilizing crown ethers as chiral selectors (e.g., ChiroSil®, Crownpak®) are highly effective for the enantioseparation of primary amino compounds like amino acids.[3][4] They often provide excellent resolution and can even allow for the inversion of elution order by using a CSP with the opposite chirality.
-
Polysaccharide-Based CSPs: Derivatized cellulose and amylose phases are widely used for chiral separations. While they can be very effective, separating underivatized, zwitterionic amino acids like isoleucine can be challenging due to their poor solubility in the non-polar solvents often used with these columns. Derivatization of the amino acid can improve performance on these phases.
Q3: Is derivatization of this compound necessary for chiral separation?
Derivatization is not always necessary but can be a valuable tool. Direct separation of underivatized amino acids is possible and often preferred to avoid additional sample preparation steps and potential introduction of impurities. Macrocyclic glycopeptide and crown ether-based CSPs are particularly successful for direct analysis. However, derivatization can enhance the volatility or detectability of the analyte and can be beneficial when using polysaccharide-based CSPs or gas chromatography.
Column Selection and Performance
Choosing the optimal column is paramount for a successful separation. The following table summarizes the performance of commonly used columns for this compound separation based on available data.
| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase | Selectivity (α) | Resolution (Rs) | Key Advantages |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® T | water:methanol:formic acid (30:70:0.02) | 1.30 | 5.83 | Excellent for underivatized amino acids, LC-MS compatible mobile phase. |
| Crown Ether | ChiroSil® SCA(-) | 84% MeOH/16% H₂O, 5 mM HClO₄ | 1.60 | >1.5 (baseline) | High enantioselectivity for amino acids, allows for elution order inversion. |
| Polysaccharide-Based | Chiralpak IA (amylose derivative) | Varies (often normal phase) | Analyte Dependent | Analyte Dependent | Broad applicability for chiral compounds, though may require derivatization for amino acids. |
Experimental Protocol: Separation of this compound using Astec CHIROBIOTIC® T
This protocol provides a detailed methodology for the enantiomeric separation of underivatized this compound based on a proven method.
1. Materials and Equipment:
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
-
HPLC System: A standard HPLC system with a UV detector or Mass Spectrometer.
-
Mobile Phase:
-
HPLC-grade Water
-
HPLC-grade Methanol
-
Formic Acid
-
-
Sample: this compound standard dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase Composition: water:methanol:formic acid (30:70:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or as appropriate for your detector)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by carefully mixing the specified volumes of water, methanol, and formic acid. Degas the mobile phase before use.
-
Equilibrate the Astec CHIROBIOTIC® T column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the sample onto the column and start the data acquisition.
-
The expected retention times for D- and L-Isoleucine are approximately 4.35 min and 5.66 min, respectively, though this may vary slightly depending on the specific system.
Troubleshooting Guide
Encountering issues during your separation? This guide addresses common problems and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Incorrect column selection. | Review the column selection guide. For underivatized isoleucine, a macrocyclic glycopeptide or crown ether-based column is recommended. |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For CHIROBIOTIC T, ensure the correct water:methanol:formic acid ratio. The organic modifier concentration can significantly impact enantioselectivity. | |
| Column degradation. | Check the column's performance with a standard. If performance has declined, consider flushing or replacing the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For silica-based columns, adding a competing base like triethylamine (TEA) to the mobile phase can sometimes help. |
| Column overload. | Reduce the amount of sample injected. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a buffer if necessary to maintain a stable pH. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| System leaks. | Check for any leaks in the HPLC system, particularly around fittings. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and filter your samples. Ensure the autosampler wash solution is clean. |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. |
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the optimal column for your this compound separation experiment.
Caption: Workflow for selecting a chiral column for this compound separation.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of L-Isoleucine and D-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of L-Isoleucine and its stereoisomer, D-Isoleucine. While chemically similar, their differing chirality dictates distinct metabolic fates and physiological functions. This document summarizes key experimental data on their respective roles in cellular signaling, metabolism, and proliferation, offering insights for researchers in drug development and the life sciences.
Core Biological Roles and Metabolic Fates
L-Isoleucine is one of the 20 proteinogenic amino acids and an essential amino acid for humans, meaning it must be obtained through diet. It is a fundamental building block for protein synthesis and plays crucial roles in various physiological processes, including glucose metabolism and nutrient sensing. In contrast, D-Isoleucine is not incorporated into proteins in most organisms and its biological roles are less understood, though it can be metabolized by specific enzymes.
Metabolic Pathways: A Tale of Two Isomers
The metabolic pathways for L- and D-Isoleucine are distinct, reflecting the stereospecificity of enzymes.
L-Isoleucine Catabolism: L-Isoleucine is a glucogenic and ketogenic amino acid. Its breakdown is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be used for gluconeogenesis.[1][2]
D-Isoleucine Metabolism: In organisms that can utilize it, such as the bacterium Pseudomonas putida, D-Isoleucine is primarily metabolized via oxidative deamination by the enzyme D-amino acid oxidase (DAAO).[3][4] This enzyme converts the D-amino acid into its corresponding α-keto acid, which can then enter mainstream metabolic pathways. In mammals, DAAO also exists and metabolizes various D-amino acids.
Quantitative Comparison of Biological Activities
The following tables summarize available quantitative data comparing the biological activities of L-Isoleucine and D-Isoleucine.
Table 1: Amino Acid Transport Kinetics
| Amino Acid | Transporter System | Organism/Tissue | Km / KA (mM) | Reference |
| L-Isoleucine | Common system for L-isomers | Rabbit proximal tubule (pars convoluta) | 0.19 (KA) | [5] |
| L-Isoleucine | High-affinity system | Rabbit proximal tubule (pars recta) | 0.17 (KA) | |
| L-Isoleucine | Low-affinity system | Rabbit proximal tubule (pars recta) | 9.0 (KA) | |
| D-Isoleucine | Not significantly transported | Rabbit proximal tubule | - |
Table 2: Enzyme Kinetics
| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Isoleucyl-tRNA synthetase (PmIleRS1) | L-Isoleucine | Priestia megaterium | 11 ± 1 | 0.23 ± 0.01 | 0.021 | |
| Isoleucyl-tRNA synthetase (PmIleRS2) | L-Isoleucine | Priestia megaterium | 33 ± 4 | 0.071 ± 0.003 | 0.002 | |
| Isoleucyl-tRNA synthetase | D-Isoleucine | Bacillus species | Not a substrate | - | - | |
| D-amino acid oxidase (DAAO) | D-Isoleucine | General | Substrate, but specific kinetics are not readily available | - | - |
Table 3: Effects on Hormonal Secretion
| Amino Acid | Hormone | System | Effect | Quantitative Data | Reference |
| L-Isoleucine | Glucagon | Healthy Men | Stimulation | Significant increase (p < 0.05) vs. control | |
| L-Isoleucine | Insulin | Isolated Perfused Rat Pancreas | Stimulation | Dose-dependent release | |
| L-Isoleucine | GIP | Healthy Adults | Augmentation | Greater than L-Leucine and placebo (p = 0.03) | |
| D-Isoleucine | Glucagon/Insulin | - | No specific data available | - | - |
| D-Leucine | Glucagon | Isolated Perfused Rat Pancreas | Stimulation | Release observed | |
| D-Leucine | Insulin | Isolated Perfused Rat Pancreas | No effect | No release observed |
Table 4: Effects on Cell Signaling and Proliferation
| Amino Acid | Signaling Pathway/Process | Cell Type | Effect | Quantitative Data | Reference |
| L-Isoleucine | mTOR Signaling (p-mTOR, p-S6K1, p-rpS6) | Bovine Mammary Epithelial Cells | Activation | Significant increase in phosphorylation (P < 0.05) | |
| L-Isoleucine | Cell Proliferation | Bovine Mammary Epithelial Cells | Increased proliferation up to 0.840 mM, then decreased | Peak relative proliferation of 1.10 ± 0.02 at 0.840 mM | |
| L-Isoleucine | Cell Proliferation | Human Lung Cancer Cells (A549) | Inhibition at high doses | Dose-dependent suppression | |
| D-Isoleucine | mTOR Signaling/Cell Proliferation | - | No specific data available | - | - |
Key Signaling Pathways
L-Isoleucine and mTOR Signaling
L-Isoleucine, like other branched-chain amino acids, is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
References
- 1. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Effects of L-Leucine and L-Isoleucine on Glycemic Responses" by Daniel E. Newmire, Eric Rivas et al. [digitalcommons.wku.edu]
- 3. Kinetics of primary interaction of D-amino acid oxidase with its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Leucine-induced secretion of glucagon and insulin, and the "off-response" to L-leucine in vitro. I. Characterization of the dynamics of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for DL-Isoleucine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantitative analysis of DL-Isoleucine, a critical amino acid in pharmaceutical development and research. The validation of such methods is paramount to ensure data accuracy, reliability, and regulatory compliance. Here, we compare a direct enantioselective High-Performance Liquid Chromatography (HPLC) method, which utilizes a certified reference material (CRM), against a Gas Chromatography-Mass Spectrometry (GC-MS) method that requires a derivatization step.
The use of a Certified Reference Material (CRM) is fundamental in method validation, providing a direct and traceable link to a known standard, thereby ensuring the highest level of accuracy and confidence in the obtained results.
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the direct separation and quantification of the D- and L-enantiomers of Isoleucine without the need for derivatization, simplifying sample preparation and reducing potential sources of error. The use of a this compound CRM is central to establishing the method's accuracy and traceability.
Experimental Protocol: Chiral HPLC-UV
1. Standard and Sample Preparation:
-
Certified Reference Material (CRM) Stock Solution: Accurately weigh a suitable amount of this compound CRM and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the CRM stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.
2. Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This alternative method involves the chemical modification (derivatization) of the amino acid to increase its volatility and thermal stability, making it suitable for GC-MS analysis. While more complex, this method can offer high sensitivity and selectivity.
Experimental Protocol: GC-MS with Pentafluoropropionic Anhydride (PFPA) Derivatization
1. Derivatization and Sample Preparation:
-
Standard Preparation: Prepare standard solutions of this compound in a suitable solvent.
-
Derivatization:
-
Evaporate an aliquot of the standard or sample solution to dryness under a stream of nitrogen.
-
Add a solution of 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl ester.
-
Evaporate the reagent and then add a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate. Heat at 65°C for 30 minutes.
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent like toluene for injection.
-
2. GC-MS Conditions:
-
Column: A chiral capillary column such as Chirasil-L-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a short period, then ramp up to a final temperature (e.g., 210°C) at a controlled rate.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. Ionization is typically achieved by electron ionization (EI).
Performance Comparison
The following tables summarize the typical performance characteristics of the two methods. The data presented is a synthesis from various validation studies.
| Validation Parameter | Chiral HPLC-UV with CRM | GC-MS with PFPA Derivatization |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | < 2% | < 5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.5 µg/mL |
Table 1: Comparison of Quantitative Performance Data
| Feature | Chiral HPLC-UV with CRM | GC-MS with PFPA Derivatization |
| Sample Preparation | Simple dissolution | Multi-step derivatization |
| Analysis Time | ~15-30 minutes per sample | ~30-45 minutes per sample |
| Specificity | High for enantiomers | High, with mass spectral confirmation |
| Sensitivity | Moderate | High |
| Cost & Complexity | Lower | Higher |
Table 2: Comparison of Method Characteristics
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, applicable to both HPLC and GC-MS methodologies.
Analytical Method Validation Workflow
Conclusion
Both the chiral HPLC-UV method utilizing a certified reference material and the GC-MS method with derivatization are capable of the accurate and reliable quantification of this compound enantiomers.
The chiral HPLC-UV method offers the significant advantages of simpler sample preparation and direct analysis, which can lead to higher throughput and reduced potential for error. The use of a CRM provides a strong foundation for data traceability and accuracy.
The GC-MS method , while more labor-intensive due to the derivatization step, provides excellent sensitivity and the high specificity of mass spectrometric detection, making it a powerful tool, particularly for trace-level analysis.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. For routine quality control in a pharmaceutical setting, the simplicity and directness of the chiral HPLC-UV method with a CRM are often preferred. For research applications requiring very low detection limits, the GC-MS approach may be more suitable.
comparative analysis of DL-Isoleucine and other branched-chain amino acids in metabolism
A comprehensive guide for researchers and drug development professionals on the distinct metabolic roles of DL-Isoleucine in comparison to L-Leucine and L-Valine, supported by experimental data and detailed protocols.
The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids crucial for protein synthesis and have emerged as significant signaling molecules in metabolic regulation. While often studied as a group, emerging evidence reveals distinct metabolic effects of each BCAA. This guide provides a comparative analysis of the metabolism of this compound and its counterparts, L-Leucine and L-Valine, with a focus on their roles in key signaling pathways, protein metabolism, and glucose homeostasis.
Distinct Roles in Cellular Signaling: mTOR and Insulin Pathways
The mechanistic target of rapamycin (mTOR) and insulin signaling pathways are central to cellular growth, proliferation, and metabolism. BCAAs are key modulators of these pathways, with each amino acid exhibiting a unique influence.
Leucine is the most potent activator of mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[1] This activation is crucial for initiating the translation of messenger RNA into protein.[1] In contrast, isoleucine and valine have been implicated in the adverse metabolic effects associated with high BCAA levels, including insulin resistance.[1] Studies in mice have shown that reducing dietary isoleucine or valine, but not leucine, promotes metabolic health.[1]
Elevated levels of circulating BCAAs are often associated with insulin resistance.[2] While leucine can enhance insulin secretion, chronic elevation of all three BCAAs may impair insulin signaling. Specifically, the accumulation of BCAA catabolites has been linked to the inhibition of insulin-induced signaling.
dot
Comparative Effects on Protein Synthesis and Degradation
While all BCAAs serve as substrates for protein synthesis, their regulatory roles differ. Leucine is a potent stimulator of muscle protein synthesis, primarily through its activation of mTORC1. One study demonstrated that a beverage with a higher leucine concentration increased muscle protein synthesis by 33% compared to a lower leucine beverage.
Conversely, the roles of isoleucine and valine in directly stimulating protein synthesis are less pronounced. Their primary contribution is as essential building blocks. An imbalance, particularly an excess of leucine relative to isoleucine and valine, can be antagonistic, potentially hindering the utilization of the other two for protein synthesis due to competition for transport into cells.
Glucose Metabolism and Insulin Sensitivity: A Divergent Picture
The influence of individual BCAAs on glucose metabolism presents a complex and divergent picture.
Isoleucine has been shown to enhance glucose uptake into muscle cells. However, chronic high levels of isoleucine and its metabolites are also associated with insulin resistance.
Leucine can stimulate insulin secretion from pancreatic β-cells.
Valine , similar to isoleucine, has been linked to insulin resistance, with elevated levels observed in diabetic individuals.
The overall effect of BCAA supplementation on glucose homeostasis appears to depend on the specific context, including the metabolic state of the individual and the relative proportions of the BCAAs.
The Metabolism of this compound: The Role of the D-Isomer
Most dietary isoleucine is in the L-form. However, this compound, a racemic mixture, is also of interest. The metabolism of L-isoleucine is well-characterized, involving transamination to α-keto-β-methylvaleric acid, followed by oxidative decarboxylation.
The metabolic fate of D-isoleucine in mammals is less understood. In some organisms, like the bacterium Pseudomonas putida, D-isoleucine can be deaminated by a D-amino acid dehydrogenase. In mammals, D-amino acids are generally thought to be metabolized by D-amino acid oxidase, primarily in the kidneys and liver, converting them to their corresponding α-keto acids. This would suggest that D-isoleucine is converted to α-keto-β-methylvaleric acid, the same intermediate as L-isoleucine, which can then enter the standard catabolic pathway. However, the efficiency and physiological significance of this conversion in various tissues require further investigation.
Data Presentation: Quantitative Comparison of BCAA Metabolic Effects
| Parameter | Leucine | Isoleucine | Valine | Control/Baseline | Source |
| Peak Plasma Glucose (mmol/L) | 6.3 ± 0.2 | 6.0 ± 0.1 | 6.8 ± 0.2 | 7.0 ± 0.2 | |
| Plasma C-Peptide (pmol/L) | Data not significantly different from control | Data not significantly different from control | Data not significantly different from control | - | |
| Plasma Glucagon (pmol/L) | No significant stimulation | Significant stimulation (p < 0.05) | Significant stimulation (p < 0.05) | - | |
| Muscle Protein Synthesis | 33% increase with higher dose | - | - | - | |
| Insulin Sensitivity | Deprivation improves insulin sensitivity | Deprivation improves insulin sensitivity | Deprivation improves insulin sensitivity | - |
Experimental Protocols
Analysis of mTORC1 Signaling Pathway Activation by Western Blot
Objective: To determine the phosphorylation status of key proteins in the mTORC1 signaling pathway (e.g., mTOR, S6K1, 4E-BP1) in response to treatment with different BCAAs.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., C2C12 myotubes, HepG2 hepatocytes) to confluence. Starve cells of serum and amino acids for a defined period before treatment with specific concentrations of L-Leucine, L-Isoleucine, L-Valine, or this compound for various time points.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantification: Analyze band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
dot
Measurement of Muscle Protein Synthesis Rate
Objective: To quantify the rate of new protein synthesis in muscle cells or tissues following exposure to different BCAAs.
Methodology:
-
Stable Isotope Labeling: Incubate muscle cells or tissues with a medium containing a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine).
-
BCAA Treatment: Concurrently treat the cells/tissues with the desired concentrations of L-Leucine, L-Isoleucine, L-Valine, or this compound.
-
Sample Collection and Processing: At various time points, harvest the cells/tissues and separate the protein fraction from the free amino acid pool.
-
Protein Hydrolysis: Hydrolyze the protein pellet to release individual amino acids.
-
Mass Spectrometry Analysis: Determine the isotopic enrichment of the labeled amino acid in the protein hydrolysate and the intracellular free amino acid pool using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR using the formula: FSR (%/h) = (E_protein / E_precursor) / t * 100, where E_protein is the enrichment in the protein-bound amino acid, E_precursor is the enrichment in the precursor pool, and t is the incubation time in hours.
Chiral Separation and Analysis of Isoleucine Isomers
Objective: To separate and quantify D- and L-isoleucine in biological samples to study the metabolism of this compound.
Methodology:
-
Sample Preparation: Deproteinize plasma or tissue homogenates using a suitable method (e.g., acid precipitation).
-
Derivatization (Optional but Recommended): Derivatize the amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that are more easily separated on a standard reverse-phase column.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Use a chiral HPLC column (e.g., a teicoplanin-based column) for direct separation of enantiomers or a standard C18 column for the separation of diastereomeric derivatives.
-
Mobile Phase: Employ a mobile phase system optimized for the separation of the specific derivatives or underivatized amino acids.
-
Detection: Use UV detection or, for higher sensitivity and specificity, couple the HPLC to a mass spectrometer (LC-MS).
-
-
Quantification: Quantify the D- and L-isoleucine peaks by comparing their peak areas to those of known standards.
Conclusion
The metabolic effects of branched-chain amino acids are not uniform. Leucine stands out as a potent activator of mTORC1 and a stimulator of muscle protein synthesis. In contrast, isoleucine and valine appear to have more complex roles, contributing to glucose uptake but also being associated with insulin resistance under conditions of excess. The metabolism of this compound likely involves the conversion of the D-isomer to the common α-keto acid intermediate, though the efficiency of this process in mammals requires further detailed investigation. For researchers and drug development professionals, understanding these distinct metabolic fates is critical for designing targeted nutritional and therapeutic interventions. The provided experimental protocols offer a foundation for further exploring the nuanced roles of these essential amino acids in health and disease.
References
- 1. Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]
A Researcher's Guide to Assessing the Purity of Synthetic DL-Isoleucine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic amino acids like DL-Isoleucine is a critical step in guaranteeing the quality, safety, and efficacy of final products. This comprehensive guide provides an objective comparison of key analytical techniques for purity assessment, supported by experimental data and detailed protocols.
The analysis of synthetic this compound presents a unique challenge due to the presence of four potential stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine. A thorough purity assessment, therefore, requires not only the quantification of the primary compound and the detection of process-related impurities but also the precise determination of the stereoisomeric ratio.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the specific purity attribute to be measured (e.g., chemical purity, enantiomeric purity), the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most commonly employed techniques.
| Method | Principle | Primary Application for this compound | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Determination of enantiomeric and diastereomeric purity. | High resolution of stereoisomers, well-established methods available.[2][3] | May require derivatization for detection; method development can be complex.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Identification and quantification of volatile impurities and stereoisomers (after derivatization). | High sensitivity and specificity; excellent for identifying unknown impurities. | Requires derivatization, which can introduce analytical errors and potential racemization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material. | Absolute purity determination and quantification of major impurities without the need for specific reference standards for each impurity. | Non-destructive, provides structural information, highly accurate and precise for purity assessment. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to signal overlap. |
Quantitative Performance Data
The following table summarizes typical performance characteristics of the discussed analytical methods for the analysis of isoleucine. These values can vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | Chiral HPLC | GC-MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.32 - 1.0 µg/mL | 3.2 - 446 nM | Typically in the low µg/mL range |
| Limit of Quantitation (LOQ) | 0.1 - 14.0 µg/mL | 0.031 - 1.95 µM | Typically in the mid-to-high µg/mL range |
| Precision (RSD) | 0.49 - 11.10% | 0.70 - 3.87% | < 1% (intraday CV of 0.052% for valine) |
| Accuracy (Recovery) | 85 - 108% | Validated against established non-chiral GC-MS methods. | High accuracy, as it is a primary ratio method. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key techniques discussed.
Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a direct method using a chiral stationary phase for the separation of isoleucine stereoisomers.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column (e.g., Crown-ether or macrocyclic glycopeptide-based columns).
2. Reagents and Materials:
-
This compound sample
-
Reference standards for L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine.
-
HPLC-grade methanol, acetonitrile, and water.
-
Perchloric acid or other suitable mobile phase modifier.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and aqueous perchloric acid (e.g., 84:16 v/v with 5 mM HClO₄).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare individual solutions of the reference standards and a mixed standard solution.
5. Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the four stereoisomers.
-
Inject the sample solution and identify and quantify the different stereoisomers based on the retention times and peak areas from the standard.
GC-MS Method for Impurity Profiling
This protocol describes a method for the analysis of volatile impurities and stereoisomers after derivatization.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral capillary column (e.g., Chirasil-L-Val).
2. Reagents and Materials:
-
This compound sample.
-
Derivatization agents (e.g., pentafluoropropionic anhydride and heptafluorobutanol).
-
Internal standard (e.g., stable-isotope labeled L-Isoleucine).
-
Solvents such as methanol and ethyl acetate.
3. Derivatization Procedure:
-
Accurately weigh the this compound sample and dissolve it in methanol.
-
Add the internal standard.
-
Add the derivatization reagents and heat the mixture to complete the reaction.
-
Extract the derivatized amino acids into an organic solvent.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) to separate the derivatives.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected masses of the derivatized isoleucine and impurities.
5. Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Identify impurities by comparing their mass spectra to spectral libraries.
-
Quantify the main components and impurities by comparing their peak areas to that of the internal standard.
Quantitative NMR (qNMR) for Absolute Purity
This protocol provides a general procedure for determining the absolute purity of this compound.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., D₂O with a known amount of a reference compound for chemical shift).
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the certified internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., >250:1 for accurate integration).
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
A clear understanding of the overall process is essential for efficient and accurate purity assessment.
Figure 1. General workflow for the purity assessment of synthetic this compound.
Pharmacopeial Standards
For pharmaceutical applications, adherence to pharmacopeial monographs is mandatory. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed methods for the identification, assay, and purity of isoleucine. These monographs typically include tests for loss on drying, residue on ignition, heavy metals, and related substances (impurities), often employing techniques like thin-layer chromatography (TLC) or HPLC. Researchers should always consult the latest versions of the relevant pharmacopeias for the most up-to-date requirements and analytical procedures. The Ph. Eur., for instance, specifies HPLC for the determination of ninhydrin-positive substances. The USP monograph also outlines specific tests for chromatographic purity.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for DL-Isoleucine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like DL-Isoleucine is critical. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate an informed decision for your specific analytical requirements.
While HPLC-UV offers a robust and cost-effective solution for routine quantification, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and applications requiring high specificity, especially in complex biological matrices.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS for this compound analysis is dictated by the specific needs of the study, particularly concerning sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of both methods.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 571.7 - 1334.2 µM | 2.0 - 1500 µM[1] |
| Limit of Detection (LOD) | 340.1 µM[2] | 0.60 µM[1] |
| Limit of Quantification (LOQ) | 1030.8 µM[2] | 2.0 µM[1] |
| Accuracy | 98.91 - 100.77% | 89 - 95% |
| Precision (Intra-day & Inter-day) | RSD: 0.28 - 1.92% | CV: 4 - 10% |
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical step to ensure data integrity and consistency between different analytical platforms. A typical workflow involves a systematic comparison of the performance characteristics of the two methods.
Workflow for cross-validating HPLC and LC-MS/MS methods.
Detailed Experimental Protocols
Below are the detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method
This method is suitable for the quantification of underivatized isoleucine in dietary supplements.
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.4) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.
LC-MS/MS Method
This method is designed for the rapid and sensitive detection and monitoring of underivatized branched-chain amino acids, including isoleucine, in human plasma.
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: Intrada column.
-
Mobile Phase: Isocratic elution with a mobile phase consisting of methanol and water (80:20) with 10 mM ammonium formate and 0.25% v/v formic acid.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM).
-
Sample Preparation: Protein precipitation from plasma samples using an extraction solvent containing the internal standard, followed by filtration.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is fundamentally dependent on the application's requirements. For routine quality control of relatively simple sample matrices where high sensitivity is not a prerequisite, HPLC-UV provides a reliable and economical option. Conversely, for clinical research, bioanalysis, and applications demanding high sensitivity, selectivity, and the ability to analyze complex biological samples, LC-MS/MS is the superior technique. The cross-validation of these methods is essential when transitioning from one platform to another or when comparing data from different studies to ensure consistency and reliability of the analytical results.
References
- 1. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-Isoleucine and L-allo-Isoleucine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known effects of DL-Isoleucine and L-allo-Isoleucine in cell-based assays. Due to a notable lack of direct comparative studies in the scientific literature, this document synthesizes the available data for each compound individually. The guide presents what is currently known about the cellular effects of L-Isoleucine, the naturally occurring isomer, discusses the limited information available for its diastereomer, L-allo-Isoleucine, and addresses the knowledge gap concerning the D-isomer present in the this compound racemic mixture.
Introduction to Isoleucine Isomers
Isoleucine is an essential branched-chain amino acid (BCAA) with four stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine. L-Isoleucine is the proteogenic form found in nature. L-allo-Isoleucine is a diastereomer of L-Isoleucine and is primarily known as a pathognomonic marker for Maple Syrup Urine Disease (MSUD).[1][2][3] this compound is a racemic mixture of D-Isoleucine and L-Isoleucine. The biological effects of D-Isoleucine in mammalian cells are not well-characterized.[4][5]
Comparative Summary of Cellular Effects
| Assay | Cell Line | L-Isoleucine Effect | L-allo-Isoleucine Effect |
| Cell Proliferation | Bovine Mammary Epithelial Cells (MAC-T) | Dose-dependent effect on proliferation. | Data not available. |
| Lung Cancer Cells (LLC, H1975) | High doses inhibit tumor growth. | Data not available. | |
| Human Fibroblasts | Deprivation reduces proliferation. | Studied in the context of its formation from L-Isoleucine, but direct effects on proliferation are not detailed. | |
| Glucose Uptake | C2C12 Myotubes | Stimulates insulin-independent glucose uptake. | Data not available. |
| Signaling Pathways | Various | Activates the mTOR signaling pathway, influencing protein synthesis. | Not well-characterized; primarily involved in metabolic pathways related to its formation and degradation. |
Detailed Experimental Protocols
Glucose Uptake Assay in C2C12 Myotubes
This protocol is adapted from studies investigating the effect of L-Isoleucine on glucose uptake.
Objective: To quantify the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in differentiated C2C12 muscle cells in response to treatment with isoleucine isomers.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, supplemented with 10% FBS and penicillin/streptomycin
-
Differentiation medium: DMEM with 2% horse serum
-
Krebs-Ringer-Phosphate-Hepes (KRPH) buffer
-
2-deoxy-D-[³H]glucose or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
This compound and L-allo-Isoleucine stock solutions
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Induce differentiation by switching to DMEM with 2% horse serum. Maintain for 4-6 days, replacing the medium every 48 hours, until myotubes have formed.
-
-
Serum Starvation:
-
Before the assay, wash the differentiated myotubes with PBS and incubate in serum-free DMEM for 2-4 hours.
-
-
Treatment:
-
Wash the cells with KRPH buffer.
-
Incubate the cells with varying concentrations of this compound or L-allo-Isoleucine in KRPH buffer for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG (final concentration, e.g., 50 µM) or ³H-2-deoxyglucose to each well and incubate for 10-20 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
For radiolabeled glucose, measure radioactivity using a scintillation counter. For 2-NBDG, measure fluorescence using a plate reader (excitation/emission ~485/535 nm).
-
Normalize the glucose uptake to the total protein content in each well.
-
Fibroblast Proliferation Assay
This protocol is a general method for assessing cell proliferation in response to amino acid supplementation.
Objective: To determine the effect of this compound and L-allo-Isoleucine on the proliferation rate of human fibroblasts.
Materials:
-
Human fibroblast cell line (e.g., primary dermal fibroblasts)
-
DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin
-
Isoleucine-free medium for starvation/baseline measurements
-
This compound and L-allo-Isoleucine stock solutions
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Amino Acid Starvation (Optional but Recommended):
-
To establish a baseline, switch the cells to an isoleucine-free medium for 24 hours.
-
-
Treatment:
-
Replace the starvation medium with a medium containing various concentrations of this compound or L-allo-Isoleucine. Include a control group with standard medium and a negative control with isoleucine-free medium.
-
-
Incubation:
-
Incubate the cells for 24-72 hours.
-
-
Proliferation Measurement:
-
At the end of the incubation period, add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the control group.
-
Signaling Pathways and Experimental Workflows
L-Isoleucine and the mTOR Signaling Pathway
L-Isoleucine, like other branched-chain amino acids, is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by L-Isoleucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein translation. The signaling pathway for L-allo-Isoleucine has not been well-elucidated.
Caption: L-Isoleucine activates the mTORC1 signaling pathway to promote protein synthesis.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for comparing the effects of this compound and L-allo-Isoleucine in cell-based assays such as proliferation or glucose uptake studies.
Caption: General experimental workflow for comparing isoleucine isomers in cell-based assays.
Discussion and Future Directions
The current body of scientific literature provides a foundation for understanding the cellular effects of L-Isoleucine, particularly its role in glucose metabolism and cell growth signaling. However, there is a significant gap in our knowledge regarding L-allo-Isoleucine and D-Isoleucine.
-
L-allo-Isoleucine: While its clinical relevance in MSUD is established, its broader physiological or pharmacological effects at the cellular level remain largely unexplored. Future research should aim to characterize its impact on key cellular processes like proliferation, apoptosis, and metabolism in various cell types.
-
This compound: The effects of the D-isomer of isoleucine in mammalian cells are poorly understood. Given that D-amino acids like D-serine and D-aspartate have been shown to be biologically active, it is plausible that D-Isoleucine may have distinct effects or could modulate the effects of L-Isoleucine. Cell-based assays directly comparing L-Isoleucine, D-Isoleucine, and the DL-racemic mixture are needed to elucidate the specific contribution of each isomer.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 5. D-Amino acid - Wikipedia [en.wikipedia.org]
DL-Isoleucine as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the identification of reliable and early biomarkers for improved diagnosis, risk stratification, and the development of targeted therapies. Among the emerging candidates, the branched-chain amino acid (BCAA) DL-Isoleucine has garnered significant attention. This guide provides an objective comparison of this compound's performance as a biomarker against other alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of Metabolic Disease Biomarkers
Elevated levels of circulating BCAAs, including isoleucine, have been consistently associated with insulin resistance and an increased risk of developing T2D.[1] While promising, it is crucial to evaluate the performance of isoleucine in the context of other potential biomarkers. The following table summarizes the quantitative performance of this compound and its alternatives in predicting various metabolic diseases.
| Biomarker | Metabolic Disease | Performance Metric | Value | Reference(s) |
| This compound | Type 2 Diabetes (T2D) | Odds Ratio (per 1 SD increase) | 1.44 (95% CI 1.26–1.65) | [1] |
| Insulin Resistance | Odds Ratio (for men) | 2.09 (95% CI 1.38–3.17) | [2] | |
| Obesity (in children) | Area Under the Curve (AUC) | 0.75 | [3] | |
| Leucine | Type 2 Diabetes (T2D) | Odds Ratio (per 1 SD increase) | 1.85 (95% CI 1.41–2.42) | [1] |
| Obesity (in children) | Area Under the Curve (AUC) | 0.73 | ||
| Valine | Type 2 Diabetes (T2D) | Odds Ratio (per 1 SD increase) | 1.54 (95% CI 1.28–1.84) | |
| Obesity (in children) | Area Under the Curve (AUC) | 0.72 | ||
| Aromatic Amino Acids | Insulin Resistance | Odds Ratio (for Phenylalanine in men) | 1.58 (95% CI 1.13-2.22) | |
| (Phenylalanine, Tyrosine) | Odds Ratio (for Tyrosine in men) | 1.63 (95% CI 1.16-2.28) | ||
| Glycine | Metabolic Syndrome | Negatively Associated | Protective Biomarker | |
| LysoPC a C18:2 | NAFLD (Insulin Sensitive vs. Resistant) | Part of a predictive metabolite pattern (AUC) | 0.77 (baseline) | |
| 0.80 (follow-up) |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the process of biomarker validation, the following diagrams illustrate the metabolic pathway of isoleucine and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible quantification of this compound and other amino acids is paramount for their validation as biomarkers. The following provides a detailed methodology for a common analytical technique.
Protocol: Quantification of Plasma Amino Acids by HPLC-MS/MS
This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of multiple amino acids, including isoleucine, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove high-abundance proteins that can interfere with the analysis.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (containing internal standards).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the amino acids, and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen gas at 40°C.
-
2. Derivatization (Optional but Recommended for Improved Chromatography)
-
Objective: To increase the volatility and improve the chromatographic separation of amino acids. A common method is butylation.
-
Procedure:
-
Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes.
-
Dry the sample again under a stream of nitrogen gas at 40°C.
-
Reconstitute the final derivatized sample in 100 µL of the initial mobile phase for injection into the HPLC-MS/MS system.
-
3. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each amino acid and their corresponding stable isotope-labeled internal standards need to be optimized. For isoleucine, a common transition is m/z 132.1 → 86.1.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
4. Data Analysis and Quantification
-
Procedure:
-
Generate a calibration curve for each amino acid using a series of known concentrations of standards.
-
The concentration of each amino acid in the plasma samples is determined by interpolating the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Conclusion
This compound, as part of the broader group of branched-chain amino acids, shows considerable promise as a biomarker for metabolic diseases, particularly in the context of insulin resistance and type 2 diabetes. However, its diagnostic and predictive power should be carefully evaluated against and potentially in combination with other biomarkers such as other BCAAs, aromatic amino acids, glycine, and specific lipid species like LysoPC a C18:2. The choice of biomarker will likely depend on the specific metabolic disease being investigated and the desired clinical application, whether for early risk assessment, diagnosis, or monitoring therapeutic interventions. Further large-scale validation studies with standardized methodologies are crucial to establish the clinical utility of this compound and its counterparts in the management of metabolic diseases.
References
comparative study of different chiral columns for DL-Isoleucine separation
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric separation of DL-isoleucine is a critical analytical challenge in various scientific disciplines, from pharmaceutical development to metabolomics. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving baseline resolution of the D- and L-enantiomers. This guide provides an objective comparison of the performance of different chiral columns for the separation of this compound, supported by experimental data, to aid researchers in selecting the optimal column for their specific application.
Isoleucine possesses two chiral centers, leading to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. This guide focuses on the enantiomeric separation of this compound. The primary chiral column types evaluated are crown ether-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange columns, all of which have demonstrated utility in the separation of underivatized amino acids.
Comparative Performance of Chiral Columns for this compound Separation
The following table summarizes the performance of different chiral columns for the separation of this compound enantiomers. The data has been compiled from various application notes and research articles.
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Mode | Resolution (Rs) | Selectivity (α) | Retention Factor (k') | Elution Order |
| Crown Ether | CROWNPAK® CR-I(+) | CO2 / Methanol / Water / Trifluoroacetic Acid (70 / 27 / 3 / 0.15) | SFC | 3.12[1] | Not Specified | Not Specified | D then L[2] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Water / Methanol / Formic Acid (30:70:0.02) | HPLC | Baseline Separation | Not Specified | Not Specified | Not Specified |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+) | Methanol / Acetonitrile / Water + 50mM Formic Acid + 25mM Diethylamine | HPLC | Good Separation | Not Specified | Not Specified | D then L |
Note: Quantitative data for Rs, α, and k' for this compound on Astec® CHIROBIOTIC® T and CHIRALPAK® ZWIX(+) were not explicitly provided in the referenced materials. The performance is described based on chromatograms showing baseline or good separation. For CHIRALPAK® ZWIX(-), a separation of the structurally similar DL-Leucine yielded α = 1.43 and Rs = 3.34, indicating strong potential for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point for method development and optimization.
CROWNPAK® CR-I(+) (SFC Method)
-
Column: CROWNPAK® CR-I(+)
-
Dimensions: 3 x 150 mm
-
Particle Size: 5 µm
-
Mobile Phase: CO2 / Methanol / Water / Trifluoroacetic Acid = 70 / 27 / 3 / 0.15[1]
-
Flow Rate: 3.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection: Mass Spectrometer (MS)
-
Injection Volume: 1 µL
-
Note: This method demonstrates an ultrafast separation of native amino acid enantiomers.
Astec® CHIROBIOTIC® T (HPLC Method)
-
Column: Astec® CHIROBIOTIC® T
-
Dimensions: 25 cm x 4.6 mm I.D.
-
Particle Size: 5 µm
-
Mobile Phase: [A] Water; [B] Methanol; [C] Formic Acid (30:70:0.02, A:B:C)
-
Flow Rate: 1 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 300 µg/mL in 30:70 water:methanol
CHIRALPAK® ZWIX(+) (HPLC Method)
-
Column: CHIRALPAK® ZWIX(+)
-
Dimensions: 250 x 3 mm (i.d.)
-
Particle Size: 3 µm
-
Mobile Phase: Methanol / Acetonitrile / Water (49/49/2) with 50mM Formic Acid and 25mM Diethylamine
-
Flow Rate: 0.45 or 0.50 ml/min
-
Column Temperature: 25°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Note: This mobile phase composition is a recommended starting point for method development on ZWIX columns for amino acid separations.
Chiral Column Selection Workflow
The selection of an appropriate chiral column is a systematic process. The following diagram illustrates a logical workflow for choosing a chiral column for this compound separation.
Conclusion
The choice of a chiral column for the separation of this compound is dependent on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with detection methods.
-
CROWNPAK® CR-I(+) demonstrates excellent resolving power, particularly in SFC mode, offering a very fast analysis time. The elution order on crown ether columns is predictable, with the D-enantiomer typically eluting first on the (+)-form.
-
Astec® CHIROBIOTIC® T , a macrocyclic glycopeptide-based column, provides baseline separation of this compound in a straightforward reversed-phase HPLC method. These columns are known for their broad selectivity for amino acids.
-
CHIRALPAK® ZWIX(+) , a zwitterionic ion-exchange column, is specifically designed for the separation of underivatized amino acids and shows good separation for this compound. A key advantage of the ZWIX columns is the ability to reverse the elution order by switching between the ZWIX(+) and ZWIX(-) forms.
For initial screening, all three column types present viable options. The final selection should be based on empirical results from method development and optimization studies, taking into account the specific instrumentation and analytical goals of the laboratory.
References
A Comparative Guide to DL-Isoleucine Synthesis: Chemical vs. Biological Routes
For researchers, scientists, and drug development professionals, the selection of a synthesis method for amino acids like DL-Isoleucine is a critical decision, balancing factors of yield, purity, cost, and stereochemical outcome. This guide provides an objective comparison of the primary synthesis methods for isoleucine, supported by experimental data and detailed protocols.
Isoleucine, an essential amino acid with a branched-chain hydrocarbon side chain, exists as four stereoisomers. While L-Isoleucine is the biologically active form incorporated into proteins, the racemic mixture, this compound, is a common output of traditional chemical synthesis and serves as a starting material for various applications, including the production of specific isomers through resolution. This guide explores the equivalence and divergence of chemical synthesis, fermentation, and enzymatic methods in producing isoleucine.
Performance Comparison of Isoleucine Synthesis Methods
The choice of synthesis method fundamentally dictates the stereochemical purity and scalability of isoleucine production. While chemical synthesis readily produces a racemic mixture of this compound, microbial fermentation is the dominant industrial method for producing the enantiomerically pure L-Isoleucine. Enzymatic methods are primarily employed for the resolution of racemic mixtures to obtain specific stereoisomers.
| Parameter | Chemical Synthesis (this compound) | Fermentation (L-Isoleucine) | Enzymatic Synthesis/Resolution |
| Typical Starting Materials | Diethyl sec-butylmalonate, sec-butyl bromide, diethyl malonate | Glucose, ammonia, mineral salts | Racemic this compound or its derivatives |
| Product | This compound (racemic mixture) | L-Isoleucine | Enantiomerically pure D- or L-Isoleucine |
| Reported Yield/Titer | ~49% total yield[1] | Up to 35.26 g/L[2] | High conversion for resolution |
| Purity | High (98-100% for commercial products)[1][3] | High, after purification | Very high enantiomeric excess |
| Cost-Effectiveness | Can be expensive for large scale due to reagents and multi-step process[] | Generally more cost-effective for large-scale production of L-isomers | Cost is dependent on the enzyme and substrate |
| Environmental Impact | Can involve harsh reagents and organic solvents | Generally considered more environmentally friendly, utilizing renewable resources | Mild reaction conditions, but enzyme production has its own footprint |
| Scalability | Scalable, but can be complex | Highly scalable for industrial production | Scalable, often used in conjunction with other methods |
Experimental Protocols
Chemical Synthesis of this compound
This method produces a racemic mixture of this compound. The following protocol is a summary of a classic chemical synthesis route.
Step 1: Synthesis of Diethyl sec-butylmalonate
-
In a three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 35 g of sodium in 700 ml of absolute ethanol.
-
Heat the solution and add 250 g of diethyl malonate with stirring.
-
Slowly add 210 g of sec-butyl bromide at a rate that maintains reflux.
-
Reflux the mixture for 48 hours.
-
Distill off the ethanol. Treat the residue with 200 ml of water and separate the ester layer.
-
Distill the ester layer to obtain diethyl sec-butylmalonate (yield: 83–84%).
Step 2: Saponification and Bromination
-
The diethyl sec-butylmalonate is saponified to the corresponding malonic acid.
-
The sec-butylmalonic acid is then brominated to yield α-bromo-β-methylvaleric acid.
Step 3: Amination and Hydrolysis
-
The α-bromo-β-methylvaleric acid is aminated using ammonia.
-
The resulting product is hydrolyzed to yield this compound.
Step 4: Purification
-
The crude product is recrystallized from a water-ethanol mixture.
-
The final product is a crystalline solid with a total yield of approximately 49%.
Fermentation of L-Isoleucine
This protocol describes a typical fed-batch fermentation process for the production of L-Isoleucine using a microbial strain like Brevibacterium flavum.
1. Seed Culture Preparation:
-
Inoculate a 500ml conical flask containing 50ml of seed medium with the selected microbial strain.
-
The seed medium typically contains glucose, peptone, yeast extract, and salts.
-
Incubate at 31.5°C with shaking at 200 rpm for 20 hours.
2. Fermentation:
-
Aseptically transfer the seed culture (15% v/v) to a 5L fermenter containing 2.55L of production medium.
-
The production medium consists of a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), and other necessary nutrients and trace elements.
-
Maintain the temperature at 31.5°C and the pH at 7.0 by adding concentrated ammonia.
-
Control the dissolved oxygen (DO) level at approximately 20% saturation by adjusting agitation and aeration rates.
-
When the initial glucose is depleted, feed a concentrated glucose solution to the fermenter.
3. Monitoring and Analysis:
-
Periodically take samples to measure residual sugar, cell concentration (optical density), and L-Isoleucine concentration using methods like HPLC.
4. Downstream Processing:
-
After fermentation, separate the cells from the broth by centrifugation or filtration.
-
Purify the L-Isoleucine from the supernatant using techniques such as ion-exchange chromatography, crystallization, and drying.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the chemical and fermentation synthesis processes.
Biosynthesis of L-Isoleucine
In microorganisms, L-Isoleucine is synthesized from threonine, which itself is derived from aspartate. This multi-step enzymatic pathway is tightly regulated to control the production of the amino acid.
Conclusion
The assessment of equivalence between different this compound synthesis methods reveals a clear divergence in their primary products and industrial applications. Chemical synthesis is a direct route to the racemic mixture of this compound, suitable for applications where stereochemistry is not critical or as a precursor for subsequent resolution. In contrast, fermentation is the method of choice for large-scale, cost-effective production of the biologically relevant L-Isoleucine. Enzymatic methods offer a powerful tool for the stereoselective synthesis or resolution of isoleucine isomers, providing high-purity enantiomers. The selection of the most appropriate method will, therefore, depend on the specific requirements of the end application, balancing the need for stereochemical purity with economic and environmental considerations.
References
Inter-laboratory Comparison of DL-Isoleucine Quantification Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids such as DL-Isoleucine is critical for product quality control, metabolic studies, and nutritional analysis. This guide provides a comparative overview of common analytical methods for this compound quantification, supported by a summary of performance data from various validation studies. Detailed experimental protocols for key techniques are also presented to aid in method selection and implementation.
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended application. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized, it is generally less common for routine quantification due to its lower sensitivity compared to chromatographic methods.[1][2]
Comparative Analysis of Quantification Methods
The performance of different analytical methods for amino acid analysis can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for HPLC, GC-MS, and LC-MS/MS based on published data. It is important to note that these values can vary depending on the specific instrumentation, derivatization reagent, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with post-column or pre-column derivatization for detection.[3] | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | Chromatographic separation coupled with highly selective and sensitive mass detection.[4] |
| Accuracy (% Recovery) | 93.3–109.4% | Generally high, often used with isotopically labeled internal standards for improved accuracy. | 75.6 - 118.0% |
| Precision (%RSD) | < 4.57% (intermediate precision) | RSD < 20% | < 14.9% (intraday and interday) |
| Limit of Detection (LOD) | 1.20 µg/ml (for Isoleucine) | Picogram level with Selected Ion Monitoring (SIM). | 0.2–28.2 ng/mL |
| Limit of Quantification (LOQ) | 13.26 to 135.21 µg/mL (for a range of amino acids) | Nanogram to picogram level. | 0.7–94.1 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.995 |
| Sample Throughput | Can be time-consuming due to derivatization and chromatographic run times. | Derivatization can be complex, but analysis time per sample is relatively short. | High throughput is achievable with modern systems. |
| Matrix Effect | Can be significant; requires careful sample preparation and matrix-matched standards. | Less susceptible to matrix effects compared to LC-MS, especially with appropriate cleanup. | Can be prone to ion suppression or enhancement, requiring internal standards for correction. |
Experimental Workflows and Methodologies
The following diagrams and protocols provide a generalized overview of the steps involved in an inter-laboratory comparison study and the detailed procedures for this compound quantification using HPLC, GC-MS, and LC-MS/MS.
Detailed Experimental Protocols
This method involves the derivatization of amino acids prior to their separation and detection. A common derivatizing agent is o-phthalaldehyde (OPA).
-
Sample Preparation:
-
For protein-bound isoleucine, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to release free amino acids.
-
Neutralize the hydrolysate and dilute to a suitable concentration.
-
For free isoleucine in a liquid matrix, deproteinize the sample by adding a precipitating agent (e.g., sulfosalicylic acid), followed by centrifugation and filtration of the supernatant.
-
-
Derivatization:
-
Mix the sample or standard solution with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature to form a highly fluorescent isoindole derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
GC-MS requires the conversion of non-volatile amino acids into volatile derivatives.
-
Sample Preparation and Derivatization:
-
Perform acid hydrolysis if necessary, as described for HPLC.
-
Dry the sample completely under a stream of nitrogen.
-
Esterification: Add an acidic alcohol (e.g., 3 M HCl in n-butanol) and heat at 65°C for 15 minutes to form butyl esters.
-
Acylation: Remove the excess reagent and add an acylating agent (e.g., trifluoroacetic anhydride - TFAA) and heat at 150°C for 10 minutes to form N-trifluoroacetyl-O-butyl esters.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all derivatives.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of the derivatized isoleucine.
-
-
Quantification:
-
Use an isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-Isoleucine) added at the beginning of the sample preparation to correct for losses during derivatization and injection variability.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
This method offers high sensitivity and selectivity and often requires minimal sample preparation.
-
Sample Preparation:
-
For biological fluids like plasma or serum, a simple protein precipitation step with an organic solvent (e.g., acetonitrile or methanol) is often sufficient.
-
Centrifuge to remove precipitated proteins and inject the supernatant.
-
An internal standard (isotopically labeled isoleucine) should be added before protein precipitation.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A fast gradient is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Tandem mass spectrometer (e.g., triple quadrupole).
-
Detection Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-to-product ion transition for both isoleucine and its internal standard.
-
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in a similar matrix.
-
Logical Relationship of Quantification Methods
The choice of quantification method is often a trade-off between various factors such as sensitivity, cost, and sample throughput. The following diagram illustrates the logical relationship between the primary methods based on their underlying principles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D- and L-Isoleucine Metabolic Pathways in Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas putida, a versatile soil bacterium, exhibits distinct metabolic pathways for the utilization of D- and L-isomers of the essential amino acid isoleucine. Understanding these stereospecific pathways is crucial for applications in biocatalysis, metabolic engineering, and drug development, particularly in targeting bacterial amino acid metabolism. This guide provides a detailed comparison of the catabolic routes of D- and L-isoleucine in P. putida, supported by experimental data and detailed protocols.
Introduction
Pseudomonas putida demonstrates the ability to utilize both D- and L-isoleucine as sole sources of carbon and nitrogen. The initial steps of their catabolism are distinct, with separate enzymatic machinery for the deamination of each isomer. However, these pathways converge at the level of the corresponding α-keto acid, 2-keto-3-methylvalerate. Subsequently, a common set of enzymes catalyzes the oxidative decarboxylation and β-oxidation of the carbon skeleton, ultimately yielding acetyl-CoA and propionyl-CoA, which then enter central metabolism.[1][2][3]
Metabolic Pathway Overview
The catabolism of D-isoleucine is initiated by an oxidative deamination, whereas the L-isoleucine pathway commences with a transamination reaction. Both pathways ultimately lead to the formation of acetyl-CoA and propionyl-CoA.[2][3]
D-Isoleucine Catabolic Pathway
The catabolism of D-isoleucine in Pseudomonas putida is initiated by a D-amino acid dehydrogenase, which catalyzes the oxidative deamination of D-isoleucine to 2-keto-3-methylvalerate, with the concomitant reduction of an electron acceptor. More recent studies have identified a D-branched-chain amino acid (D-BCAA) catabolic pathway involving the dbu locus, which encodes a D-amino acid oxidase (DbuA) that is active on D-isoleucine.
L-Isoleucine Catabolic Pathway
The breakdown of L-isoleucine begins with a transamination reaction catalyzed by a branched-chain amino acid transaminase. This enzyme transfers the amino group from L-isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, to form 2-keto-3-methylvalerate and glutamate.
Common Downstream Pathway
Following the initial stereospecific reactions, the resulting 2-keto-3-methylvalerate from both pathways is metabolized by a common set of enzymes. This includes the branched-chain keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation to form 2-methylbutyryl-CoA. This intermediate then undergoes a series of reactions including dehydrogenation to tiglyl-CoA, hydration by tiglyl-CoA hydrase, and further dehydrogenation by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, ultimately leading to the formation of acetyl-CoA and propionyl-CoA.
Comparative Enzyme Data
The following table summarizes the key enzymes involved in the initial and downstream steps of D- and L-isoleucine metabolism in P. putida.
| Enzyme | Pathway | Substrate(s) | Product(s) | Inducer(s) | Specific Activity (nmol/min/mg protein) | Reference(s) |
| D-Amino Acid Dehydrogenase | D-Isoleucine | D-Isoleucine | 2-Keto-3-methylvalerate, NH₃ | D-Isoleucine | 18 (grown on D-isoleucine) | |
| Branched-Chain Amino Acid Transaminase | L-Isoleucine | L-Isoleucine, α-Ketoglutarate | 2-Keto-3-methylvalerate, L-Glutamate | - | - | |
| Branched-Chain Keto Acid Dehydrogenase | Common | 2-Keto-3-methylvalerate, NAD⁺, CoA | 2-Methylbutyryl-CoA, NADH, CO₂ | 2-Keto-3-methylvalerate | 12 (grown on DL-isoleucine) | |
| Tiglyl-CoA Hydrase | Common | Tiglyl-CoA, H₂O | 2-Methyl-3-hydroxybutyryl-CoA | Isoleucine, 2-Keto-3-methylvalerate, Tiglate | 130 (grown on tiglate) | |
| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | Common | 2-Methyl-3-hydroxybutyryl-CoA, NAD⁺ | 2-Methylacetoacetyl-CoA, NADH | Isoleucine, 2-Keto-3-methylvalerate, Tiglate | 54 (grown on tiglate) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cultivation of Pseudomonas putida
-
Medium: A minimal salt medium containing (per liter): 1.5 g K₂HPO₄, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 1.0 g (NH₄)₂SO₄, and 10 ml of a trace element solution.
-
Carbon Source: D- or L-isoleucine at a final concentration of 0.2% (w/v).
-
Growth Conditions: Cultures are grown at 30°C with vigorous aeration in a shaker incubator. Growth is monitored by measuring the optical density at 600 nm (OD₆₀₀).
Preparation of Cell-Free Extracts
-
Harvest cells in the late exponential phase of growth by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.0).
-
Resuspend the cells in the same buffer and disrupt them by sonication or French press.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove cell debris. The resulting supernatant is the cell-free extract.
Enzyme Assays
-
D-Amino Acid Dehydrogenase Assay:
-
The activity is measured spectrophotometrically by following the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.5), 0.1 mM DCPIP, 1 mM phenazine methosulfate, 10 mM D-isoleucine, and cell-free extract.
-
The reaction is initiated by the addition of the substrate.
-
-
Branched-Chain Keto Acid Dehydrogenase Assay:
-
Activity is determined by measuring the reduction of NAD⁺ at 340 nm.
-
The assay mixture includes 50 mM Tris-HCl buffer (pH 8.0), 1 mM NAD⁺, 0.1 mM Coenzyme A, 2 mM thiamine pyrophosphate, 5 mM MgCl₂, 5 mM 2-keto-3-methylvalerate, and cell-free extract.
-
The reaction is started by adding the α-keto acid substrate.
-
-
Tiglyl-CoA Hydrase Assay:
-
The hydration of tiglyl-CoA is monitored by the decrease in absorbance at 263 nm.
-
The reaction mixture contains 50 mM Tris-HCl buffer (pH 7.5), 0.1 mM tiglyl-CoA, and the enzyme fraction.
-
-
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Assay:
-
The activity is measured by following the NAD⁺-dependent oxidation of 2-methyl-3-hydroxybutyryl-CoA, which leads to an increase in absorbance at 340 nm.
-
The assay mixture consists of 100 mM Tris-HCl buffer (pH 9.0), 1 mM NAD⁺, 0.1 mM 2-methyl-3-hydroxybutyryl-CoA, and the enzyme fraction.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic pathways of D- and L-isoleucine in P. putida.
Caption: Catabolic pathway of D-isoleucine in P. putida.
Caption: Catabolic pathway of L-isoleucine in P. putida.
Caption: Workflow for enzyme activity assays.
Conclusion
The metabolic pathways for D- and L-isoleucine in Pseudomonas putida provide a clear example of stereospecific enzymatic reactions that converge into a common catabolic route. The initial deamination steps are the key differentiating features, with a D-amino acid dehydrogenase for the D-isomer and a transaminase for the L-isomer. The subsequent degradation of the resulting α-keto acid is handled by a shared set of enzymes. This detailed understanding of isoleucine metabolism in P. putida is invaluable for researchers in metabolic engineering aiming to optimize pathways for the production of valuable chemicals, as well as for scientists in drug development exploring novel antibacterial targets within amino acid metabolism. The inducibility of the key enzymes also highlights the regulatory mechanisms that govern nutrient utilization in this bacterium.
References
Unveiling Specificity: Validating D-Amino Acid Dehydrogenase for Precise D-Isoleucine Detection
In the landscape of stereospecific amino acid analysis, the quest for highly selective and efficient detection methods is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of D-amino acid dehydrogenase (D-AADH) as a tool for the specific detection of D-isoleucine, benchmarked against alternative analytical techniques. The validation of an artificially created, thermostable D-AADH showcases its potential as a superior method in terms of specificity and ease of use.[1][2]
Performance Comparison: D-AADH vs. Alternative Methods
The selection of an analytical method for D-amino acid quantification hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of the performance characteristics of the D-AADH enzymatic assay against common chromatographic and other enzymatic methods.
Table 1: Performance Comparison of D-Isoleucine Detection Methods
| Parameter | D-Amino Acid Dehydrogenase (Spectrophotometric) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) | D-Amino Acid Oxidase (DAAO) |
| Principle | Enzymatic oxidation of D-isoleucine, coupled to NADP⁺ reduction and colorimetric detection.[1][3] | Chiral separation on a specialized column or with chiral labeling reagents.[4] | Derivatization followed by separation based on volatility and mass-to-charge ratio. | Separation based on electrophoretic mobility in a capillary. | Enzymatic oxidation of D-amino acids, producing hydrogen peroxide for detection. |
| Linearity (Range) | 1.0–50 µM | Typically in the low µM to mM range, dependent on the specific method. | Wide linear range, often from pM to µM. | Generally in the µM to mM range. | Varies with the specific biosensor or assay format, e.g., 0.2–3 mM for D-Ala. |
| Limit of Detection (LOD) | ~1.0 µM | Can reach nM levels with sensitive detectors. | Can reach fM to pM levels. | Typically in the nM to low µM range. | Can be as low as 0.2 µM for some biosensors. |
| Specificity for D-Isoleucine | High; no cross-reactivity with D-allo-isoleucine, L-isoleucine, or L-allo-isoleucine. | Good, but can be laborious to separate all stereoisomers. | High, but requires derivatization which can introduce artifacts. | Good, but resolution can be challenging for complex mixtures. | Broad substrate specificity; not specific for D-isoleucine. |
| Key Advantages | High specificity, simple, rapid, does not require expensive equipment. | Well-established, robust, can analyze multiple amino acids simultaneously. | Very high sensitivity and selectivity. | High separation efficiency, low sample consumption. | High sensitivity in some formats, well-studied enzyme. |
| Key Disadvantages | Limited to D-amino acids for which a specific dehydrogenase is available. | Can be time-consuming, requires specialized chiral columns, may need derivatization. | Requires derivatization, expensive instrumentation. | Can have issues with reproducibility of migration times. | Broad substrate specificity, potential for interference from other D-amino acids. |
Substrate Specificity of D-Amino Acid Dehydrogenase
The validation of an enzyme for a specific analytical purpose is critically dependent on its substrate specificity. The following table presents the kinetic parameters of a D-amino acid dehydrogenase from Pseudomonas aeruginosa PAO1, illustrating its activity across a range of D-amino acids. It is important to note that the artificially created D-AADH used for the specific D-isoleucine assay has been engineered for enhanced specificity towards D-isoleucine.
Table 2: Kinetic Parameters of D-Amino Acid Dehydrogenase from Pseudomonas aeruginosa PAO1
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |
| D-Alanine | 11.3 ± 0.3 | 0.9 ± 0.1 | 12,556 |
| D-Valine | 12.1 ± 0.2 | 1.1 ± 0.1 | 11,000 |
| D-Leucine | 12.2 ± 0.3 | 0.8 ± 0.1 | 15,250 |
| D-Isoleucine | 10.9 ± 0.2 | 1.0 ± 0.1 | 10,900 |
| D-Serine | 9.8 ± 0.2 | 1.5 ± 0.2 | 6,533 |
| D-Threonine | 8.7 ± 0.1 | 1.8 ± 0.2 | 4,833 |
| D-Phenylalanine | 14.5 ± 0.4 | 0.5 ± 0.1 | 29,000 |
| D-Tyrosine | 13.8 ± 0.3 | 0.6 ± 0.1 | 23,000 |
| Data extracted from reference. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are representative protocols for the detection of D-isoleucine using D-AADH and a key alternative method.
Protocol 1: Spectrophotometric Assay of D-Isoleucine using D-Amino Acid Dehydrogenase
This protocol describes a colorimetric endpoint assay for the specific determination of D-isoleucine.
Materials:
-
Artificially created NADP⁺-dependent D-amino acid dehydrogenase (D-AADH)
-
D-isoleucine standard solutions
-
NADP⁺ solution
-
Water-soluble tetrazolium salt solution (WST-3)
-
Redox mediator (e.g., 1-methoxy-5-methylphenazinium methylsulfate)
-
Reaction Buffer (e.g., 100 mM Sodium Carbonate Buffer, pH 9.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the reaction buffer, NADP⁺, WST-3, and the redox mediator.
-
Sample/Standard Addition: Add the D-isoleucine-containing sample or standard solutions to the wells.
-
Enzyme Addition: Initiate the reaction by adding the D-AADH enzyme solution to each well.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific time to allow for color development.
-
Measurement: Measure the absorbance of the resulting formazan product at its maximum absorption wavelength (e.g., 438 nm).
-
Quantification: Determine the D-isoleucine concentration in the samples by comparing their absorbance to a standard curve generated from the D-isoleucine standards.
Protocol 2: Chiral HPLC for D-Isoleucine Analysis
This protocol provides a general workflow for the separation of isoleucine stereoisomers using HPLC with a chiral labeling reagent.
Materials:
-
HPLC system with a UV or mass spectrometry detector
-
Analytical column (e.g., C18 or a specialized column like pentabromobenzyl-modified silica gel)
-
Chiral labeling reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide, L-FDVDA)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)
-
Isoleucine stereoisomer standards (D-isoleucine, L-isoleucine, D-allo-isoleucine, L-allo-isoleucine)
Procedure:
-
Derivatization: React the sample containing isoleucine with the chiral labeling reagent (L-FDVDA) to form diastereomeric derivatives.
-
Chromatographic Separation: Inject the derivatized sample into the HPLC system. The diastereomers are separated on the analytical column using a suitable mobile phase gradient.
-
Detection: Detect the separated diastereomers using a UV detector (e.g., at 340 nm) or a mass spectrometer.
-
Identification and Quantification: Identify the D-isoleucine derivative by comparing its retention time with that of the derivatized D-isoleucine standard. Quantify the amount of D-isoleucine by integrating the peak area and comparing it to a calibration curve.
Visualizing the Methodologies
To further elucidate the principles and workflows, the following diagrams are provided.
Caption: Enzymatic reaction and detection pathway for D-isoleucine.
Caption: Experimental workflow for D-isoleucine detection.
Caption: Comparison of D-isoleucine detection methods.
References
- 1. Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application [frontiersin.org]
- 3. Spectrophotometric assay of D-isoleucine using an artificially created D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
Navigating the Chiral Maze: A Comparative Guide to Derivatization Reagents for DL-Isoleucine Analysis
For researchers, scientists, and drug development professionals engaged in the precise analysis of amino acid enantiomers, the choice of derivatization reagent is a critical determinant of success. This guide provides an objective comparison of the performance of common derivatization reagents for the analysis of DL-Isoleucine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.
The accurate quantification of D- and L-isoleucine is crucial in various fields, from ensuring the stereochemical purity of pharmaceutical compounds to studying the roles of D-amino acids in biological systems. Due to the identical physicochemical properties of enantiomers in an achiral environment, their separation necessitates the introduction of a chiral selector. A widely adopted and effective strategy is the derivatization of the amino acid racemate with a chiral derivatizing agent (CDA). This process transforms the enantiomers into diastereomers, which possess distinct physical and chemical properties, allowing for their separation using standard achiral chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC).[1]
This guide focuses on a comparative analysis of prominent derivatization reagents, including Marfey's reagent (FDAA) and its analogues, and o-phthaldialdehyde (OPA) in combination with a chiral thiol.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is often a trade-off between sensitivity, enantioselectivity, and the complexity of the derivatization procedure. The following table summarizes the quantitative performance of different reagents based on reported experimental data.
| Derivatization Reagent | Analytical Method | Resolution (Rs) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Marfey's Reagent (FDAA) | RP-HPLC-UV/MS | > 1.5 for 13 enantiomeric pairs[2] | Sub-100 nM[2] | High enantioselectivity, baseline resolution for many amino acids.[2][3] | Lower sensitivity compared to some other reagents. |
| o-Phthaldialdehyde (OPA) / Isobutyryl-L-cysteine (IBLC) | RP-HPLC-Fluorescence/MS | Variable | Low picomolar range | High sensitivity due to fluorescent derivatives. | Derivatives can be unstable. |
| 1-(9-fluorenyl)-ethyl chloroformate (FLEC) | RP-HPLC-UV/MS | Limited resolution | Not specified | Commercially available chiral reagent. | Poor separation for many D/L amino acid pairs. |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) | TIMS-MS | Generally lower separation ability than FDAA | nM concentration range | Can be used for ion mobility mass spectrometry. | Less effective for chiral separation compared to FDAA. |
| Ethyl Chloroformate / 2-Chloropropanol | GC-MS | Good separation on a non-chiral column | Not specified | Suitable for GC-based methods. | Requires esterification and acylation steps. |
Experimental Workflow & Methodologies
The general workflow for the analysis of this compound using derivatization involves sample preparation, the derivatization reaction, and subsequent chromatographic separation and detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DL-Isoleucine
Essential Safety and Handling of DL-Isoleucine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Although this compound is not classified as a hazardous substance, good laboratory practices should always be observed.[1][2]
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Protective gloves and lab coat | Handle with gloves. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Not typically required under normal use | If dust is generated, a particle filter respirator may be necessary.[3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Practice good industrial hygiene, including washing hands after handling and before eating, drinking, or smoking.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination and degradation.
-
Avoid strong oxidizing agents as they are incompatible.
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Accidental Release Measures:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.
-
Clean-up: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid generating dust.
-
Ventilation: Ensure the area is well-ventilated after a spill.
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
First Aid Measures
While this compound is not considered hazardous, it is important to be prepared for any potential exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
